molecular formula C7H15NO2S B1397272 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine CAS No. 1247501-81-0

2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine

Cat. No.: B1397272
CAS No.: 1247501-81-0
M. Wt: 177.27 g/mol
InChI Key: HLAOHLRNYLAIDS-UHFFFAOYSA-N
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Description

2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine is a useful research compound. Its molecular formula is C7H15NO2S and its molecular weight is 177.27 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(1,1-dioxothian-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S/c8-4-1-7-2-5-11(9,10)6-3-7/h7H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAOHLRNYLAIDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine, a compound of interest in contemporary drug discovery and development. For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's physicochemical profile is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This document delves into the theoretical underpinnings and practical methodologies for determining key parameters such as solubility, lipophilicity (logP), and ionization constant (pKa), alongside predicted values for melting and boiling points. By integrating computational predictions with detailed, field-proven experimental protocols, this guide serves as an essential resource for the informed progression of this and structurally related compounds through the development pipeline.

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

The journey of a novel chemical entity from a promising hit to a marketable therapeutic is fraught with challenges, with a significant portion of failures attributable to suboptimal physicochemical properties.[1] These intrinsic characteristics of a molecule govern its absorption, distribution, metabolism, and excretion (ADME), and ultimately, its efficacy and safety profile. A proactive and in-depth characterization of these properties at the early stages of research and development is therefore not merely a data-gathering exercise but a critical risk mitigation strategy.[2]

This compound, with its unique sulfone and primary amine moieties, presents a compelling case for such detailed investigation. The sulfone group, a strong hydrogen bond acceptor, and the basic ethanamine side chain are expected to significantly influence its solubility, lipophilicity, and ionization state. This guide will systematically explore these key physicochemical attributes, providing both predicted values to guide initial studies and robust experimental protocols for their empirical determination.

Molecular Identity and Predicted Physicochemical Profile

A foundational step in the characterization of any compound is the confirmation of its identity and a summary of its core physical properties.

Table 1: Molecular Identifiers and Predicted Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[3]
CAS Number 1247501-81-0BOC Sciences[4]
Molecular Formula C7H15NO2SBOC Sciences[4]
Molecular Weight 177.26 g/mol BOC Sciences[4]
SMILES C1CS(=O)(=O)CCC1CCNBOC Sciences[4]
Predicted pKa (basic) 10.2MolGpKa
Predicted logP -1.35Molinspiration
Predicted Aqueous Solubility (logS) -0.87 mol/LALOGPS
Predicted Melting Point 185.4 °CAAT Bioquest Melting Point Predictor[5]
Predicted Boiling Point 358.2 °CAAT Bioquest Boiling Point Predictor[6]

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa of a molecule is the pH at which it exists in a 50:50 equilibrium between its ionized and non-ionized forms. For a primary amine, the pKa refers to the equilibrium of its conjugate acid. This parameter is of paramount importance as it dictates the charge state of the molecule in different physiological environments, which in turn profoundly impacts its solubility, permeability, and interaction with biological targets.

Causality Behind Experimental Choices

Given the presence of a primary amine, potentiometric titration is the gold-standard method for pKa determination.[7] This technique directly measures the change in pH of a solution of the compound upon the addition of a titrant (in this case, a strong acid), allowing for the precise identification of the pKa. The choice of co-solvent is critical for compounds with limited aqueous solubility, though for this compound, its predicted high solubility may allow for determination in a predominantly aqueous medium.

Experimental Protocol: Potentiometric Titration

This protocol outlines the determination of the pKa of the basic amine function.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl), standardized

  • 0.1 M Potassium Hydroxide (KOH), standardized and carbonate-free

  • High-purity water (Milli-Q or equivalent)

  • Calibrated pH meter with a combination glass electrode

  • Automatic titrator or manual burette

  • Stir plate and stir bar

  • Thermostatically controlled vessel

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in 50 mL of high-purity water. If solubility is an issue, a co-solvent such as methanol or acetonitrile can be used, but the aqueous pKa will then need to be extrapolated.

  • Titration Setup: Place the sample solution in the thermostatically controlled vessel and maintain a constant temperature (e.g., 25 °C). Begin stirring the solution gently.

  • Initial pH Adjustment: Add 0.1 M KOH dropwise to the solution to ensure the amine is in its free base form (pH > 11).

  • Titration: Titrate the solution with standardized 0.1 M HCl. Add the titrant in small, precise increments (e.g., 0.05 mL) and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of HCl added. The pKa is determined from the pH at the half-equivalence point. The equivalence point is identified as the point of maximum slope on the titration curve (the first derivative of the curve).

G cluster_0 Potentiometric Titration Workflow A Dissolve Compound in Water B Adjust to High pH with KOH A->B Ensure free base C Titrate with Standardized HCl B->C D Record pH vs. Volume of Titrant C->D Incremental additions E Plot Titration Curve D->E F Determine Equivalence Point E->F Identify max slope G Calculate pKa at Half-Equivalence Point F->G

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP): A Measure of Membrane Permeability

The n-octanol/water partition coefficient (logP) is a critical measure of a compound's lipophilicity, or its preference for a nonpolar environment over a polar one. This property is a key determinant of a drug's ability to cross biological membranes, its distribution into tissues, and its potential for metabolism and toxicity.

Causality Behind Experimental Choices

The shake-flask method is the traditional and most direct method for logP determination.[8] It involves partitioning the compound between n-octanol and water and then measuring its concentration in each phase. For high-throughput screening, reversed-phase high-performance liquid chromatography (RP-HPLC) offers a faster, more automated alternative that correlates retention time with logP. Given the predicted low logP of our target compound, the shake-flask method is suitable and will provide a definitive value.

Experimental Protocol: Shake-Flask Method

Materials:

  • This compound

  • n-Octanol, pre-saturated with water

  • Water, pre-saturated with n-octanol

  • Separatory funnels or vials

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system for quantification

  • Vortex mixer and shaker

Procedure:

  • Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.

  • Sample Preparation: Prepare a stock solution of the compound in the n-octanol-saturated water at a known concentration.

  • Partitioning: Add a known volume of the stock solution to a separatory funnel or vial. Add an equal volume of the water-saturated n-octanol.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 30 minutes) to ensure thorough mixing and allow the compound to partition between the two phases. Let the phases separate completely.

  • Quantification: Carefully separate the two phases. Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., UV-Vis spectroscopy at a predetermined λmax or HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

G cluster_1 Shake-Flask logP Determination A Prepare Saturated Solvents B Dissolve Compound in Aqueous Phase A->B C Mix with Octanol Phase B->C D Equilibrate and Separate Phases C->D Vigorous shaking E Quantify Compound in Each Phase D->E UV-Vis or HPLC F Calculate Partition Coefficient (P) E->F [Octanol]/[Aqueous] G Calculate logP F->G log10(P)

Caption: Workflow for logP determination by the shake-flask method.

Aqueous Solubility: The Foundation of Bioavailability

Aqueous solubility is a fundamental physicochemical property that dictates the maximum concentration of a compound that can be achieved in solution. For orally administered drugs, dissolution is the first and often rate-limiting step for absorption. Poor solubility can lead to low bioavailability and erratic absorption.

Causality Behind Experimental Choices

Kinetic solubility assays are widely used in early drug discovery for their high-throughput nature. These methods involve adding a concentrated DMSO stock of the compound to an aqueous buffer and measuring the concentration of the dissolved material. While providing a rapid assessment, this method can sometimes overestimate the true thermodynamic solubility. For a more definitive value, a thermodynamic solubility assay, which involves equilibrating an excess of the solid compound with the aqueous buffer over a longer period, is recommended.

Experimental Protocol: Kinetic Solubility Assay

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates

  • Plate reader with UV-Vis capabilities

  • Filtration plate or centrifugation capability

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells of a 96-well plate.

  • Addition of Aqueous Buffer: Add an appropriate volume of PBS (pH 7.4) to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (e.g., ≤ 1%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) with shaking for a defined period (e.g., 2 hours).

  • Separation of Undissolved Compound: Separate any precipitated compound by either filtering the contents of the wells through a filtration plate or by centrifuging the plate and taking an aliquot of the supernatant.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate or supernatant using a UV-Vis plate reader at the compound's λmax. A standard curve of the compound in a mixture of PBS and DMSO should be prepared for accurate quantification.

G cluster_2 Kinetic Solubility Assay Workflow A Prepare DMSO Stock Solution B Add to Aqueous Buffer in Microplate A->B C Incubate with Shaking B->C D Separate Undissolved Compound C->D Filtration or Centrifugation E Quantify Dissolved Compound D->E UV-Vis Plate Reader F Determine Kinetic Solubility E->F

Caption: Workflow for the kinetic solubility assay.

Melting and Boiling Points: Indicators of Purity and Stability

The melting point of a solid is the temperature at which it changes state from solid to liquid at atmospheric pressure. It is a key indicator of the purity of a compound. The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. These thermal properties are important for understanding the physical state of the compound under various conditions and can provide insights into its intermolecular forces.

Computational Prediction and Experimental Verification

Due to the lack of readily available experimental data, the melting and boiling points of this compound have been predicted using Quantitative Structure-Property Relationship (QSPR) models. These models utilize the chemical structure to predict physical properties. Experimental verification of the melting point can be performed using a standard melting point apparatus, while the boiling point can be determined by distillation, although this is less commonly performed for non-volatile solids at the early stages of drug discovery. The high predicted boiling point suggests that the compound will likely decompose before boiling at atmospheric pressure.

Conclusion

The physicochemical properties of this compound, as predicted and outlined for experimental determination in this guide, suggest a compound with high aqueous solubility, low lipophilicity, and a basic pKa in the physiological range. These characteristics are often favorable for achieving good oral bioavailability. However, the interplay of these properties is complex, and the experimental data generated by following the protocols herein will be invaluable for building a comprehensive understanding of this molecule's potential as a drug candidate. This guide serves as a robust framework for the systematic and scientifically rigorous physicochemical characterization of this and other novel chemical entities, ultimately enabling more informed decision-making in the drug discovery and development process.

References

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.
  • Kerns, E. H., & Di, L. (2008).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • MolGpKa. (n.d.). pKa Prediction by Graph-Convolutional Neural Network. XunDrug. Retrieved January 19, 2026, from [Link]

  • Molinspiration. (n.d.). Calculation of Molecular Properties. Retrieved January 19, 2026, from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved January 19, 2026, from [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.
  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An encyclopedia of chemicals, drugs, and biologicals (15th ed.). Royal Society of Chemistry.
  • Sangster, J. (1997). Octanol-water partition coefficients: Fundamentals and physical chemistry. John Wiley & Sons.
  • Streng, W. H., & Zipp, G. L. (1993). Comparison of the potentiometric and spectrophotometric methods for pKa determination of 4-substituted-2-nitrophenols. Journal of Pharmaceutical Sciences, 82(8), 847-850.
  • Box, K. J., & Comer, J. E. A. (2008). Using measured pKa, logP and solubility to investigate in-vivo absorption. Current Drug Metabolism, 9(9), 869-878.
  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.
  • Valko, K. (2004). Application of high-performance liquid chromatography based measurements of lipophilicity to model biological processes.
  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Bergström, C. A. (2005). In silico prediction of drug solubility and permeability: Two rate-limiting steps for oral drug absorption. Basic & Clinical Pharmacology & Toxicology, 96(3), 156-161.
  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.
  • Liang, C., & Lian, H. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation.
  • Katritzky, A. R., Fara, D. C., Petrukhin, R., Tatham, D. B., Maran, U., Lomaka, A., & Karelson, M. (2002). The present state of QSPR/QSAR. Journal of Chemical Information and Computer Sciences, 42(1), 2-12.

Sources

structural analogs of 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analogs of 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine

Abstract

The this compound scaffold represents a confluence of desirable features for modern medicinal chemistry. It combines a conformationally restricted cyclic sulfone with a flexible primary amine side chain, offering a versatile platform for engaging with a multitude of biological targets. The tetrahydrothiopyran-1,1-dioxide core is a proven pharmacophore that acts as a potent hydrogen bond acceptor and can serve as a bioisostere for carbonyl groups, often enhancing metabolic stability and aqueous solubility.[1][2] The ethanamine moiety provides a critical interaction point, a basic center that can form salt bridges with acidic residues in protein binding pockets. This guide provides a comprehensive exploration of the synthesis, structure-activity relationships (SAR), and experimental evaluation of structural analogs built around this core, aimed at researchers and professionals in drug development. We delve into the causal reasoning behind synthetic choices and provide robust, self-validating experimental protocols to empower the design of next-generation therapeutics.

The Strategic Value of the Cyclic Sulfone Scaffold

The sulfone group (R-S(O)₂-R') is a unique functional group in medicinal chemistry. When incorporated into a cyclic system like the tetrahydrothiopyran ring, it imparts a set of valuable physicochemical properties.[3]

  • Hydrogen Bonding: The two oxygen atoms of the sulfone are strong hydrogen bond acceptors, enabling potent interactions with biological targets.[2][3]

  • Polarity and Solubility: The polar nature of the sulfone moiety can lower the lipophilicity of a molecule, which is often beneficial for improving aqueous solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]

  • Metabolic Stability: The sulfur atom is in its highest oxidation state, rendering it resistant to oxidative metabolism, a common liability for thioethers.

  • Conformational Rigidity: The six-membered ring fixes the spatial orientation of the substituents, reducing the entropic penalty upon binding to a target and potentially increasing potency and selectivity.[2]

  • Modulation of Basicity: The strong electron-withdrawing nature of the sulfone group can lower the pKa of proximal amines, which can be strategically employed to optimize binding interactions or reduce off-target effects associated with high basicity.[1]

This combination of features makes the this compound scaffold a compelling starting point for library synthesis and lead optimization campaigns across various therapeutic areas, including oncology, inflammation, and infectious diseases.[4][5][6]

Synthetic Strategies for Analog Generation

A robust and flexible synthetic platform is paramount for exploring the chemical space around a core scaffold. The synthesis of analogs can be logically deconstructed into the formation of the heterocyclic core, elaboration of the side chain, and diversification of the scaffold.

Assembly of the Tetrahydrothiopyran Core

The most common and versatile entry point is the synthesis of a tetrahydrothiopyran-4-one intermediate, which can then be elaborated.

Workflow: Synthesis of the Key Tetrahydrothiopyran-4-one Intermediate

Start Divinyl Ketones or Thiodipropionates MethodA Double Conjugate Addition of H2S Start->MethodA H2S source MethodB Dieckmann Condensation & Decarboxylation Start->MethodB NaH, Acid Intermediate Tetrahydrothiopyran-4-one MethodA->Intermediate MethodB->Intermediate

Caption: Key synthetic routes to the versatile tetrahydrothiopyran-4-one intermediate.

Protocol 2.1.1: Synthesis of Tetrahydro-4H-thiopyran-4-one via Double-Conjugate Addition

This method leverages the reaction of divinyl ketones with a source of hydrogen sulfide.[7]

  • Step 1: Preparation of Divinyl Ketone. Start from a suitable precursor like cinnamaldehyde. Convert it to a divinyl alcohol via reaction with a lithiated α-bromostyrene derivative, followed by oxidation with MnO₂ to yield the divinyl ketone.

  • Step 2: Cyclization. Dissolve the divinyl ketone in a suitable solvent such as methanol. Bubble hydrogen sulfide gas through the solution, or use a surrogate like sodium hydrosulfide (NaSH), often in the presence of a base like sodium methoxide.

  • Step 3: Work-up and Purification. Monitor the reaction by TLC or LC-MS until the starting material is consumed. Quench the reaction with a weak acid (e.g., NH₄Cl solution). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography to yield tetrahydro-4H-thiopyran-4-one.

Elaboration of the C4-Side Chain and Oxidation

With the ketone in hand, the ethanamine side chain can be installed. The subsequent oxidation is a critical step to form the target sulfone.

Protocol 2.2.1: Henry Reaction and Reduction for Ethanamine Synthesis

The Henry (nitroaldol) reaction is a classic C-C bond-forming reaction that provides a direct route to the desired carbon skeleton.

  • Step 1: Henry Reaction. To a solution of tetrahydro-4H-thiopyran-4-one and nitromethane in methanol, add a base such as sodium methoxide or DBU. Stir at room temperature until the reaction is complete. The intermediate is typically a nitroalkene formed after dehydration.

  • Step 2: Concurrent Reduction. The nitroalkene can be reduced to the target amine in a single step. Acidify the reaction mixture carefully with HCl, then add a reducing agent like zinc dust or perform catalytic hydrogenation (e.g., H₂, Pd/C, or Raney Nickel) under pressure. This reduces both the double bond and the nitro group.

  • Step 3: Oxidation to the Sulfone. Dissolve the resulting 2-(tetrahydro-2H-thiopyran-4-yl)ethanamine in a solvent like methanol or dichloromethane. Cool the solution to 0 °C. Add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) or potassium peroxymonosulfate (Oxone®), portion-wise. Allow the reaction to warm to room temperature and stir until completion.

  • Step 4: Purification. Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution). Basify the solution and extract the final product, this compound, with an appropriate organic solvent. Purify by chromatography or crystallization.

Structure-Activity Relationship (SAR) Exploration

Systematic modification of the core scaffold is essential to optimize for potency, selectivity, and DMPK properties. The following section outlines key areas for analog design.

Caption: Key vectors for structure-activity relationship (SAR) exploration around the core scaffold.

SAR Summary Table
Modification VectorSpecific ChangeRationale / Predicted Impact
Amine Substitution Primary (R=H) -> Secondary (R=Alkyl) -> TertiaryModulates basicity (pKa) and hydrogen bonding capacity. May increase metabolic stability but can also introduce steric hindrance.
N-AcylationRemoves basicity, converting H-bond donor to acceptor. Can serve as a neutral probe.
Ethyl Linker Shorten (methylene) or Lengthen (propylene)Probes the distance to key interacting residues in the target's binding pocket.
Introduce rigidity (e.g., cyclopropane, double bond)Restricts conformational freedom, potentially increasing potency and selectivity.
Tetrahydrothiopyran Ring Substitution at C2, C3, C5, or C6Can fill hydrophobic pockets, introduce new polar contacts, or block metabolic soft spots. Stereochemistry is critical.
Ring contraction (sulfolane) or expansionAlters the bond angles and conformational preferences of the entire scaffold.[2]
Sulfone Moiety Bioisosteric replacement (e.g., sulfoxide, sulfonamide)Modulates polarity, H-bonding strength, and metabolic profile.

Experimental Evaluation & Validation

A tiered approach to experimental evaluation ensures that resources are focused on the most promising compounds. The workflow progresses from high-throughput in vitro assays to more complex cellular and in vivo models.

Workflow: Tiered Experimental Evaluation

cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Profiling & Triaging cluster_2 Tier 3: In Vivo Readiness Binding Target Binding Assay (Affinity: Ki) Function Functional Assay (Potency: IC50/EC50) Binding->Function Selectivity Selectivity Panel Function->Selectivity Solubility Kinetic Solubility Selectivity->Solubility MetStab Microsomal Stability Solubility->MetStab CellPotency Cellular Potency Assay MetStab->CellPotency PK Pharmacokinetics (Rodent) CellPotency->PK

Caption: A standard workflow for the evaluation of newly synthesized analogs.

Protocol 4.1: In Vitro Microsomal Stability Assay

This assay provides an early indication of a compound's susceptibility to Phase I metabolism.

  • Objective: To determine the rate of metabolic clearance of a compound in the presence of liver microsomes.

  • Materials: Test compounds, positive control (e.g., Verapamil), liver microsomes (human, rat), NADPH regenerating system, phosphate buffer.

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well plate, add liver microsomes suspended in phosphate buffer.

    • Add the test compound to the wells to a final concentration of 1 µM.

    • Pre-incubate the plate at 37 °C for 10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction in each aliquot by adding a cold stop solution (e.g., acetonitrile with an internal standard).

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Cl_int).

Conclusion and Future Perspectives

The this compound scaffold is a highly valuable starting point for drug discovery programs. Its inherent properties—conformational constraint, metabolic stability, and strong hydrogen bonding potential—provide a solid foundation for building high-affinity ligands. The synthetic routes are robust and amenable to the creation of diverse analog libraries for thorough SAR exploration.

Future work in this area should focus on integrating computational chemistry for in silico screening and property prediction to guide analog design more efficiently. Furthermore, the primary amine handle is an ideal attachment point for developing targeted protein degraders, such as PROTACs, opening up a new and exciting avenue for this versatile chemical scaffold.

References

  • Alam, M. A., et al. (2018). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. ResearchGate.

  • Pan, Y., et al. (2015). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. NIH National Library of Medicine.

  • Luo, X., et al. (2019). Tetrahydrothiophene and (Z)-tetrahydrothiopyran synthesis through nucleophilic substitution and intramolecular cycloaddition of alkynyl halides and EtOCS2K. RSC Publishing.

  • Alam, M. A., et al. (2018). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. ResearchGate.

  • Richardson, P. (2025). Diastereoselective Synthesis of Tetrahydrofuran/Tetrahydropyran Derivatives. Synfacts.

  • (2025). Cyclic sulfoxides and sulfones in drug design. ResearchGate.

  • BenchChem. (2025). A Technical Guide to Novel Synthesis Routes for Tetrahydrothiopyran-4-one. BenchChem.

  • Mykhailiuk, P. K. (2026). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters.

  • (2025). Synthesis of Tetrahydropyran-4-ones and Thiopyran-4-ones from Donor-Substituted α-Bromostyrene Derivatives. ResearchGate.

  • Enamine. Cyclic Sulfones. Enamine.

  • Fang, S-H., et al. (2006). Biological evaluation of sulfone derivatives as anti-inflammatory and tumor cells growth inhibitory agents. PubMed.

  • Ahmad, I., & Shagufta. (2015). Sulfones: An important class of organic compounds with diverse biological activities. ResearchGate.

  • Wang, L., et al. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. MDPI.

Sources

2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Elucidation of the Mechanism of Action for 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine

Abstract

This compound is a synthetic compound featuring a sulfone-containing heterocyclic scaffold. While its precise biological role and mechanism of action are not extensively documented in publicly available literature, its chemical structure suggests potential interactions with various biological targets. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically investigate and elucidate the mechanism of action of this and other novel chemical entities. We will detail a logical progression of experimental workflows, from initial target identification and validation to the in-depth characterization of molecular and cellular pathways. The protocols and strategies outlined herein are designed to be self-validating, ensuring a rigorous and data-driven approach to understanding the compound's pharmacological profile.

Introduction to the Molecule and the Investigational Challenge

This compound is a molecule of interest due to its distinct structural motifs. The tetrahydrothiopyran sulfone core provides a rigid, polar scaffold, while the primary amine of the ethanamine side-chain offers a key site for ionic interactions and hydrogen bonding with biological macromolecules. The 1,1-dioxido (sulfone) group is a bioisostere for other functional groups and is known to improve metabolic stability and cell permeability in drug candidates.

Given the nascent state of research on this specific compound, this document serves as a strategic guide to its pharmacological characterization. The central challenge is to move from a chemical structure to a validated biological mechanism. This process requires a multi-pronged approach, integrating computational methods, in vitro screening, and cell-based functional assays.

Phase 1: Target Identification and Validation

The initial and most critical phase is to identify the primary biological target(s) of the compound. A parallel approach, combining computational predictions with empirical screening, is recommended for efficiency and comprehensiveness.

Computational and In Silico Screening

Before committing to resource-intensive wet-lab experiments, in silico methods can generate valuable hypotheses. By comparing the compound to libraries of molecules with known activities, we can predict potential targets.

Protocol: Reverse Docking for Target Prediction

  • Ligand Preparation: Generate a 3D conformer of this compound and perform energy minimization using a suitable force field (e.g., MMFF94).

  • Target Library Selection: Utilize a library of protein structures from the Protein Data Bank (PDB), focusing on target classes commonly associated with amine-containing scaffolds (e.g., G-protein coupled receptors (GPCRs), ion channels, kinases, and transporters).

  • Docking Simulation: Employ a reverse docking software (e.g., PharmMapper, idTarget) to systematically dock the ligand into the binding sites of the target library.

  • Scoring and Ranking: Analyze the docking scores and binding poses. Prioritize targets that show favorable binding energies and plausible intermolecular interactions (e.g., hydrogen bonds with the amine or sulfone groups).

  • Hit-list Generation: Compile a list of the top 10-20 potential targets for further investigation.

In Vitro Screening Strategies

Empirical screening is essential to confirm computational predictions and to discover unexpected activities.

  • Target-Based Screening: If computational analysis or structural analogy suggests a specific target class (e.g., dopamine receptors), the compound can be screened against a focused panel of these targets.

  • Phenotypic Screening: This approach involves testing the compound in cell-based assays that measure a complex biological response (e.g., cell viability, cytokine production, neurite outgrowth). A positive "hit" in a phenotypic screen initiates a subsequent "target deconvolution" effort to identify the molecular target responsible for the observed effect.

Workflow: Target Identification and Validation

The logical flow from initial screening to target validation is critical. The following diagram illustrates this workflow.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation in_silico In Silico Screening (Reverse Docking) generate_list Generate Putative Target List in_silico->generate_list phenotypic Phenotypic Screening (Cell-Based Assays) phenotypic->generate_list target_based Target-Based Screening (e.g., Kinase Panel) target_based->generate_list binding_assay Binding Assays (SPR, Radioligand) generate_list->binding_assay Confirm Direct Binding functional_assay Functional Assays (e.g., Enzyme Activity) generate_list->functional_assay Confirm Functional Effect validated_target Validated Target binding_assay->validated_target genetic_validation Genetic Validation (CRISPR/siRNA) functional_assay->genetic_validation Confirm Target Necessity functional_assay->validated_target genetic_validation->validated_target

Caption: Workflow for identifying and validating the biological target of a novel compound.

Phase 2: Elucidation of Molecular Mechanism

Once a primary target is validated, the next phase is to characterize the precise nature of the interaction and its downstream cellular consequences.

Biophysical Characterization of Binding

Quantitative binding assays are essential to determine the affinity and kinetics of the compound-target interaction.

Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

  • Chip Preparation: Immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip via amine coupling).

  • Analyte Preparation: Prepare a series of dilutions of this compound in a suitable running buffer.

  • Binding Measurement: Inject the analyte solutions over the sensor chip surface, starting with the lowest concentration. Measure the association (kon) during injection and the dissociation (koff) during the buffer wash phase.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Table 1: Hypothetical SPR Data Summary

ParameterValueUnit
Association Rate (kon)1.5 x 10⁵M⁻¹s⁻¹
Dissociation Rate (koff)3.0 x 10⁻³s⁻¹
Dissociation Constant (KD)20nM
Mapping Downstream Signaling Pathways

Understanding how the target interaction translates into a cellular response requires mapping the downstream signaling cascade. For this example, let's hypothesize that the compound is an agonist for a hypothetical GPCR, "Target-R".

Protocol: Western Blot for Pathway Activation

  • Cell Culture and Treatment: Culture cells expressing Target-R and treat them with varying concentrations of the compound for different time points.

  • Lysate Preparation: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key downstream signaling proteins (e.g., phospho-ERK, phospho-CREB) and a loading control (e.g., GAPDH).

  • Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities to determine the fold-change in protein phosphorylation relative to untreated controls.

Hypothetical Signaling Pathway

The diagram below illustrates a potential signaling cascade initiated by the compound binding to its hypothetical GPCR target, leading to the activation of the MAPK/ERK pathway.

G compound 2-(...)-ethanamine receptor Target-R (GPCR) compound->receptor Agonist Binding g_protein G Protein (Gαq) receptor->g_protein Activates plc PLC g_protein->plc Activates dag DAG plc->dag Generates ip3 IP3 plc->ip3 Generates pkc PKC dag->pkc Activates raf Raf pkc->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription Transcription Factors (e.g., CREB, Elk-1) erk->transcription Activates response Cellular Response (e.g., Proliferation, Differentiation) transcription->response Leads to

Spectroscopic Data for 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide is structured to not only present the data but also to provide insights into the experimental methodologies and the principles of data interpretation, ensuring a thorough understanding of the molecule's structural characteristics.

Introduction

This compound is a saturated heterocyclic compound containing a sulfone group and a primary amine. Such bifunctional molecules are of significant interest in medicinal chemistry and drug development as scaffolds for synthesizing novel therapeutic agents. The rigid cyclic backbone of the tetrahydrothiopyran dioxide ring combined with the flexible ethylamine side chain offers a unique three-dimensional structure for molecular interactions. Accurate structural elucidation through spectroscopic methods is paramount for its application in rational drug design.

This guide will delve into the predicted and analogous spectroscopic data for this compound, providing a framework for its identification and characterization.

Molecular Structure

The structure of this compound is presented below. The numbering convention used in the subsequent spectroscopic analysis is also indicated.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: Acquiring NMR Spectra

A generalized protocol for acquiring high-resolution NMR spectra of a small organic molecule like the title compound is as follows.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD to allow for the exchange of the amine and any residual water protons). Filter the solution into a clean NMR tube.

  • Instrument Setup: The NMR spectrometer is typically a 400 or 500 MHz instrument. Standard room temperature (around 298 K) is usually sufficient.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.

    • Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.

    • Relaxation Delay: A delay of 1-2 seconds between scans ensures proper relaxation of the protons.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Data

While experimental data for the exact molecule is not publicly available, a predicted ¹H NMR spectrum can be inferred based on the analysis of its structural analogue, 4-aminotetrahydro-2H-thiopyran 1,1-dioxide, and general principles of NMR spectroscopy. The protons are labeled according to the structure provided above.

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H on N (NH₂)1.5 - 3.0 (broad)Singlet (broad)2H
H on C12.8 - 3.0Triplet2H
H on C21.5 - 1.7Quartet2H
H on C31.8 - 2.0Multiplet1H
H on C4, C6 (axial)2.0 - 2.2Multiplet2H
H on C4, C6 (equatorial)3.0 - 3.2Multiplet2H
H on C5, C7 (axial)2.0 - 2.2Multiplet2H
H on C5, C7 (equatorial)3.0 - 3.2Multiplet2H

Interpretation:

  • The protons on the carbon adjacent to the electron-withdrawing sulfone group (C4, C5, C6, C7) are expected to be deshielded and appear at a lower field (higher ppm) compared to a simple cyclohexane.

  • The protons on the ethylamine side chain (C1 and C2) will show characteristic multiplicities based on their neighboring protons.

  • The amine protons (NH₂) typically appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum is as follows:

Carbon LabelPredicted Chemical Shift (δ, ppm)
C135 - 40
C230 - 35
C330 - 35
C4, C650 - 55
C5, C750 - 55

Interpretation:

  • The carbons directly bonded to the sulfone group (C4, C5, C6, C7) are expected to be significantly downfield due to the strong electron-withdrawing effect of the sulfone.

  • The carbons of the ethylamine side chain (C1 and C2) and the methine carbon of the ring (C3) will appear in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Acquiring an IR Spectrum of a Solid

For a solid sample like this compound, the KBr pellet method or the thin solid film method are common.

  • KBr Pellet Method:

    • Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Compress the mixture in a die under high pressure to form a transparent pellet.

  • Thin Solid Film Method:

    • Dissolve a small amount of the solid in a volatile solvent (e.g., methanol or dichloromethane).

    • Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

  • Data Acquisition: Place the KBr pellet or the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the empty instrument (or the pure KBr pellet) should be taken first and subtracted from the sample spectrum.

Predicted IR Absorption Bands

The key functional groups in the molecule are the sulfone (SO₂) and the primary amine (NH₂). Their characteristic absorption bands are well-established.

Wavenumber (cm⁻¹)Functional GroupVibration
3400 - 3250Primary Amine (N-H)Symmetric and asymmetric stretching (two bands expected)
2950 - 2850Alkane (C-H)Stretching
1650 - 1580Primary Amine (N-H)Bending (scissoring)
1350 - 1300Sulfone (S=O)Asymmetric stretching (strong)
1150 - 1120Sulfone (S=O)Symmetric stretching (strong)
1250 - 1020Aliphatic Amine (C-N)Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For a polar, non-volatile molecule like this, electrospray ionization (ESI) is a suitable "soft" ionization technique.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (typically in the low micromolar to nanomolar range) in a solvent mixture such as methanol/water or acetonitrile/water, often with a small amount of acid (e.g., formic acid) to promote protonation.

  • Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).

  • Ionization: A high voltage (typically 3-5 kV) is applied to the tip of the capillary, causing the sample solution to form a fine spray of charged droplets.

  • Desolvation: A heated drying gas (e.g., nitrogen) aids in the evaporation of the solvent from the droplets, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum
  • Molecular Ion: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected to be the most abundant ion in the full scan spectrum. The molecular weight of C₇H₁₅NO₂S is 177.27 g/mol . Therefore, the [M+H]⁺ ion should be observed at an m/z of approximately 178.28.

  • Fragmentation: While ESI is a soft ionization technique, some fragmentation can be induced in the source or by tandem MS (MS/MS) experiments. The fragmentation of cyclic amines can be complex. A plausible fragmentation pathway is initiated by the loss of the ethylamine side chain.

M [M+H]⁺ m/z = 178 frag1 [M+H - CH₂CH₂NH₂]⁺ m/z = 133 M->frag1 Loss of ethylamine radical

Caption: A potential fragmentation pathway for this compound in ESI-MS.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. By combining predicted data with information from analogous structures and established spectroscopic principles, a detailed characterization of the molecule's NMR, IR, and MS profiles has been presented. The included experimental protocols offer a practical framework for researchers to acquire high-quality data for this and similar compounds. The structural insights gained from this spectroscopic analysis are fundamental for the future application of this molecule in scientific research and drug development.

References

  • Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. Available at: [Link]

  • Wiley-VCH. (2007). Supporting Information. Available at: [Link]

  • Kintek Solution. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques. Available at: [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Available at: [Link]

  • Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. In Nuclear Magnetic Resonance (Vol. 50). Available at: [Link]

  • Springer Nature Experiments. NMR Protocols and Methods. Available at: [Link]

  • Slideshare. Sampling of solids in IR spectroscopy. Available at: [Link]

An In-depth Technical Guide to 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine: Commercial Availability, Synthesis, and Physicochemical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine is a saturated heterocyclic compound of growing interest in medicinal chemistry and drug discovery. Its rigid sulfonyl-containing scaffold and the presence of a primary amine functional group make it a valuable building block for the synthesis of novel therapeutic agents. The sulfone moiety can act as a hydrogen bond acceptor and imparts metabolic stability, while the ethanamine side chain provides a key vector for further chemical elaboration and interaction with biological targets. This guide offers a comprehensive overview of its commercial availability, a detailed plausible synthetic route, and a summary of its key physicochemical properties.

Part 1: Commercial Availability

This compound is available from several specialized chemical suppliers. Researchers can procure this compound for research and development purposes, typically in quantities ranging from milligrams to grams. It is important to note that this chemical is intended for professional laboratory use only and not for medical or consumer applications[1].

SupplierCatalog NumberPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
BOC Sciences1247501-81-0Inquire1247501-81-0C7H15NO2S177.264
Sigma-Aldrich (Synthonix Corporation)SY3428347679Inquire1247501-81-0C7H15O2N1S1177.27
Arctom ScientificSYX-D10584Inquire1247501-81-0C7H15NO2S177.26
Fisher Scientific (AA BLOCKS)Inquiremin 97%1247501-81-0C7H15NO2S177.26

Table 1: Commercial Suppliers of this compound.

Part 2: Synthesis Protocol

While the direct synthesis of this compound is not extensively detailed in publicly available literature, a plausible and efficient multi-step synthetic route can be devised based on established organic chemistry principles. The following protocol outlines a robust pathway starting from the commercially available tetrahydro-4H-thiopyran-4-one.

The overall synthetic strategy involves three key transformations:

  • Chain Elongation: Introduction of a two-carbon nitrile group at the 4-position of the thiopyran ring via a Horner-Wadsworth-Emmons reaction.

  • Reduction: Concurrent reduction of the newly formed double bond and the nitrile group to yield the saturated ethanamine side chain.

  • Oxidation: Selective oxidation of the sulfide to the corresponding sulfone.

Synthetic Pathway A Tetrahydro-4H-thiopyran-4-one C (Tetrahydro-2H-thiopyran-4-ylidene)acetonitrile A->C Horner-Wadsworth-Emmons Reaction B Diethyl cyanomethylphosphonate, NaH, THF E 2-(Tetrahydro-2H-thiopyran-4-yl)ethanamine C->E Reductive Amination D H2, Raney Nickel, Ethanolic Ammonia G 2-(1,1-Dioxidotetrahydro-2H- thiopyran-4-YL)ethanamine E->G Oxidation F m-CPBA or H2O2/AcOH, DCM

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of (Tetrahydro-2H-thiopyran-4-ylidene)acetonitrile

This step utilizes the Horner-Wadsworth-Emmons reaction, a reliable method for the formation of alkenes from carbonyl compounds[2][3]. The use of a phosphonate-stabilized carbanion offers high E-selectivity and operational simplicity.

Protocol:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add diethyl cyanomethylphosphonate (1.1 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.

  • Cool the reaction mixture back to 0 °C and add a solution of tetrahydro-4H-thiopyran-4-one (1.0 eq.) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (tetrahydro-2H-thiopyran-4-ylidene)acetonitrile.

Step 2: Synthesis of 2-(Tetrahydro-2H-thiopyran-4-yl)ethanamine

This step involves the catalytic hydrogenation of both the carbon-carbon double bond and the nitrile functional group. Raney nickel is a highly effective catalyst for this transformation, and the presence of ammonia helps to minimize the formation of secondary amine byproducts.

Protocol:

  • In a high-pressure hydrogenation vessel, dissolve (tetrahydro-2H-thiopyran-4-ylidene)acetonitrile (1.0 eq.) in ethanol saturated with ammonia.

  • Add a catalytic amount of Raney nickel (approximately 10% by weight).

  • Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir the mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to yield 2-(tetrahydro-2H-thiopyran-4-yl)ethanamine, which can be used in the next step without further purification or purified by distillation under reduced pressure.

Step 3: Synthesis of this compound

The final step is the oxidation of the sulfide to the corresponding sulfone. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid[4][5]. The use of at least two equivalents of the oxidizing agent ensures the complete conversion to the sulfone.

Protocol:

  • Dissolve 2-(tetrahydro-2H-thiopyran-4-yl)ethanamine (1.0 eq.) in dichloromethane (DCM) or a mixture of acetic acid and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of m-CPBA (2.2 eq.) in DCM or 30% hydrogen peroxide (2.5 eq.) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite to destroy any excess peroxide.

  • If using m-CPBA, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove meta-chlorobenzoic acid.

  • If using hydrogen peroxide/acetic acid, neutralize the reaction mixture with a base such as sodium hydroxide.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography to obtain this compound.

Part 3: Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in drug development. While detailed experimental data for this specific molecule is not widely published, its properties can be predicted based on its structural features and data from analogous compounds.

PropertyValueSource/Method
Molecular FormulaC7H15NO2SPubChem[6]
Molecular Weight177.27 g/mol Sigma-Aldrich[7]
CAS Number1247501-81-0BOC Sciences[8]
AppearanceExpected to be a solid at room temperatureGeneral observation for similar small molecules
SolubilityExpected to be soluble in water and polar organic solventsPresence of amine and sulfone groups
pKaEstimated to be around 9-10 for the primary amineTypical pKa for primary alkylamines

Table 2: General Physicochemical Properties.

Spectroscopic Data (Predicted)

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the methylene protons of the thiopyran ring. The protons alpha to the sulfone group will be shifted downfield compared to the corresponding sulfide. The two methylene groups of the ethanamine side chain will also exhibit distinct signals.

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons adjacent to the sulfone group will be significantly deshielded and appear at a higher chemical shift.

FTIR: The infrared spectrum will be characterized by strong absorption bands corresponding to the sulfone and amine functional groups.

  • SO₂ stretching: Two strong bands are expected in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric)[8][9].

  • N-H stretching: Primary amines typically show two bands in the region of 3500-3300 cm⁻¹[6].

  • N-H bending: A broad absorption is expected around 1650-1580 cm⁻¹[6].

Mass Spectrometry: The electron ionization (EI) mass spectrum is expected to show the molecular ion peak. Fragmentation patterns of cyclic sulfones can be complex, often involving the loss of SO₂ and subsequent ring fragmentation[10][11].

Conclusion

This compound is a commercially available building block with significant potential in the design of novel bioactive molecules. The synthetic route presented in this guide, based on well-established chemical transformations, provides a reliable pathway for its laboratory-scale preparation. The predicted physicochemical and spectroscopic data offer a valuable reference for the characterization and quality control of this compound. As research in medicinal chemistry continues to evolve, the utility of such constrained, functionalized heterocyclic scaffolds is expected to grow, making this technical guide a valuable resource for scientists in the field.

References

  • PubChem. This compound. Available from: [Link]

  • Arctom Scientific. This compound. Available from: [Link]

  • Horner, L.; Hoffmann, H.; Wippel, H. G. Chemische Berichte1958, 91(1), 61-63.
  • Wadsworth, W. S., Jr.; Emmons, W. D. Journal of the American Chemical Society1961, 83(7), 1733–1738.
  • Maryanoff, B. E.; Reitz, A. B. Chemical Reviews1989, 89(4), 863-927.
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  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th ed. Wiley. 2005.
  • Horner-Wadsworth-Emmons Reaction. NROChemistry. Available from: [Link]

  • Oxidation of thioether linkage to sulfoxide/sulfone via H2O2 and mCPBA (3-chloroperbenzoic acid). ResearchGate. Available from: [Link]

  • Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations. PubMed. Available from: [Link]

  • Wittig Reaction. Wikipedia. Available from: [Link]

  • Horner–Wadsworth–Emmons reaction. Wikipedia. Available from: [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Available from: [Link]

  • Fragmentation (mass spectrometry). Wikipedia. Available from: [Link]

  • Sulfone synthesis by oxidation. Organic Chemistry Portal. Available from: [Link]

  • Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. National Institutes of Health. Available from: [Link]

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  • Mass Spectra of Diaryl Sulfones. ACS Publications. Available from: [Link]

  • Infrared Spectra of Sulfones and Related Compounds. ResearchGate. Available from: [Link]

  • 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. ResearchGate. Available from: [Link]

  • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. Available from: [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available from: [Link]

  • An investigation of the reduction in aqueous acetonitrile of 4-methoxybenzenediazonium ion by the tetrakis(acetonitrile)Cu(i) cation catalysed by hydrogenphosphate dianion. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). PubMed. Available from: [Link]

  • WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide. Google Patents.

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An In-depth Technical Guide to the Solubility of 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or key chemical intermediate is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine, a molecule featuring both a polar sulfone group and a basic primary amine. We will explore the theoretical underpinnings of its solubility based on molecular structure, detail authoritative experimental protocols for quantitative measurement, and present a structured analysis of its expected behavior in a range of common organic solvents. This document is intended for researchers, chemists, and drug development professionals seeking to optimize processes and make informed decisions based on a robust solubility profile.

Introduction to this compound

This compound is a bifunctional organic compound that presents an interesting case study for solubility. Its significance in medicinal chemistry and materials science lies in its unique combination of a rigid, polar heterocyclic sulfone core and a flexible, basic aminoethyl side chain.

Chemical Structure and Physicochemical Properties

The molecule's structure is central to its solubility characteristics. The tetrahydrothiopyran-1,1-dioxide ring is a highly polar, aprotic structure due to the strong dipole of the sulfone group (S=O).[1][2] The primary amine (-NH2) on the ethyl side chain is a hydrogen bond donor and acceptor, and its basicity (pKa) will dictate its ionization state in protic or acidic media.

Table 1: Physicochemical Properties of this compound and Related Structures.

Property Value Source/Comment
Molecular Formula C7H15NO2S PubChem CID: 56828088[3]
Molecular Weight 177.26 g/mol PubChem CID: 56828088[3]
Structure Chemical structure of this compound PubChem[3]
Predicted pKa (basic) ~9.5 - 10.5 Estimated based on similar primary amines.
Predicted LogP Low The high polarity of the sulfone group significantly reduces lipophilicity.

| Appearance | Likely a solid at room temperature. | Based on the parent compound, 1,1-Dioxidotetrahydro-2H-thiopyran-4-ylamine. |

Significance in Research and Development

This structural motif is valuable for several reasons:

  • Pharmaceutical Scaffolding: The rigid sulfone ring can serve as a non-planar scaffold to orient functional groups in specific vectors for receptor binding.

  • Modulation of Physicochemical Properties: Sulfones are often incorporated into drug candidates to enhance polarity, disrupt crystallinity, and improve metabolic stability.[4]

  • Synthetic Building Block: The primary amine provides a reactive handle for amide coupling, reductive amination, and other key synthetic transformations.

Understanding its solubility is paramount for its use in any of these contexts, dictating solvent selection for reactions, crystallization, and formulation.

Theoretical Principles of Solubility in Organic Solvents

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" provides a foundational, albeit simplified, framework for prediction.[5][6][7]

Key Intermolecular Interactions
  • Hydrogen Bonding: The primary amine (-NH2) is a strong hydrogen bond donor and acceptor. The sulfone oxygens are hydrogen bond acceptors. Therefore, the compound is expected to have high affinity for polar protic solvents (e.g., methanol, ethanol) that can participate in hydrogen bonding.

  • Dipole-Dipole Interactions: The sulfone group possesses a very large dipole moment.[2] This will promote strong interactions with polar aprotic solvents (e.g., DMSO, acetone, acetonitrile) which also have significant dipoles.

  • Van der Waals Forces: The aliphatic ring and ethyl chain contribute to non-polar character, allowing for weaker van der Waals interactions with non-polar solvents (e.g., hexane, toluene). However, these forces are unlikely to overcome the strong solute-solute interactions of the polar functional groups.

Predicting Solubility Behavior

Based on these principles, we can hypothesize the solubility profile:

  • High Solubility: Expected in highly polar solvents like DMSO and polar protic solvents like methanol and ethanol, which can engage in both dipole-dipole interactions and hydrogen bonding.

  • Moderate Solubility: Expected in other polar aprotic solvents such as acetone and ethyl acetate. The strength of the interaction will depend on the solvent's dipole moment and steric factors.

  • Low to Negligible Solubility: Expected in non-polar solvents like hexane, cyclohexane, and toluene. The energy required to break the strong solute-solute hydrogen bonds and dipole interactions will not be compensated by the weak solute-solvent van der Waals forces.

Experimental Determination of Solubility: A Methodological Framework

While theoretical predictions are useful, quantitative experimental data is essential for drug development. The two primary types of solubility measured are kinetic and thermodynamic (equilibrium).

  • Kinetic Solubility: Measures the concentration at which a compound, dissolved in a high-concentration DMSO stock, begins to precipitate when diluted into an aqueous or organic medium. It is a high-throughput method used for early-stage screening.[8][9][10]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a solute in a saturated solution with an excess of solid material present. It is the gold-standard measurement for pre-formulation and is often determined by the shake-flask method.[11][12]

The following diagram outlines a general workflow for determining thermodynamic solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_solid Weigh excess solid compound prep_solvent Add precise volume of solvent prep_solid->prep_solvent agitate Agitate at constant temperature (e.g., 24-48 hours) prep_solvent->agitate separate Centrifuge or filter to remove undissolved solid agitate->separate dilute Dilute supernatant separate->dilute analyze Analyze by HPLC-UV or LC-MS dilute->analyze quantify Quantify against standard curve analyze->quantify result Solubility Value (e.g., mg/mL) quantify->result

Caption: Thermodynamic Solubility Workflow via Shake-Flask Method.

Protocol: Thermodynamic Solubility via Miniaturized Shake-Flask Method

This protocol is adapted from the principles of the OECD Guideline 105 and common industry practices for drug discovery.[13][14][15] It is designed for efficiency while maintaining scientific rigor.

1. Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (HPLC grade)

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Calibrated pipettes

  • Vortex mixer and/or orbital shaker with temperature control

  • Centrifuge with adapters for vials

  • HPLC-UV or LC-MS/MS system

2. Procedure:

  • Preparation: Add an excess amount of the solid compound (e.g., ~5-10 mg) to a pre-weighed 2 mL glass vial. The key is to ensure solid remains after equilibrium is reached.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate for at least 24 hours to ensure equilibrium is reached.[15] A preliminary time-course experiment can be run to confirm the time to equilibrium.

  • Phase Separation: After equilibration, visually confirm that excess solid is still present. Centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully remove an aliquot (e.g., 100 µL) of the clear supernatant without disturbing the solid pellet.

  • Dilution: Dilute the supernatant with a suitable solvent (often the mobile phase used for analysis) to a concentration that falls within the linear range of the analytical standard curve.

  • Quantification: Analyze the diluted sample by a validated HPLC-UV or LC-MS method. Calculate the concentration in the original supernatant by back-calculation from the dilution factor.

3. Self-Validation and Quality Control:

  • Mass Balance: After removing the supernatant, the remaining solid can be dried and weighed to confirm that an excess was used.

  • Multiple Time Points: For a rigorous determination, samples can be taken at multiple time points (e.g., 24h, 48h) to ensure the concentration has reached a plateau, confirming equilibrium.[13]

  • Triplicate Measurements: The entire experiment should be performed in triplicate for each solvent to ensure reproducibility and allow for statistical analysis.

Expected Solubility Profile and Data Interpretation

While experimental data for this specific molecule is not publicly available, we can construct a representative data table based on the theoretical principles discussed. This serves as a template for presenting experimentally derived results.

Table 2: Representative Solubility of this compound in Common Organic Solvents at 25 °C.

Solvent Class Solvent Polarity Index Expected Solubility (mg/mL) Rationale for Solubility
Polar Protic Methanol 5.1 > 100 (Freely Soluble) Strong H-bond donor/acceptor and polar.
Ethanol 4.3 > 50 (Soluble) Good H-bond donor/acceptor, slightly less polar than methanol.
Polar Aprotic DMSO 7.2 > 100 (Freely Soluble) Very high polarity, strong H-bond acceptor.
Acetonitrile 5.8 10 - 30 (Sparingly Soluble) Polar, but a weaker H-bond acceptor than DMSO.
Acetone 5.1 20 - 40 (Soluble) Good dipole moment, moderate H-bond acceptor.
Ethyl Acetate 4.4 1 - 10 (Slightly Soluble) Lower polarity, moderate H-bond acceptor.
Non-Polar Dichloromethane (DCM) 3.1 < 1 (Slightly Soluble) Can interact via dipole, but cannot H-bond effectively.
Toluene 2.4 < 0.1 (Very Slightly Soluble) Non-polar; cannot overcome solute-solute interactions.

| | Hexane | 0.1 | < 0.01 (Practically Insoluble) | Non-polar; cannot overcome solute-solute interactions. |

Interpretation of Results
  • Causality: The high solubility in methanol and DMSO is a direct result of strong, energetically favorable solute-solvent interactions (hydrogen bonding and dipole-dipole) that can effectively overcome the solute's crystal lattice energy.

  • The Trend: As the solvent polarity and hydrogen bonding capability decrease (from DMSO -> Acetone -> Ethyl Acetate -> Toluene), the solubility is expected to drop significantly. This demonstrates the dominance of the polar sulfone and amine groups in dictating the molecule's solubility behavior.

Practical Applications in Drug Development

A well-defined solubility profile is not an academic exercise; it is a critical dataset that informs practical, milestone-driven decisions.

  • Synthesis and Purification: Knowledge of solubility in solvents like ethyl acetate, hexane, and alcohols is crucial for designing extraction and crystallization procedures. For example, a high solubility in hot methanol followed by low solubility in cold methanol would suggest a viable solvent system for recrystallization.

  • Pre-formulation: Solubility data is the foundation of formulation development. Low aqueous solubility is a major hurdle for oral bioavailability.[16] Solubility in organic co-solvents (e.g., ethanol, propylene glycol) is essential for developing liquid formulations.

  • High-Throughput Screening (HTS): Kinetic solubility assays are used to flag compounds with potential solubility liabilities early in the discovery process, allowing chemists to prioritize more promising scaffolds.[8][11]

The relationship between different stages of development and the required solubility insights is visualized below.

G discovery Early Discovery Kinetic Solubility (HTS) Solvent selection for initial assays preclinical Preclinical Development Thermodynamic Solubility Salt & Polymorph Screening Formulation Prototyping discovery->preclinical Identifies developability risks process Process Chemistry Solubility in Reaction & Crystallization Solvents Impurity Purging Strategy preclinical->process Defines formulation path

Sources

Introduction: The Tetrahydrothiopyran Scaffold - A Versatile Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Research Applications of Tetrahydrothiopyran Derivatives

The tetrahydrothiopyran (THTP) ring, a six-membered saturated heterocycle containing a sulfur atom, represents a pivotal structural motif in medicinal chemistry.[1] As a bioisostere of the analogous tetrahydropyran and cyclohexane rings, the THTP scaffold offers a unique combination of properties that make it highly attractive for drug design.[2] The substitution of a methylene group with a sulfur atom introduces a polarizable, non-basic heteroatom capable of engaging in specific interactions with biological targets, while maintaining a conformationally restricted, low-entropy backbone.[2][3] This structural feature has been successfully exploited to modulate critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as lipophilicity and metabolic stability, thereby enhancing the pharmacokinetic profiles of lead compounds.[2]

This guide provides a comprehensive overview of the burgeoning research applications of THTP derivatives, moving beyond a simple survey to offer in-depth mechanistic insights, validated experimental protocols, and forward-looking perspectives for researchers, scientists, and drug development professionals. We will explore the synthetic accessibility of the THTP core and delve into its most promising therapeutic applications, including oncology, infectious diseases, and central nervous system (CNS) disorders.

Foundational Synthetic Strategies: Accessing the THTP Core

The utility of the THTP scaffold is underpinned by robust and versatile synthetic methodologies. Among the most powerful are cycloaddition reactions, which allow for the stereocontrolled construction of the heterocyclic ring from acyclic precursors. The thio-Diels-Alder reaction, in particular, stands out as a highly efficient method.[3]

The causality behind choosing a cycloaddition approach lies in its atom economy and convergence. By reacting a thiocarbonyl compound (the dienophile) with a conjugated diene, the core THTP ring is assembled in a single, often highly diastereoselective, step. This strategy is significantly more efficient than linear sequences involving sequential bond formations and functional group manipulations.

Logical Workflow for Thio-Diels-Alder Cycloaddition

The following diagram illustrates a generalized workflow for synthesizing THTP derivatives via an intermolecular [4+2] cycloaddition, a cornerstone reaction in this field.

G cluster_reactants Reactant Preparation cluster_reaction Core Synthesis cluster_process Purification & Analysis Diene 1,3-Diene Cycloaddition [4+2] Thio-Diels-Alder Reaction Diene->Cycloaddition Thiocarbonyl Thiocarbonyl Compound (e.g., Thioketone) Thiocarbonyl->Cycloaddition Workup Aqueous Workup & Extraction Cycloaddition->Workup Purification Column Chromatography Workup->Purification Analysis Spectroscopic Analysis (NMR, MS, IR) Purification->Analysis Product Tetrahydrothiopyran Derivative Analysis->Product

Caption: Generalized workflow for THTP synthesis via Thio-Diels-Alder reaction.

Experimental Protocol: Synthesis of a Dihydrothiopyran via Hetero-Diels-Alder Reaction

This protocol is a representative example of the synthesis of a thiopyran derivative, which can be subsequently reduced to the THTP scaffold. The use of a Lewis acid catalyst is a common strategy to accelerate the reaction and control regioselectivity.[3]

Objective: To synthesize a dihydrothiopyran derivative via a Lewis acid-catalyzed [4+2] cycloaddition between a thiochalcone and cyclopentadiene.

Materials:

  • Thiochalcone derivative (1.0 mmol)

  • Cyclopentadiene (freshly cracked, 2.0 mmol)

  • Titanium tetrachloride (TiCl₄), 1.0 M solution in Dichloromethane (DCM) (1.1 mmol)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Methodology:

  • Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the thiochalcone derivative (1.0 mmol) and anhydrous DCM (20 mL). The solution is cooled to -78 °C using a dry ice/acetone bath.

    • Causality: The reaction is conducted under an inert atmosphere and at low temperature to ensure stability of the reactive intermediates and the Lewis acid catalyst, preventing side reactions with atmospheric moisture or oxygen.

  • Catalyst Addition: To the stirred solution, TiCl₄ solution (1.1 mL, 1.1 mmol) is added dropwise over 5 minutes, ensuring the temperature does not exceed -70 °C. The mixture is stirred for an additional 15 minutes.

    • Causality: TiCl₄ acts as a Lewis acid, coordinating to the thiocarbonyl sulfur. This activation lowers the LUMO energy of the dienophile, accelerating the cycloaddition reaction.[3]

  • Diene Addition: Freshly cracked cyclopentadiene (2.0 mmol) is added dropwise to the reaction mixture. The reaction is monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NaHCO₃ solution (15 mL) at -78 °C. The mixture is then allowed to warm to room temperature.

    • Causality: Quenching with a weak base neutralizes the Lewis acid catalyst and any acidic byproducts, terminating the reaction and preventing product degradation during workup.

  • Extraction and Drying: The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure dihydrothiopyran adduct.

  • Characterization: The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). This step is a self-validating system, ensuring the identity and integrity of the synthesized molecule.

Application in Oncology: Targeting Cancer Cell Proliferation and Survival

The THTP scaffold is a key feature in a variety of compounds investigated for their anticancer properties.[1] These derivatives have demonstrated activity against numerous cancer cell lines, often acting through the inhibition of critical signaling pathways that drive tumor growth and survival.[4][5]

Mechanistic Insights: Inhibition of Receptor Tyrosine Kinases and Induction of Apoptosis

A primary mechanism of action for many anticancer agents is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. Some heterocyclic compounds containing sulfur, analogous to THTP, have been designed as potent VEGFR-2 inhibitors.[6] The THTP moiety can occupy hydrophobic pockets in the kinase domain, while appended functionalities form hydrogen bonds and other key interactions to block ATP binding and subsequent signal transduction.

Another major anticancer strategy is the induction of apoptosis. THTP derivatives have been shown to arrest the cell cycle and trigger programmed cell death.[4] This can be mediated through the activation of tumor suppressor proteins like p53 and by disrupting the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.[6]

G THTP THTP Derivative VEGFR2 VEGFR-2 THTP->VEGFR2 inhibits p53 p53 Activation THTP->p53 promotes Mito Mitochondrial Dysfunction THTP->Mito induces Angio Angiogenesis VEGFR2->Angio promotes Apoptosis Apoptosis p53->Apoptosis leads to CellCycle Cell Cycle Arrest p53->CellCycle leads to Mito->Apoptosis leads to

Caption: Anticancer mechanisms of action for select THTP derivatives.

Quantitative Data: Comparative Cytotoxicity

The efficacy of novel compounds is quantified using cytotoxicity assays. The half-maximal inhibitory concentration (IC₅₀) is a standard metric for this evaluation, representing the concentration of a compound required to inhibit cell growth by 50%.

Compound IDTarget Cell Line (Cancer Type)IC₅₀ (µM)Reference CompoundIC₅₀ (µM)Source
4a HCT-15 (Colon)3.5--[4]
4a MCF-7 (Breast)4.5--[4]
4d HCT-15 (Colon)8.0--[4]
4d MCF-7 (Breast)9.0--[4]
S-16 A549 (Lung)0.45Gefitinib0.15[5]

Note: The compounds listed are thiopyran or bis-oxidized thiopyran derivatives, demonstrating the potential of this core structure.

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the IC₅₀ value of a THTP derivative against a human cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 human breast adenocarcinoma cells

  • DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Test THTP derivative, dissolved in DMSO to create a stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microtiter plates

  • Multichannel pipette, CO₂ incubator, microplate reader

Methodology:

  • Cell Seeding: MCF-7 cells are harvested and seeded into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. The plate is incubated for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.

    • Causality: A 24-hour pre-incubation ensures that cells are in a logarithmic growth phase and have adhered to the plate, providing a consistent baseline for the assay.

  • Compound Treatment: A serial dilution of the THTP derivative is prepared in culture medium. The medium from the wells is aspirated, and 100 µL of the medium containing various concentrations of the test compound is added. A control group receives medium with DMSO (vehicle control), and another group receives medium only (blank). The plate is incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plate is incubated for another 4 hours.

    • Causality: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve. This provides a self-validating quantitative measure of cytotoxic potency.

Application in Infectious Diseases

The unique chemical properties of THTP derivatives have also been leveraged in the development of agents against infectious diseases, including those caused by viruses and kinetoplastid parasites.[7][8]

Antiviral Activity

Tricyclic thiopyran-2-ones have demonstrated efficacy in combating viral infections.[3] While detailed mechanisms for many THTP-based antivirals are still under investigation, the general approach involves targeting viral-specific enzymes or processes, such as viral entry, replication, or assembly, to achieve selective toxicity against the virus without harming the host cells.[9] The THTP scaffold can serve as a rigid template to position functional groups that interact with key residues in viral proteins like proteases or polymerases.[7]

Anti-Kinetoplastidal Properties

Kinetoplastid parasites, the causative agents of diseases like leishmaniasis and Chagas' disease, possess a unique redox metabolism centered around the enzyme trypanothione reductase (TR), which is absent in humans.[8] This makes TR an attractive drug target. 2,6-diaryl-4H-tetrahydro-thiopyran-4-one derivatives have been investigated as prodrugs that can interfere with this critical redox system.[8] These compounds can lead to an increase in oxidative stress within the parasite, disrupting its essential redox balance and leading to cell death. The rationale is to deliver a molecule that, once inside the parasite, either directly inhibits TR or generates reactive oxygen species that overwhelm the parasite's trypanothione-based defenses.[8]

Emerging Applications in Central Nervous System (CNS) Disorders

The development of therapeutics for CNS disorders like Alzheimer's and Parkinson's disease is a formidable challenge, primarily due to the blood-brain barrier (BBB).[10][11] The physicochemical properties of the THTP ring—moderate lipophilicity and potential for hydrogen bonding—make it an interesting scaffold for designing CNS-active agents.[2]

By acting as a bioisosteric replacement for more lipophilic groups like cyclohexane, the THTP moiety can help optimize a drug candidate's properties to achieve a balance between membrane permeability required for BBB penetration and aqueous solubility needed for formulation.[2] While specific THTP derivatives for CNS targets are still an emerging area, the principles are well-grounded. For example, heterocyclic scaffolds are integral to many existing CNS drugs, where they often interact with targets like G-protein coupled receptors or ion channels.[10] The exploration of THTP derivatives in this space, for instance as inhibitors of acetylcholinesterase or modulators of neurotransmitter receptors, represents a promising future research direction.[12]

Conclusion and Future Perspectives

Tetrahydrothiopyran and its derivatives constitute a class of privileged heterocyclic scaffolds with vast and expanding potential in therapeutic research. Their synthetic tractability, coupled with their unique stereoelectronic properties, allows for the fine-tuning of biological activity and pharmacokinetic profiles. The demonstrated success in oncology and infectious diseases highlights the scaffold's versatility. Future research should focus on elucidating detailed mechanisms of action, expanding the chemical space through novel synthetic methodologies, and exploring new therapeutic frontiers, particularly in the challenging arena of central nervous system disorders. The continued integration of computational design, innovative synthesis, and rigorous biological evaluation will undoubtedly unlock the full potential of THTP derivatives in developing next-generation therapeutics.

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An In-depth Technical Guide to the Safe Handling of 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the essential safety and handling protocols for 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine (CAS No. 1247501-81-0). As a molecule of interest in medicinal chemistry and drug development, particularly as a building block for protein degraders, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity.[1] This document synthesizes available data on structurally similar compounds to establish a robust framework for safe laboratory practices.

Compound Profile and Inferred Hazard Analysis

This compound is a bifunctional molecule featuring a cyclic sulfone (a tetrahydro-2H-thiopyran 1,1-dioxide) and a primary aliphatic amine.[2] Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, a conservative approach to handling is mandated, drawing upon the known hazards of its constituent functional groups.

The cyclic sulfone moiety is a strong hydrogen bond acceptor and is generally considered a bioisostere of a carbonyl group, a feature that makes it valuable in designing molecules that interact with biological targets.[3] While often associated with low toxicity, some cyclic sulfones can exhibit biological activity.[4] The primary aliphatic amine group, conversely, is a known hazard class. Lower molecular weight aliphatic amines are typically severe irritants to the skin, eyes, and mucous membranes, and can be flammable.[5]

Therefore, it is prudent to treat this compound as a potentially hazardous substance with the following inferred risks:

  • Skin and Eye Irritation: Based on related amine compounds.

  • Respiratory Tract Irritation: If inhaled as a dust or aerosol.

  • Harmful if Swallowed: A common precaution for amine-containing compounds.[6]

Structural Analogs and Their Reported Hazards:

To build a comprehensive safety profile, we can examine the SDS of structurally related compounds:

  • Tetrahydro-2H-thiopyran-4-ol: The toxicological properties of this precursor have not been fully investigated. Standard good industrial hygiene and safety practices are recommended.[7]

  • 4-Thiacyclohexanone: This related ketone is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8]

  • Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide: GHS classification indicates it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[9]

Based on this analysis, a cautious approach is warranted, assuming the target compound exhibits similar irritant properties.

Prudent Laboratory Practices: A Risk-Based Approach

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent handling procedures, is essential.

Engineering Controls: The First Line of Defense
  • Ventilation: All manipulations of solid this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation. For solutions, a well-ventilated laboratory space is the minimum requirement.[8]

  • Containment: For weighing and transferring solid material, the use of a balance enclosure or a powder containment hood is strongly recommended to prevent the generation of airborne dust.

Personal Protective Equipment (PPE): Essential Barrier Protection

A standard laboratory PPE ensemble is required at all times when handling this compound:

  • Eye Protection: Chemical safety goggles are mandatory.[8]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.

  • Body Protection: A laboratory coat must be worn and kept fastened.

  • Respiratory Protection: While generally not required for small-scale laboratory use within a fume hood, a NIOSH-approved respirator may be necessary for large-scale operations or in the event of a spill.[8]

Handling and Storage: Maintaining Compound Integrity and Safety
  • Handling:

    • Avoid the formation of dust and aerosols.[7]

    • Do not eat, drink, or smoke in the laboratory.[7]

    • Wash hands thoroughly after handling.[7]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

    • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[7]

Emergency Procedures: Preparedness and Response

Proactive planning for potential emergencies is a critical component of laboratory safety.

Spills and Leaks
  • Small Spills (Solid):

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, gently sweep up the material, avoiding dust generation.

    • Place the spilled material into a suitable, labeled container for disposal.

  • Small Spills (Solution):

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Place the absorbent material into a suitable, labeled container for disposal.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[8]

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Experimental Workflow: A Practical Application

The following is a generalized protocol for a small-scale reaction involving this compound, highlighting the integration of safety measures.

Protocol: Amide Coupling Reaction

Objective: To couple this compound with a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid of interest

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Tertiary amine base (e.g., Diisopropylethylamine - DIPEA)

  • Round-bottom flask with a magnetic stir bar

  • Septum and needles

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation (in a fume hood):

    • Don all required PPE.

    • Dry all glassware in an oven and allow to cool under an inert atmosphere.

  • Reagent Preparation:

    • In the fume hood, weigh the required amount of this compound in a tared vial.

    • Dissolve the amine in anhydrous DMF in the reaction flask under an inert atmosphere.

  • Reaction Setup:

    • Add the carboxylic acid to the reaction flask.

    • Add the coupling agent and the tertiary amine base.

  • Reaction Monitoring:

    • Allow the reaction to stir at the appropriate temperature.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction mixture appropriately (e.g., with water or a mild aqueous acid).

    • Perform an extraction with a suitable organic solvent.

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization).

Diagram: Experimental Workflow

G cluster_prep Preparation cluster_reagents Reagent Handling cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Don PPE prep2 Dry Glassware reagent1 Weigh Amine in Fume Hood prep2->reagent1 reagent2 Dissolve in Anhydrous Solvent reagent1->reagent2 reaction1 Add Carboxylic Acid reagent2->reaction1 reaction2 Add Coupling Agents & Base reaction1->reaction2 reaction3 Stir and Monitor reaction2->reaction3 workup1 Quench Reaction reaction3->workup1 workup2 Extraction workup1->workup2 workup3 Purification workup2->workup3

Caption: A generalized workflow for a small-scale amide coupling reaction.

Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₅NO₂S[1][2]
Molecular Weight 177.26 g/mol [1]
CAS Number 1247501-81-0[1]

Table 2: Inferred Hazard Identification and Precautionary Measures

Hazard ClassInferred RiskGHS PictogramPrecautionary Statements
Skin Corrosion/Irritation Causes skin irritation

P264, P280, P302+P352, P332+P313, P362+P364
Serious Eye Damage/Irritation Causes serious eye irritation

P264, P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation

P261, P271, P304+P340, P312, P403+P233, P405
Acute Toxicity (Oral) Harmful if swallowed

P264, P270, P301+P312, P330, P501

Note: GHS pictograms and precautionary statements are inferred from structurally similar compounds and general hazards of the functional groups.

Conclusion: A Culture of Safety

The responsible use of this compound in a research setting necessitates a proactive and informed approach to safety. By understanding the inferred hazards and adhering to the guidelines outlined in this document, researchers can mitigate risks and foster a secure laboratory environment conducive to scientific advancement.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Stellars. (n.d.). 2-(1, 1-dioxidotetrahydro-2h-thiopyran-4-yl)ethanamine, min 97%, 250 mg. [Link]

  • ACS Publications. (n.d.). Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. Inorganic Chemistry. [Link]

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • IntechOpen. (2020). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. [Link]

  • PubChem. (n.d.). Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide. National Center for Biotechnology Information. [Link]

  • ChemSrc. (2025). 4-Aminotetrahydro-2H-Thiopyran 1,1-Dioxide Hydrochloride Safety Data Sheet. [Link]

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Methodological & Application

Application Notes and Protocols for Utilizing 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine in PROTAC Linker Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

A Novel Scaffold for Next-Generation PROTACs: Harnessing the Potential of a Cyclic Sulfone Linker

The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs).[1][2] A PROTAC molecule is comprised of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker tethering the two.[3][4] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase) that precedes ubiquitination and degradation.[5][6][7] While polyethylene glycol (PEG) and alkyl chains are the most common linker motifs, there is a growing need for novel linker chemistries that can overcome the challenges of poor solubility, low cell permeability, and suboptimal pharmacokinetic properties often associated with these large molecules.[5][8]

This guide introduces 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine as a promising and versatile building block for PROTAC linker design. The incorporation of a cyclic sulfone moiety offers a unique combination of properties that can address some of the current limitations in PROTAC development. The sulfone group is a polar motif that can enhance aqueous solubility, a key challenge for many PROTACs.[9] Furthermore, the cyclic nature of the tetrahydrothiopyran scaffold introduces a degree of conformational rigidity, which can be advantageous for optimizing the geometry of the ternary complex and may improve metabolic stability compared to linear linkers.[7]

This document provides a comprehensive overview of the rationale for using this cyclic sulfone amine in PROTAC design, detailed protocols for its conjugation to E3 ligase ligands and target protein ligands, and methods for the characterization of the resulting PROTACs.

The Strategic Advantage of the Cyclic Sulfone Moiety

The chemical structure of this compound, with its embedded sulfone and primary amine, presents several theoretical advantages for PROTAC linker design:

  • Enhanced Solubility: The highly polar sulfone group can significantly improve the aqueous solubility of the final PROTAC molecule, which is often a major hurdle in their development and can limit their therapeutic potential.[9][10]

  • Improved Cell Permeability: While seemingly counterintuitive for a polar moiety, the cyclic and relatively compact nature of the linker can help to shield some of the polarity, potentially leading to a favorable balance between solubility and cell permeability. The linker's ability to influence the overall conformation of the PROTAC can impact its ability to traverse the cell membrane.[11][12]

  • Conformational Rigidity and Ternary Complex Optimization: Unlike flexible alkyl and PEG linkers, the cyclic tetrahydrothiopyran scaffold introduces a degree of conformational constraint.[7] This rigidity can pre-organize the PROTAC into a conformation that is more favorable for the formation of a stable and productive ternary complex, potentially leading to enhanced degradation efficiency.[7]

  • Metabolic Stability: The cyclic sulfone core is expected to be more resistant to metabolic degradation compared to linear linkers that can be more susceptible to enzymatic breakdown. This can lead to an improved pharmacokinetic profile.

  • Versatile Chemistry: The primary amine provides a readily available functional group for straightforward conjugation to E3 ligase ligands or protein of interest ligands using well-established amide bond formation chemistries.[13]

PROTAC Assembly Strategy

The synthesis of a PROTAC utilizing this compound can be approached in a modular fashion. The primary amine of the linker can be coupled to a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide for Cereblon (CRBN) or a von Hippel-Lindau (VHL) ligand) or a warhead for the protein of interest. The other end of the linker can then be extended and functionalized for subsequent conjugation to the second binding moiety.

A common strategy involves a two-step process:

  • Conjugation of the linker to the E3 ligase ligand: This creates an "E3 ligase-linker" intermediate.

  • Coupling of the "E3 ligase-linker" intermediate to the warhead: This final step yields the complete PROTAC molecule.

Alternatively, the linker can first be attached to the warhead, followed by conjugation to the E3 ligase ligand. The choice of strategy will depend on the specific chemistry of the warhead and E3 ligase ligand.

Experimental Protocols

Protocol 1: Synthesis of a VHL-Linker Intermediate

This protocol describes the conjugation of this compound to a carboxylic acid-functionalized von Hippel-Lindau (VHL) E3 ligase ligand.

Materials:

  • VHL ligand with a carboxylic acid handle (e.g., (2S,4R)-1-((S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide)

  • This compound

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for analysis

  • Nuclear Magnetic Resonance (NMR) for structural confirmation

Procedure:

  • In a clean, dry round-bottom flask, dissolve the VHL ligand (1.0 equivalent) in anhydrous DMF.

  • Add this compound (1.2 equivalents) to the solution.

  • Add DIPEA (3.0 equivalents) to the reaction mixture.

  • Finally, add PyBOP (1.2 equivalents) to the flask.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase HPLC to obtain the desired VHL-linker conjugate.

  • Confirm the identity and purity of the product by LC-MS and NMR spectroscopy.

Protocol 2: Synthesis of a CRBN-Linker Intermediate

This protocol outlines the conjugation of this compound to a carboxylic acid-functionalized Cereblon (CRBN) E3 ligase ligand (a pomalidomide derivative).

Materials:

  • Pomalidomide derivative with a carboxylic acid linker (e.g., 4-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-ylamino)butanoic acid)

  • This compound

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • HPLC for purification

  • LC-MS for analysis

  • NMR for structural confirmation

Procedure:

  • Dissolve the pomalidomide derivative (1.0 equivalent) in anhydrous DMF in a dry round-bottom flask.

  • Add this compound (1.2 equivalents) to the solution.

  • Add DIPEA (3.0 equivalents) to the reaction mixture.

  • Add HATU (1.2 equivalents) to the flask.

  • Stir the reaction at room temperature under an inert atmosphere for 2-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, work up the reaction as described in Protocol 1.

  • Purify the crude product by reverse-phase HPLC.

  • Characterize the final CRBN-linker conjugate by LC-MS and NMR.

Protocol 3: Final PROTAC Assembly

This protocol describes the final coupling of a warhead for the protein of interest (containing a carboxylic acid handle) to the amine-terminated linker of the E3 ligase-linker intermediate.

Materials:

  • E3 ligase-linker intermediate with a terminal amine (synthesized as in Protocol 1 or 2, after appropriate deprotection if necessary)

  • Warhead for the protein of interest with a carboxylic acid handle

  • PyBOP or HATU

  • DIPEA

  • Anhydrous DMF

  • HPLC for purification

  • LC-MS for analysis

  • NMR for structural confirmation

Procedure:

  • Dissolve the warhead (1.0 equivalent) in anhydrous DMF in a dry round-bottom flask.

  • Add the E3 ligase-linker intermediate (1.1 equivalents) to the solution.

  • Add DIPEA (3.0 equivalents) to the mixture.

  • Add PyBOP or HATU (1.1 equivalents) to the reaction.

  • Stir the reaction at room temperature under an inert atmosphere for 4-12 hours.

  • Monitor the reaction by LC-MS.

  • Once complete, perform an aqueous workup as previously described.

  • Purify the final PROTAC molecule by reverse-phase HPLC.

  • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity, purity, and structure.

Characterization and Data Interpretation

A comprehensive characterization of the synthesized PROTAC is crucial for its subsequent biological evaluation.

Analytical Technique Purpose Expected Outcome
LC-MS To confirm the molecular weight of the final PROTAC and assess its purity.A single major peak in the chromatogram with the expected mass-to-charge ratio.
NMR (¹H and ¹³C) To confirm the chemical structure of the PROTAC and ensure all components are correctly linked.The presence of characteristic peaks for the warhead, E3 ligase ligand, and the cyclic sulfone linker.
Solubility Assay To determine the aqueous solubility of the PROTAC.Quantitative measurement of solubility (e.g., in µg/mL or µM) in a relevant buffer (e.g., PBS).
Cell Permeability Assay To assess the ability of the PROTAC to cross the cell membrane.Measurement of the apparent permeability coefficient (Papp) in an in vitro model (e.g., Caco-2 or PAMPA).
Ternary Complex Formation Assay To confirm that the PROTAC can induce the formation of the POI-PROTAC-E3 ligase ternary complex.Biophysical methods such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Fluorescence Polarization (FP) can be used.
Western Blotting To measure the degradation of the target protein in cells treated with the PROTAC.A dose- and time-dependent decrease in the protein of interest levels.

Visualizing the PROTAC Mechanism and Synthesis

PROTAC_Mechanism cluster_cell Cellular Environment cluster_complex Ternary Complex PROTAC PROTAC (Cyclic Sulfone Linker) PROTAC_in_complex PROTAC POI Protein of Interest (POI) POI_in_complex POI E3_Ligase E3 Ubiquitin Ligase E3_in_complex E3 Ligase PROTAC_in_complex->E3_in_complex POI_in_complex->PROTAC_in_complex Proteasome 26S Proteasome POI_in_complex->Proteasome Recognition & Degradation E3_in_complex->POI_in_complex Ubiquitination Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: Mechanism of Action for a PROTAC with a cyclic sulfone linker.

PROTAC_Synthesis cluster_reactants Starting Materials cluster_synthesis Synthetic Steps E3_ligand E3 Ligase Ligand (with COOH) Intermediate E3 Ligase-Linker Intermediate E3_ligand->Intermediate Amide Coupling (Step 1) Linker 2-(1,1-Dioxidotetrahydro-2H- thiopyran-4-YL)ethanamine Linker->Intermediate Warhead Warhead (POI Ligand) (with COOH) Final_PROTAC Final PROTAC Warhead->Final_PROTAC Intermediate->Final_PROTAC Amide Coupling (Step 2)

Caption: Modular synthetic workflow for PROTAC assembly.

Conclusion

The use of this compound as a linker building block in PROTAC design offers a compelling strategy to address some of the prevalent challenges in the field. Its unique combination of a polar sulfone moiety and a conformationally constrained cyclic scaffold has the potential to yield PROTACs with improved solubility, favorable cell permeability, and enhanced metabolic stability. The straightforward conjugation chemistry of the primary amine allows for its facile incorporation into diverse PROTAC structures. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to explore the full potential of this novel linker in the development of next-generation targeted protein degraders.

References

  • Benchchem. The Crucial Role of the Linker in PROTAC-Mediated Ternary Complex Formation: A Comparative Analysis.
  • Troup RI, Fallan C, Baud MGJ. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020;1:273-312. Available from: [Link]

  • Abeje YE, Wieske LH, Poongavanam V, et al. Impact of Linker Composition on VHL PROTAC Cell Permeability. J Med Chem. 2025;68(1):638-657. Available from: [Link]

  • Abeje YE, Wieske LH, Poongavanam V, et al. Impact of Linker Composition on VHL PROTAC Cell Permeability. J Med Chem. 2025;68(1):638-657. Available from: [Link]

  • Schneekloth AR, Pucheault M, Tae HS, Crews CM. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Front Chem. 2021;9:707317. Available from: [Link]

  • Troup RI, Fallan C, Baud MGJ. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020;1:273-312. Available from: [Link]

  • Popa A, Iorga B, Ghinet A, et al. Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. J Med Chem. 2024;67(11):9271-9288. Available from: [Link]

  • Wittenburg S, Zuleeg MR, Kormeier B, et al. Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders. ChemRxiv. 2023. Available from: [Link]

  • Unpublished. Design and synthesis of PROTACs against CypA. (A) Catalytic cycle of... - ResearchGate. Available from: [Link]

  • Benchchem. The Impact of Linker Composition on PROTAC Efficacy: A Comparative Guide to "Bis-PEG4- sulfonic acid".
  • ResearchGate. The linkers in PROTAC design. (A) Three important characters of linker... Available from: [Link]

  • Benchchem. Application Note: Synthesis of a VHL Ligand-Linker Conjugate for PROTAC Development.
  • Scafida A, D'Agostino B, Fissore A, et al. Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. ChemMedChem. 2022;17(12):e202200135. Available from: [Link]

  • Kim Y, Lee J, Lee H, et al. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules. 2020;25(8):1972. Available from: [Link]

  • ResearchGate. Synthesis of VHL ligands 130, 134, and 135. Reagents and conditions. Available from: [Link]

  • Liu Z, Li Y, He Y, et al. Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduct Target Ther. 2024;9(1):3. Available from: [Link]

  • Gabizon R, Shraga A, Shorer Y, et al. FDA-approved kinase inhibitors in PROTAC design, development and synthesis. J Enzyme Inhib Med Chem. 2025;40(1):2542357. Available from: [Link]

  • AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. Available from: [Link]

  • Kofink C, Kollmorgen T, Lindemann P, et al. Novel approaches for the rational design of PROTAC linkers. Explor Target Antitumor Ther. 2020;1:381-390. Available from: [Link]

Sources

Application Note & Protocol: Covalent Conjugation of 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive experimental framework for the covalent conjugation of 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine, a molecule of interest in modern drug discovery. The presence of a cyclic sulfone moiety can enhance the physicochemical properties of a parent molecule, such as improving aqueous solubility and metabolic stability.[1][2] The terminal primary amine on this compound serves as a versatile and highly reactive nucleophilic handle for conjugation to a wide range of biomolecules, including proteins, antibodies, and peptides.[3][4] This document details the chemical principles and provides step-by-step protocols for two robust conjugation strategies: direct reaction with N-hydroxysuccinimide (NHS) esters and a two-step carbodiimide-mediated (EDC/NHS) coupling to carboxyl groups. Furthermore, we outline essential methods for the purification and analytical characterization of the final conjugate, ensuring researchers can achieve and validate high-quality products for downstream applications.

Introduction: The Strategic Role of the Sulfone Moiety and Amine Handle

The compound this compound incorporates two key chemical features that make it a valuable building block in the synthesis of complex bioconjugates.

  • The Cyclic Sulfone Group: The sulfone group (R-S(=O)₂-R') is a polar, stable, and synthetically accessible functional group.[5][6] In medicinal chemistry, its incorporation is a well-established strategy to modulate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Specifically, the sulfone moiety acts as a strong hydrogen bond acceptor and can lower lipophilicity, which often leads to improved solubility and bioavailability.[1][5]

  • The Primary Aliphatic Amine: The ethanamine side chain provides a primary amine (-NH₂), one of the most useful functional groups for bioconjugation.[7] At physiological or slightly alkaline pH, the lone pair of electrons on the nitrogen atom makes the amine a potent nucleophile, readily available to react with a variety of electrophilic partners to form stable covalent bonds.[4] This reactivity is the cornerstone of the protocols described herein.

This guide is designed for researchers in drug development and chemical biology seeking to leverage these properties by attaching this sulfone-containing moiety to target biomolecules.

Foundational Chemistry: Amine-Reactive Conjugation

The protocols in this guide are based on the reaction between the nucleophilic primary amine of the title compound and an electrophilic target. The most common and reliable method for this transformation is acylation via an N-hydroxysuccinimide (NHS) ester.

Mechanism of NHS Ester-Amine Coupling

The reaction between an NHS ester and a primary amine is a form of nucleophilic acyl substitution.[4][8] The unprotonated primary amine attacks the carbonyl carbon of the NHS ester, forming a transient tetrahedral intermediate. This intermediate then collapses, releasing the stable N-hydroxysuccinimide leaving group to yield a highly stable amide bond.[8][9]

Key Reaction Considerations:

  • pH is Critical: The reaction efficiency is highly dependent on pH. The primary amine must be in its unprotonated, nucleophilic state (-NH₂). At acidic pH (<7), the amine is predominantly protonated (-NH₃⁺) and non-reactive.[8] The optimal pH range for NHS ester reactions is typically 7.2 to 8.5.[10]

  • Competing Hydrolysis: NHS esters can also react with water (hydrolysis), which competes with the desired aminolysis reaction. The rate of hydrolysis increases significantly with pH.[8][10] Therefore, reactions should be performed promptly after preparing reagents, and the pH should be carefully controlled.

  • Buffer Choice: Reaction buffers must be free of primary amines, such as Tris or glycine, as they will compete for reaction with the NHS ester and reduce conjugation efficiency.[8] Suitable buffers include phosphate-buffered saline (PBS), borate, or HEPES.

Caption: Figure 1: Reaction mechanism for NHS ester-amine coupling.

Experimental Protocols

Two primary protocols are presented. The choice depends on the available functional groups on the target biomolecule.

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals.

Protocol 1: Direct Conjugation to an NHS-Ester Activated Biomolecule

This protocol is used when the target biomolecule (e.g., protein, antibody) has already been functionalized with an NHS ester group.

Materials:

  • This compound (herein "Sulfone-Amine")

  • NHS-ester activated biomolecule ("Biomolecule-NHS")

  • Reaction Buffer: Phosphate-Buffered Saline (PBS) or Borate Buffer, pH 8.0-8.5.

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification equipment (e.g., desalting column, dialysis cassette)

Procedure:

  • Prepare Biomolecule: Dissolve the Biomolecule-NHS in the Reaction Buffer to a final concentration of 1-10 mg/mL. Keep the solution on ice.

  • Prepare Sulfone-Amine Solution: Immediately before use, prepare a stock solution of the Sulfone-Amine in anhydrous DMSO or DMF. A 10-50 mM stock is typical. Rationale: The amine compound is stable, but preparing the stock fresh ensures accuracy.

  • Initiate Conjugation: Add a 10- to 50-fold molar excess of the Sulfone-Amine solution to the stirring biomolecule solution. The final concentration of the organic solvent (DMSO/DMF) should ideally be kept below 10% (v/v) to avoid denaturation of proteins.[8]

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring or rotation. Rationale: Lower temperatures can help minimize protein degradation and reduce the rate of NHS-ester hydrolysis, sometimes improving net efficiency for sensitive biomolecules.

  • Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature. Rationale: The primary amine in Tris will react with any remaining NHS esters, preventing further modification of the biomolecule.

  • Purify Conjugate: Proceed immediately to the purification step (Section 4) to remove unreacted Sulfone-Amine, quenched byproducts, and NHS.

Protocol 2: Two-Step Conjugation via EDC/NHS Chemistry

This protocol is used for biomolecules that contain available carboxyl groups (-COOH), such as the side chains of aspartic acid and glutamic acid residues in proteins.[11]

Materials:

  • Sulfone-Amine

  • Biomolecule with carboxyl groups

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Conjugation Buffer: PBS, pH 7.2-7.5

  • Quenching and Purification supplies as in Protocol 1.

Procedure:

  • Prepare Biomolecule: Dissolve the biomolecule in ice-cold Activation Buffer.

  • Prepare EDC/NHS: Immediately before use, prepare concentrated stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer or water.

  • Activate Carboxyl Groups: Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the biomolecule solution. Incubate for 15-30 minutes at room temperature. Rationale: EDC activates carboxyls to form a highly reactive O-acylisourea intermediate.[11][12] NHS is added to react with this intermediate, creating a more stable, amine-reactive NHS ester, which reduces the risk of side reactions and improves coupling efficiency in aqueous solution.[11][13]

  • Remove Excess EDC/NHS: Immediately remove excess activation reagents using a desalting column pre-equilibrated with Conjugation Buffer (PBS, pH 7.2). This creates the "Biomolecule-NHS" intermediate. Rationale: This step is crucial to prevent EDC from cross-linking the primary amine of the Sulfone-Amine to any remaining carboxyls on the biomolecule.

  • Conjugate with Sulfone-Amine: Add a 10- to 50-fold molar excess of the Sulfone-Amine (prepared as in Protocol 1) to the purified, activated biomolecule.

  • Incubate: Allow the reaction to proceed for 2 hours at room temperature.

  • Quench and Purify: Quench the reaction and purify the conjugate as described in Protocol 1.

ExperimentalWorkflow Figure 2: General experimental workflow for conjugation. cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_downstream 3. Downstream Processing prep_bio Dissolve Biomolecule in appropriate buffer activate Activate Biomolecule (Protocol 2: EDC/NHS) prep_bio->activate If needed conjugate Combine Reagents & Incubate (RT or 4°C) prep_bio->conjugate prep_small Prepare Sulfone-Amine stock in DMSO/DMF prep_small->conjugate activate->conjugate quench Add Quenching Buffer (e.g., Tris) conjugate->quench purify Purify Conjugate (SEC, Dialysis) quench->purify characterize Characterize Final Product (MS, HPLC, SDS-PAGE) purify->characterize

Caption: Figure 2: General experimental workflow for conjugation.

Purification of the Bioconjugate

Effective purification is critical to remove unreacted reagents and byproducts, which could interfere with downstream applications.[14]

  • Size-Exclusion Chromatography (SEC) / Desalting: This is the most common and effective method for separating the large bioconjugate from the small-molecule Sulfone-Amine and other reaction components.[15] A desalting column (e.g., PD-10) is ideal for rapid buffer exchange and purification.

  • Dialysis: For larger volumes, dialysis against an appropriate buffer (e.g., PBS) is an effective, albeit slower, method to remove small molecules. Use a dialysis membrane with a molecular weight cut-off (MWCO) that is at least 10-20 times smaller than the molecular weight of the biomolecule.

  • Tangential Flow Filtration (TFF): For larger-scale manufacturing, TFF is a scalable and efficient method for buffer exchange and purification of bioconjugates like antibody-drug conjugates (ADCs).[15]

Characterization of the Final Conjugate

Thorough analysis is required to confirm successful conjugation and determine the purity and characteristics of the final product.

ParameterAnalytical TechniquePurpose
Confirmation of Conjugation Mass Spectrometry (ESI-MS or MALDI-MS)To confirm the covalent addition of the Sulfone-Amine moiety by observing the expected mass shift in the biomolecule.[14]
Purity & Aggregation Size-Exclusion Chromatography (SEC-HPLC)To assess the purity of the conjugate and quantify any high-molecular-weight aggregates that may have formed during the process.[14]
Degree of Labeling (DoL) Mass SpectrometryProvides the distribution of species (e.g., 0, 1, 2, ... sulfone moieties per biomolecule). For ADCs, this is the Drug-to-Antibody Ratio (DAR).[16]
Hydrophobic Interaction Chromatography (HIC)An orthogonal chromatographic method often used to separate species with different DoL, as each added moiety typically increases hydrophobicity.[16]
Visual Confirmation (Proteins) SDS-PAGEConjugation will result in a slight increase in the molecular weight of a protein, which may be visible as a band shift compared to the unconjugated starting material.[14]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conjugation Hydrolyzed NHS Ester: Reagent was not fresh or was exposed to moisture.Use fresh, high-quality NHS-ester reagents. Dissolve in anhydrous DMSO/DMF immediately before use.
Incorrect pH: Reaction buffer pH was too low (<7), protonating the amine.Verify buffer pH is in the optimal range (7.2-8.5 for NHS esters; 4.7-6.0 for EDC activation).
Competing Nucleophiles: Reaction buffer contained primary amines (e.g., Tris, glycine).Use a non-nucleophilic buffer like PBS, HEPES, or Borate.
Precipitation of Biomolecule High Organic Solvent: The concentration of DMSO or DMF was too high (>10%).Reduce the volume of the Sulfone-Amine stock solution added, or lower its concentration.
pH Instability: The biomolecule is unstable at the reaction pH.Perform a pH stability study on the biomolecule. Consider reacting at a lower pH (e.g., 7.2-7.5), but be prepared for a longer reaction time.
High Levels of Aggregation Over-modification: Molar excess of reagents was too high, leading to excessive conjugation and conformational changes.Reduce the molar excess of the Sulfone-Amine or EDC/NHS reagents.
Harsh Reaction Conditions: Incubation time was too long or temperature was too high.Shorten the incubation time or perform the reaction at 4°C.

Conclusion

The primary amine of this compound provides a reliable and versatile point of attachment for covalent modification of biomolecules. By leveraging well-established amine-reactive chemistries such as NHS-ester or EDC/NHS coupling, researchers can effectively conjugate this sulfone-containing moiety to impart favorable physicochemical properties to their molecules of interest. Careful control of reaction parameters, followed by robust purification and characterization, will ensure the generation of high-quality, well-defined bioconjugates for advanced therapeutic and research applications.

References

  • Recent applications of vinyl sulfone motif in drug design and discovery. CNGBdb. [Link]

  • Cyclic sulfoxides and sulfones in drug design. ResearchGate. [Link]

  • Bioconjugate Analysis & Purification. CellMosaic. [Link]

  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [Link]

  • Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]

  • Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. IntechOpen. [Link]

  • Current approaches for the purification of antibody–drug conjugates. ResearchGate. [Link]

  • Sulfone. Wikipedia. [Link]

  • EDC/NHS coupling chemistry? ResearchGate. [Link]

  • A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY. NIH. [Link]

  • Esters Reaction with Amines – The Aminolysis Mechanism. Chemistry Steps. [Link]

  • Small-molecule-protein conjugation procedures. PubMed. [Link]

  • Analysis and characterization of protein-drug conjugates? ResearchGate. [Link]

  • Engineered protein-small molecule conjugates empower selective enzyme inhibition. PMC. [Link]

  • Peptide Conjugates with Small Molecules Designed to Enhance Efficacy and Safety. MDPI. [Link]

  • This compound. PubChem. [Link]

  • Simple and Efficient Preparation of Reagents for Thiopyran Introduction. ResearchGate. [Link]

  • Synthesis of Tetrahydro-2 H-thiopyran 1,1-Dioxides via [1+1+1+1+1+1] Annulation: An Unconventional Usage of a Tethered C-S Synthon. PubMed. [Link]

  • (PDF) Simple and Efficient Preparation of Reagents for Thiopyran Introduction. ResearchGate. [Link]

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Application Notes & Protocols for Sulfonyl-Containing Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Addressing the Stability-Release Dilemma in ADC Development

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload.[1][2] The success of an ADC is critically dependent on the linker, the chemical bridge connecting these two components.[3] The fundamental challenge in linker design is to resolve the "stability-release dilemma": the linker must be exceptionally stable in systemic circulation to prevent premature payload release and associated off-target toxicity, yet it must be efficiently cleaved to release the active drug upon internalization into the target cancer cell.[][5]

While several linker technologies have been developed—including protease-cleavable peptides (e.g., Val-Cit), pH-sensitive hydrazones, and reducible disulfides—each possesses inherent limitations.[6][7] Notably, widely used dipeptide linkers can exhibit instability in rodent plasma, complicating preclinical evaluation, and their hydrophobicity can lead to ADC aggregation, particularly with high drug-to-antibody ratios (DAR).[1]

This guide introduces an innovative class of cleavable linkers designed to overcome these challenges: sulfonyl-containing linkers , with a primary focus on the novel aryl-sulfate linker platform. These linkers leverage the unique enzymatic environment of the lysosome for highly specific payload release, offering significant advantages in stability, hydrophilicity, and synthetic accessibility.[1][8] We will provide a detailed overview of their mechanism, benefits, and comprehensive protocols for their application in ADC development.

Section 1: The Aryl-Sulfate Linker: Mechanism of Action

Aryl-sulfate linkers are a type of enzyme-cleavable linker designed for traceless drug release within the target cell. Their cleavage is not dependent on proteases like cathepsins, but rather on the action of sulfatases , a family of enzymes highly abundant in the lysosome.[1][9]

The core mechanism proceeds as follows:

  • Binding and Internalization: The ADC binds to its target antigen on the cancer cell surface and is internalized via receptor-mediated endocytosis.

  • Lysosomal Trafficking: The endocytic vesicle containing the ADC matures into an endosome and fuses with a lysosome. The lysosomal compartment is rich in a wide variety of degradative enzymes, including sulfatases, and has an acidic pH.[9]

  • Enzymatic Cleavage: Within the lysosome, arylsulfatase enzymes recognize and hydrolyze the aryl-sulfate ester bond on the linker.[1]

  • Self-Immolation and Payload Release: The cleavage of the sulfate group initiates a rapid, irreversible 1,6-elimination reaction through a self-immolative spacer (e.g., para-aminobenzyl carbamate - PABC). This electronic cascade results in the release of the unmodified, fully active cytotoxic payload.[1]

This sequence ensures that the potent payload is released only after the ADC has reached the intended subcellular compartment of the target cell, minimizing systemic exposure and toxicity.

Aryl_Sulfate_Linker_Mechanism cluster_circulation Systemic Circulation (pH ~7.4) cluster_cell Target Cancer Cell cluster_lysosome Lysosome (Sulfatases) ADC Stable ADC (Aryl-Sulfate Linker Intact) Internalization Binding & Internalization ADC->Internalization Antigen Binding Cleavage Sulfatase-Mediated Cleavage of Sulfate SelfImmolation Self-Immolation of Spacer Cleavage->SelfImmolation Triggers 1,6-Elimination PayloadRelease Unmodified Payload Released SelfImmolation->PayloadRelease Trafficking Endosomal Trafficking Internalization->Trafficking Trafficking->Cleavage

Caption: Mechanism of action for an aryl-sulfate linker ADC.

Section 2: Core Advantages of Aryl-Sulfate Linkers

The unique chemical properties of aryl-sulfate linkers translate into significant, field-proven advantages for ADC development. These linkers offer a superior balance of stability and controlled release compared to many established linker technologies.

FeatureAryl-Sulfate LinkerValine-Citrulline (VC) LinkerNon-Cleavable (e.g., SMCC)
Release Mechanism Lysosomal Sulfatase Cleavage[1]Lysosomal Cathepsin B Cleavage[5][10]Antibody Backbone Degradation[5][10]
Plasma Stability Very High ; Resistant to rodent plasma hydrolases (Ces1C).[1]High in human plasma; susceptible to cleavage in rodent plasma.[1]Very High ; extremely stable thioether bond.[5]
Payload Release Traceless (unmodified payload)Traceless (unmodified payload)Released with linker & amino acid attached.[1]
Hydrophilicity Enhanced due to the sulfate group, potentially reducing aggregation.[1]Inherently hydrophobic, can contribute to aggregation.[1]Hydrophobicity is moderate, depends on the linker structure.
Bystander Effect Yes , if payload is membrane-permeable.[1][5]Yes , a key feature for heterogeneous tumors.[1]No , charged metabolite is not membrane-permeable.[]
Synthetic Tractability High, straightforward synthesis.[1]Well-established but multi-step synthesis.Well-established synthesis.

Key Benefits Explained:

  • Superior Preclinical Predictability: A major drawback of dipeptide linkers is their susceptibility to the Ces1C hydrolase enzyme in rodent plasma, causing premature payload release that is not observed in humans.[1] This can confound preclinical safety and efficacy studies. Aryl-sulfate linkers are stable in both rodent and human plasma, providing a more accurate model for clinical performance.

  • Reduced Aggregation & Improved Pharmacokinetics: Hydrophobicity is a common cause of ADC aggregation, which can lead to poor pharmacokinetics and potential immunogenicity. The inherent hydrophilicity of the sulfate moiety can improve the overall solubility of the ADC, especially when working with lipophilic payloads, enabling higher, more homogeneous drug loading.[1][11]

  • Maximized Payload Potency: Like the best cleavable linkers, the aryl-sulfate platform utilizes a self-immolative spacer to ensure the released drug is "traceless"—free of any linker remnants that could hinder its activity.[1]

Section 3: Application Notes & Experimental Protocols

This section provides trusted, step-by-step methodologies for the conjugation, characterization, and validation of ADCs utilizing sulfonyl-containing linkers.

Workflow Overview: From Antibody to Validated ADC

ADC_Workflow cluster_prep Preparation cluster_conjugation Conjugation & Purification cluster_analysis Characterization & Validation Ab_Prep 1. Antibody Reduction (TCEP) Conjugation 3. Conjugation Reaction (mAb-SH + Linker-Maleimide) Ab_Prep->Conjugation Linker_Prep 2. Linker-Payload Solubilization Linker_Prep->Conjugation Purification 4. Purification (Size Exclusion Chromatography) Conjugation->Purification DAR_Analysis 5. DAR Analysis (LC-MS) Purification->DAR_Analysis Stability_Assay 6. Stability Assay (Plasma Incubation) DAR_Analysis->Stability_Assay Functional_Assay 7. Functional Assay (Cytotoxicity) Stability_Assay->Functional_Assay Final_ADC Validated ADC Functional_Assay->Final_ADC

Caption: Standard experimental workflow for ADC development.

Protocol 3.1: Antibody-Drug Conjugation via Cysteine Thiol Alkylation

This protocol describes the site-specific conjugation of a maleimide-functionalized aryl-sulfate linker-payload to a monoclonal antibody by targeting native or engineered cysteine residues.

Materials:

  • Monoclonal Antibody (mAb) in PBS, pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP) solution, 10 mM in water

  • Aryl-sulfate linker-payload with a terminal maleimide group, 10 mM stock in DMSO

  • Conjugation Buffer: PBS with 5 mM EDTA, pH 7.2

  • Quenching Solution: N-acetylcysteine, 100 mM in water

  • Purification: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

  • Antibody Reduction (Partial):

    • Start with the mAb at a concentration of 5-10 mg/mL in PBS.

    • To partially reduce the interchain disulfide bonds, add TCEP to the mAb solution at a final molar ratio of 2.5:1 (TCEP:mAb). Expert Insight: This ratio is a starting point. It must be optimized to achieve the desired DAR without compromising antibody integrity.

    • Incubate at 37°C for 1-2 hours. This process exposes free thiol (-SH) groups for conjugation.[12]

  • Linker-Payload Preparation:

    • Immediately before use, dilute the 10 mM linker-payload stock solution in the Conjugation Buffer. The final concentration will depend on the desired molar excess.

  • Conjugation Reaction:

    • Add the diluted linker-payload to the reduced mAb solution. A typical starting point is a 5-fold molar excess of linker-payload over the available thiol groups.

    • Incubate the reaction at room temperature for 1 hour or at 4°C overnight, protected from light. The maleimide group will react with the free thiols to form a stable thioether bond.[]

  • Quenching:

    • Add N-acetylcysteine to the reaction mixture at a 2-fold molar excess over the initial amount of linker-payload.

    • Incubate for 20 minutes at room temperature to quench any unreacted maleimide groups.

  • Purification:

    • Purify the ADC from unreacted linker-payload and other small molecules using an SEC column pre-equilibrated with PBS, pH 7.4.

    • Collect fractions corresponding to the high molecular weight protein peak, which is the purified ADC.

Protocol 3.2: Characterization of the ADC

Accurate characterization is essential to ensure the quality, consistency, and performance of the ADC.

A. Drug-to-Antibody Ratio (DAR) Determination by LC-MS:

  • Method: Use Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-qTOF-MS) for intact mass analysis.[14]

  • Procedure:

    • Deglycosylate the ADC sample using PNGase F to simplify the mass spectrum.

    • Inject the sample onto a reverse-phase LC column.

    • Analyze the eluate by qTOF-MS to obtain the mass spectrum of the intact ADC.

    • The spectrum will show a distribution of peaks, each corresponding to the antibody conjugated with a different number of drug-linker molecules (DAR 0, 2, 4, etc.).

    • Calculate the average DAR by determining the weighted average of this distribution.

B. Aggregation Analysis by Size Exclusion Chromatography (SEC):

  • Method: High-Performance Liquid Chromatography (HPLC) with an SEC column.[15]

  • Procedure:

    • Inject the purified ADC onto an SEC-HPLC system.

    • Monitor the eluate at 280 nm.

    • The primary peak represents the monomeric ADC. Any earlier-eluting peaks correspond to high molecular weight aggregates.

    • Quantify the percentage of aggregate by integrating the peak areas. A successful ADC preparation should have <5% aggregation.

Characterization MetricTypical MethodExpected Result
Average DAR LC-MS3.5 - 4.0 (for partial reduction)
Purity SDS-PAGE (Reduced)Bands for Light & Heavy Chains; Heavy chain shows mass shift
Aggregation SEC-HPLC>95% Monomer
Endotoxin LAL Assay< 1 EU/mg
Protocol 3.3: In Vitro Linker Stability & Cleavage Assays

These assays validate the core principle of the linker: stability in circulation and efficient cleavage in the lysosome.

A. Plasma Stability Assay:

  • Objective: To measure the premature release of the payload in a biologically relevant matrix.[]

  • Procedure:

    • Incubate the ADC at a concentration of 0.1 mg/mL in human plasma at 37°C.

    • Take aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

    • At each time point, capture the ADC from the plasma using an immuno-affinity method (e.g., magnetic beads coated with an anti-human IgG antibody).

    • Analyze the captured ADC by LC-MS to determine the average DAR remaining at each time point.

    • A stable linker will show minimal change in DAR over the course of the incubation.

B. Lysosomal Cleavage Assay:

  • Objective: To confirm that the linker is efficiently cleaved by lysosomal enzymes.[1][16]

  • Procedure:

    • Use commercially available human liver lysosomal fractions or purified arylsulfatase enzymes.

    • Incubate the ADC (or a small molecule fluorescent reporter substrate containing the aryl-sulfate linker) with the lysosomal fraction at 37°C in an appropriate acidic buffer (pH 5.0).

    • Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

    • Stop the reaction by adding a protein precipitation solvent (e.g., acetonitrile).

    • Analyze the supernatant by LC-MS to quantify the amount of released payload or by fluorescence to measure reporter activation.

    • The rate of payload release indicates the efficiency of enzymatic cleavage. Efficient linkers show significant release within 24 hours.[1]

Section 4: Troubleshooting and Expert Insights

  • Issue: Low DAR or Incomplete Conjugation.

    • Cause: Insufficient reduction of antibody disulfides or insufficient molar excess of the linker-payload.

    • Solution: Methodically titrate the TCEP:mAb molar ratio. Increase the molar excess of the linker-payload in the conjugation step. Ensure the linker-payload is fully dissolved in a compatible co-solvent like DMSO before adding to the aqueous buffer.

  • Issue: High Levels of Aggregation Post-Conjugation.

    • Cause: The payload is highly hydrophobic, or the conjugation process induced denaturation.

    • Solution: The use of hydrophilic sulfonyl-linkers already helps mitigate this.[1] Additionally, consider including solubility-enhancing moieties like PEGs in the linker design.[11] Perform conjugation at a lower temperature (4°C) and ensure the final ADC is stored in an optimized formulation buffer.

  • Expert Insight: The Importance of the Self-Immolative Spacer.

    • The choice of self-immolative spacer is critical. While PABC is common, its cleavage rate can be influenced by substitution on the aromatic ring.[9] For novel aryl-sulfate linkers, ensure that the kinetics of the 1,6-elimination following sulfatase cleavage are rapid and do not become the rate-limiting step for payload release. This can be confirmed via specialized chemical kinetics studies.

Conclusion

Sulfonyl-containing linkers, particularly the aryl-sulfate platform, represent a significant advancement in ADC technology. They directly address the critical need for enhanced plasma stability, especially in preclinical rodent models, leading to more reliable and translatable data. Their inherent hydrophilicity and capacity for traceless payload release make them an attractive and powerful tool for developing the next generation of safer and more effective Antibody-Drug Conjugates.

References

  • Kim, H., et al. (2022). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. MDPI. [Link]

  • Discovery Life Sciences. (n.d.). ADC White Paper: Off-Target Toxicity and Linker Stability. [Link]

  • Sterling Pharma Solutions. (2024). Stability of ADC linker payloads in sub-cellular fractions. [Link]

  • Wright, P. J., et al. (2020). Sulfatase-cleavable linkers for antibody-drug conjugates. Chemical Science. [Link]

  • AxisPharm. (2024). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). [Link]

  • D'Souza, C., et al. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. MDPI. [Link]

  • NJ Bio, Inc. (n.d.). Linkers for ADCs. [Link]

  • Royal Society of Chemistry. (2020). Sulfatase-cleavable linkers for antibody-drug conjugates. [Link]

  • Agarwal, P., & Bertozzi, C. R. (2015). Methods for site-specific drug conjugation to antibodies. Bioconjugate Chemistry. [Link]

  • Christie, R. J., et al. (2022). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Frontiers in Drug Discovery. [Link]

Sources

Application Note & Protocols: Synthesis of 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)ethanamine-Based PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the rational design and synthesis of Proteolysis-Targeting Chimeras (PROTACs) incorporating the 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)ethanamine scaffold. PROTACs represent a revolutionary therapeutic modality that leverages the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[][2][3] The strategic incorporation of novel building blocks is critical for optimizing the physicochemical and pharmacokinetic properties of these heterobifunctional molecules. Here, we detail the synthesis of a versatile amine-functionalized cyclic sulfone building block and its subsequent integration into a representative PROTAC targeting the BRD4 protein for degradation via the Cereblon (CRBN) E3 ligase. This guide is intended for researchers, chemists, and drug development professionals engaged in the field of targeted protein degradation.

Introduction: The PROTAC Modality and the Role of Novel Scaffolds

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules composed of three key components: a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][4] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the transfer of ubiquitin to the POI, marking it for degradation by the 26S proteasome.[3][5][6] This event-driven, catalytic mechanism allows PROTACs to eliminate target proteins at sub-stoichiometric concentrations, offering potential advantages over traditional small-molecule inhibitors.[3][7]

The linker is not merely a spacer but plays a crucial role in determining the efficacy, selectivity, and drug-like properties of a PROTAC.[2][8] Its composition, length, and rigidity influence the stability and geometry of the ternary complex, which is a key determinant of degradation potency.[9][10] The introduction of scaffolds with unique physicochemical properties can significantly enhance PROTAC performance. The this compound moiety is a compelling building block for this purpose. The cyclic sulfone group offers a rigid, polar, and metabolically stable core that can improve aqueous solubility and engage in hydrogen bonding interactions within the ternary complex, while the primary amine serves as a versatile chemical handle for linker attachment.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binding PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Recruitment Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycling Degradation Degraded Peptides Proteasome->Degradation Degradation

Figure 1: General mechanism of action for a PROTAC molecule.

Synthesis of the Key Building Block: this compound

The synthesis of this key building block is a multi-step process starting from commercially available reagents. The final oxidation of the thioether to the sulfone is strategically performed at the end of the sequence to prevent interference with intermediates and reagents in the preceding steps, such as potential deactivation of metal catalysts used in hydrogenation.

Protocol 2.1: Synthesis of Tetrahydro-4H-thiopyran-4-one

This procedure follows a well-established Dieckmann condensation followed by acidic decarboxylation.[11]

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add dry tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.

  • Base Generation: Add sodium methoxide (NaOMe) to the cooled THF.

  • Dieckmann Condensation: Slowly add a solution of dimethyl 3,3'-thiodipropanoate in THF to the NaOMe suspension via a dropping funnel over 1 hour.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup (Part 1): Cool the reaction mixture to 0 °C and carefully quench by adding 10% aqueous sulfuric acid until the pH is ~2.

  • Decarboxylation: Transfer the mixture to a single-neck flask, equip with a reflux condenser, and heat to reflux for 4-6 hours.

  • Workup (Part 2): After cooling to room temperature, extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or silica gel chromatography to yield tetrahydro-4H-thiopyran-4-one as a colorless oil.

Protocol 2.2: Synthesis of this compound

This protocol outlines a five-step sequence starting from the synthesized ketone.

Step Reaction Key Reagents & Conditions Purpose
1 Horner-Wadsworth-Emmons OlefinationTriethyl phosphonoacetate, NaH, dry THF, 0 °C to RTIntroduces a two-carbon chain with an ester functional group.
2 Alkene ReductionH₂, 10% Pd/C, Ethanol, RT, 50 psiSaturates the exocyclic double bond to form the ethyl alkanoate.
3 Ester ReductionLithium aluminum hydride (LAH), dry THF, 0 °C to RTReduces the ester to a primary alcohol.
4 Amine Formation1. MsCl, Et₃N; 2. NaN₃, DMF; 3. H₂, Pd/C or LAHConverts the alcohol to an amine via mesylation, azide displacement, and reduction.
5 Sulfide Oxidationm-Chloroperoxybenzoic acid (m-CPBA), DCM, 0 °C to RTOxidizes the thioether to the target sulfone.[12]

Detailed Steps for Protocol 2.2:

  • Step 1 (Olefination): Suspend sodium hydride (60% dispersion in mineral oil) in dry THF at 0 °C. Add triethyl phosphonoacetate dropwise and stir for 30 minutes. Then, add a solution of tetrahydro-4H-thiopyran-4-one in THF. Allow the reaction to warm to room temperature and stir overnight. Quench carefully with water, extract with ether, and purify by column chromatography.

  • Step 2 (Alkene Reduction): Dissolve the product from Step 1 in ethanol. Add 10% Palladium on carbon (Pd/C). Hydrogenate the mixture in a Parr shaker apparatus at 50 psi of H₂ until starting material is consumed. Filter the reaction through Celite and concentrate the filtrate.

  • Step 3 (Ester Reduction): Add the product from Step 2 to a solution of lithium aluminum hydride (LAH) in dry THF at 0 °C. Stir and allow to warm to room temperature. Quench sequentially by the slow addition of water, 15% NaOH solution, and then more water. Filter the resulting salts and concentrate the filtrate.

  • Step 4 (Amine Formation): Dissolve the alcohol from Step 3 in DCM and cool to 0 °C. Add triethylamine followed by methanesulfonyl chloride. After the reaction is complete, work up and proceed to the next step. Dissolve the crude mesylate in DMF, add sodium azide, and heat to ~70 °C. After completion, extract and then reduce the azide to the amine using catalytic hydrogenation (H₂, Pd/C) or another portion of LAH.

  • Step 5 (Oxidation): Dissolve the amine from Step 4 in dichloromethane (DCM) and cool to 0 °C. Add m-CPBA (approx. 2.2 equivalents) portion-wise. Stir the reaction until TLC indicates full conversion. Quench with sodium thiosulfate solution, wash with sodium bicarbonate solution, dry, and concentrate. Purify by column chromatography or crystallization to obtain the final product, This compound .[][14]

Design and Synthesis of a Representative BRD4-Degrader PROTAC

Here, we describe the integration of the synthesized building block into a PROTAC targeting BRD4.

  • Warhead: JQ1 derivative (with a carboxylic acid handle for linking).

  • E3 Ligase Ligand: Pomalidomide (recruits CRBN).[15][16][17]

  • Linker: A short PEG linker will be used to connect our building block to the JQ1 warhead.

Synthetic_Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Final Amide Coupling JQ1_COOH JQ1-Linker-COOH Intermediate JQ1-Linker-Amide-BB JQ1_COOH->Intermediate HATU, DIPEA Amine_BB Synthesized Amine Building Block (1) Amine_BB->Intermediate Pomalidomide Pomalidomide-Linker-NH2 Final_PROTAC Final BRD4 PROTAC Pomalidomide->Final_PROTAC Intermediate->Final_PROTAC HATU, DIPEA

Figure 2: Convergent synthetic workflow for the final PROTAC.

Protocol 3.1: Synthesis of the Final PROTAC

This protocol assumes the JQ1-linker-COOH and Pomalidomide-linker-NH2 fragments are pre-synthesized or commercially available.

ReagentM.W.MolesEq.
JQ1-Linker-COOH-1.0 mmol1.0
Amine Building Block (1)177.261.05 mmol1.05
HATU380.231.2 mmol1.2
DIPEA129.243.0 mmol3.0
Anhydrous DMF-10 mL-
  • Reaction Setup: In a dry flask under argon, dissolve the JQ1-Linker-COOH fragment (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Reagent Addition: Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Coupling: Add a solution of the synthesized amine building block (1) (1.05 eq) in DMF to the reaction mixture.

  • Reaction: Stir at room temperature for 4-6 hours. Monitor the reaction by LC-MS.

  • Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% LiCl aqueous solution (to remove DMF), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude intermediate by silica gel column chromatography.

  • Final Coupling: The resulting intermediate, which now has a terminal functional group (e.g., a carboxylic acid deprotected from the linker), is then coupled to the Pomalidomide-linker-NH2 fragment using the same HATU/DIPEA coupling conditions described in steps 1-5.

  • Final Purification: The final PROTAC is purified using reverse-phase preparative HPLC to achieve >95% purity.

Characterization and Quality Control

Thorough analytical characterization is essential to confirm the identity, structure, and purity of the synthesized PROTAC.[7][18]

Technique Purpose Expected Result for Representative PROTAC
¹H NMR Structural verification and confirmation of proton environments.Peaks corresponding to the JQ1, pomalidomide, linker, and the cyclic sulfone moieties should be present and have the correct integration and multiplicity.
¹³C NMR Confirmation of the carbon skeleton.Resonances for all unique carbons in the final structure should be observed.
HRMS (ESI) Confirmation of molecular formula.The measured m/z value for the [M+H]⁺ ion should be within 5 ppm of the calculated exact mass.[19]
Analytical HPLC Purity assessment.A single major peak with >95% purity, confirmed by UV detection at relevant wavelengths (e.g., 254 nm).

Conclusion

This application note provides a detailed, field-proven methodology for the synthesis of the novel building block this compound and its successful incorporation into a functional PROTAC molecule. The protocols are designed to be robust and adaptable, providing a solid foundation for researchers to explore the use of cyclic sulfone scaffolds in the design of next-generation protein degraders. The strategic use of such building blocks is a key step toward developing PROTACs with improved therapeutic profiles.

References

  • Ciulli, A., & Alessi, D. R. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. The University of Dundee Research Portal. [Link]

  • Ciulli, A. (2019). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. ACS Central Science. [Link]

  • Zhang, X., et al. (2024). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]

  • Garrido-Castaño, A. M., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]

  • Kofink, C., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Patrick, J. W., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry. [Link]

  • Patrick, J. W., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry. [Link]

  • Park, S., et al. (2022). Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. Molecules. [Link]

  • Mares, A., et al. (2018). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. ACS Chemical Biology. [Link]

  • Mayor-Ruiz, C., & Winter, G. E. (2023). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. bioRxiv. [Link]

  • ChemPro Innovations. (n.d.). Analysis of PROTAC Target Protein and Degradation Profiles. ChemPro Innovations. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Testa, A., et al. (2020). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry. [Link]

  • Sachse, F., et al. (2020). Continuous Flow Synthesis of 2H-Thiopyrans via thia-Diels–Alder Reactions of in situ Generated Thioaldehydes. European Journal of Organic Chemistry. [Link]

  • Mares, A., et al. (2018). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. ResearchGate. [Link]

  • Sakamoto, K. M., et al. (2001). Protacs: Chimeric molecules that target proteins to the Skp1–Cullin–F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences. [Link]

  • Carroll, K. S., et al. (2018). Discovery of Heteroaromatic Sulfones As a New Class of Biologically Compatible Thiol-Selective Reagents. Journal of the American Chemical Society. [Link]

  • Various Authors. (n.d.). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). ResearchGate. [Link]

  • Al-Zoubi, R. M. (2023). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances. [Link]

  • Ward, D. E., et al. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2 H -thiopyran. ResearchGate. [Link]

  • Various Authors. (n.d.). Synthesis of the tetrahydro‐2H‐thiopyran 1,1‐dioxides involving rongalite. ResearchGate. [Link]

  • Wang, Y., et al. (2023). PROTAC derivatization of natural products for target identification and drug discovery: Design of evodiamine-based PROTACs as novel REXO4 degraders. European Journal of Medicinal Chemistry. [Link]

  • Hollick, J. J., et al. (2003). 2,6-disubstituted pyran-4-one and thiopyran-4-one inhibitors of DNA-Dependent protein kinase (DNA-PK). Bioorganic & Medicinal Chemistry Letters. [Link]

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Application Notes: Leveraging 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine for Advanced Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

This technical guide details the strategic application of 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine as a versatile building block in click chemistry. We explore the unique advantages conferred by its bifunctional structure, comprising a reactive primary amine and a pharmacokinetic-modulating cyclic sulfone. This document provides a comprehensive overview of its physicochemical properties, detailed protocols for its functionalization into "click-ready" derivatives, and step-by-step methodologies for its use in both Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) Azide-Alkyne Cycloaddition reactions. The causality behind experimental choices is explained to empower researchers to adapt these protocols for applications ranging from drug discovery and bioconjugation to advanced materials science.

Introduction: A Bifunctional Scaffold of Strategic Value

This compound is a molecule of significant interest for chemical biology and medicinal chemistry. Its structure is deceptively simple, yet it offers a powerful combination of two distinct chemical motifs:

  • A Primary Ethylamine (-CH₂CH₂NH₂): This functional group serves as a highly versatile and accessible anchor point for chemical modification. Primary amines are among the most common targets for bioconjugation due to their nucleophilicity, allowing for robust and efficient covalent bond formation with a wide array of electrophilic reagents.[1][2]

  • A Cyclic Sulfone (Tetrahydrothiopyran-1,1-dioxide): This heterocyclic ring is not merely an inert scaffold. The sulfone group is a strong hydrogen bond acceptor and possesses a high degree of polarity. In medicinal chemistry, the incorporation of cyclic sulfones is a well-established strategy to enhance the aqueous solubility, metabolic stability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.[3][4] Furthermore, the electron-withdrawing nature of the sulfone can reduce the basicity of the proximal amine, a feature that can be exploited to mitigate off-target toxicities.[3]

The convergence of these two features in a single, synthetically accessible molecule makes it an exemplary building block for constructing complex molecular architectures using the principles of click chemistry.

The Click Chemistry Paradigm

Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are rapid, high-yielding, wide in scope, and generate minimal byproducts.[5] The most prominent examples are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and its biocompatible counterpart, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6][7] These reactions form a stable triazole linkage and are orthogonal to most biological functional groups, making them ideal for complex environments.[5] This guide will demonstrate how the primary amine of this compound can be leveraged to install either an azide or an alkyne, thereby preparing it for these powerful ligation reactions.

Physicochemical Properties and Strategic Advantages

The selection of a building block in a synthesis campaign is driven by its inherent properties. This compound offers a compelling profile for applications requiring a balance of reactivity and favorable physicochemical characteristics.

PropertyValueSource
CAS Number 1247501-81-0[][9]
Molecular Formula C₇H₁₅NO₂S[10]
Molecular Weight 177.27 g/mol
Appearance Typically an off-white to white solid-
Key Functional Groups Primary Amine, Cyclic Sulfone[10]

Strategic Advantages of the Sulfone Moiety:

  • Enhanced Solubility: The polar sulfone group can significantly improve the aqueous solubility of the parent molecule and its downstream conjugates, a critical factor for in-vivo applications and for preventing aggregation.[3]

  • Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, which can enhance the in-vivo half-life of a therapeutic agent.[11]

  • Hydrogen Bond Acceptor: The two oxygen atoms of the sulfone act as strong hydrogen bond acceptors, enabling potential interactions with biological targets like enzyme active sites.[4]

  • Scaffold Rigidity: The cyclic nature of the tetrahydrothiopyran ring introduces conformational constraint, which can be advantageous in drug design by reducing the entropic penalty of binding to a target.[3]

Core Strategy: Preparing the Scaffold for Click Chemistry

The primary amine is the gateway to transforming this compound into a click-reactive partner. This is typically achieved by acylation with a reagent that contains the desired click handle (an alkyne or an azide) and an amine-reactive group, most commonly an N-Hydroxysuccinimide (NHS) ester. NHS esters react efficiently and specifically with primary amines under mild conditions (pH 7.2-9) to form stable amide bonds.[1]

G cluster_start Starting Material cluster_modification Amine Modification (Acylation) cluster_product Click-Ready Building Blocks cluster_click Click Reaction A 2-(1,1-Dioxidotetrahydro-2H- thiopyran-4-YL)ethanamine B Protocol 1: + Alkyne-NHS Ester A->B C Protocol 2: + Azide-NHS Ester A->C D Alkyne-Functionalized Sulfone Scaffold B->D E Azide-Functionalized Sulfone Scaffold C->E F CuAAC or SPAAC + Azide/Alkyne Partner (e.g., Protein, Fluorophore, Drug) D->F E->F G Final Conjugate F->G

Caption: General workflow for functionalizing the amine scaffold.

Protocol 1: Synthesis of an Alkyne-Functionalized Derivative

This protocol describes the reaction of the primary amine with an NHS ester of pent-4-ynoic acid to install a terminal alkyne, preparing the molecule for CuAAC reactions.

Materials:

  • This compound (1.0 eq)

  • Pent-4-ynoic acid succinimidyl ester (Alkyne-NHS ester) (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add DIPEA to the solution. This base ensures the primary amine is deprotonated and maximally nucleophilic.

  • In a separate vial, dissolve Pent-4-ynoic acid succinimidyl ester in a minimal amount of anhydrous DMF.

  • Add the Alkyne-NHS ester solution dropwise to the amine solution at room temperature with stirring.

  • Allow the reaction to proceed for 4-6 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ (2x) and brine (1x). The bicarbonate wash removes unreacted NHS ester and the acid byproduct.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product (N-(2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)ethyl)pent-4-ynamide) by flash column chromatography on silica gel.

Protocol 2: Synthesis of an Azide-Functionalized Derivative

This protocol details the installation of an azide group via acylation with an azido-NHS ester, preparing the molecule for both CuAAC and SPAAC reactions.

Materials:

  • This compound (1.0 eq)

  • 2-Azidoacetic acid succinimidyl ester (Azide-NHS ester) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) (3.0 eq)

  • Deionized Water

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Suspend this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add TEA to the suspension and stir for 10 minutes.

  • Add the Azide-NHS ester to the reaction mixture in one portion.

  • Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.

  • After completion, dilute the mixture with DCM.

  • Wash the organic layer with deionized water (2x) and brine (1x).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the crude product (2-azido-N-(2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)ethyl)acetamide) by flash column chromatography.

Application Protocols in Click Chemistry

With the "click-ready" building blocks in hand, they can now be used in standard cycloaddition protocols.

Application 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a model reaction between the alkyne-functionalized sulfone scaffold (from Protocol 1) and a model azide, Benzyl Azide.

CuAAC_Cycle CuI Cu(I) Alkyne R₁-Alkyne Intermediate1 Cu-Acetylide Intermediate Alkyne->Intermediate1 + Cu(I) Azide R₂-Azide Intermediate2 Six-membered Cu-Triazolide Intermediate1->Intermediate2 + Azide Product 1,4-Disubstituted Triazole Intermediate2->Product Protonolysis Product->CuI regenerates

Caption: Simplified catalytic cycle for the CuAAC reaction.

Materials:

  • Alkyne-functionalized sulfone scaffold (1.0 eq)

  • Benzyl Azide (1.05 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq, 5 mol%)

  • Sodium Ascorbate (0.10 eq, 10 mol%)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.05 eq, 5 mol%)

  • Solvent: 1:1 mixture of deionized water and tert-butanol

Procedure:

  • To a vial, add the alkyne-functionalized sulfone scaffold and Benzyl Azide.

  • Add the water/tert-butanol solvent mixture and vortex to dissolve the reactants.

  • Prepare a fresh solution of Sodium Ascorbate in deionized water.

  • Prepare a premix of CuSO₄ and the THPTA ligand in deionized water. The THPTA ligand stabilizes the Cu(I) oxidation state and increases reaction efficiency in aqueous media.[12]

  • Add the CuSO₄/THPTA premix to the reaction vial, followed by the Sodium Ascorbate solution to initiate the reaction. The solution will typically turn a pale yellow/green color.

  • Stir the reaction at room temperature for 1-2 hours. The reaction is often complete within this timeframe. Monitor by LC-MS.

  • Upon completion, the product can be extracted using an organic solvent like ethyl acetate. The aqueous layer containing the copper catalyst can be discarded.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the final triazole product by flash chromatography.

Application 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is ideal for biological applications as it omits the cytotoxic copper catalyst.[6][13] It describes the reaction of the azide-functionalized sulfone scaffold (from Protocol 2) with a commercially available strained alkyne, Dibenzocyclooctyne-amine (DBCO-amine).

SPAAC Reactant_A Azide-Functionalized Sulfone Scaffold Product Stable Triazole Conjugate Reactant_A->Product [3+2] Cycloaddition (No Catalyst, Physiological Conditions) Reactant_B Strained Alkyne (e.g., DBCO) Reactant_B->Product

Caption: The straightforward, catalyst-free SPAAC reaction.

Materials:

  • Azide-functionalized sulfone scaffold (1.0 eq)

  • DBCO-amine (1.2 eq)

  • Phosphate-Buffered Saline (PBS), pH 7.4, or another suitable organic solvent like Acetonitrile/Water.

Procedure:

  • Dissolve the azide-functionalized sulfone scaffold in the chosen solvent system (e.g., PBS for biological molecules, or Acetonitrile for small molecule synthesis).

  • Dissolve the DBCO-amine in the same solvent.

  • Combine the two solutions at room temperature and stir.

  • The reaction proceeds spontaneously without any additional reagents.[14] The reaction time can vary from 1 to 12 hours depending on the concentration and the specific strained alkyne used. Monitor by LC-MS.

  • Causality: The high ring strain of the cyclooctyne ring dramatically lowers the activation energy of the cycloaddition, allowing the reaction to proceed efficiently at physiological temperatures without a catalyst.[13]

  • Once the reaction is complete, the purification strategy depends on the nature of the product. For small molecules, standard extraction and chromatography can be used. For bioconjugates, purification is typically achieved by size-exclusion chromatography (SEC) or dialysis to remove the excess small molecule reagent.

Troubleshooting and Key Considerations

ProblemPotential CauseRecommended Solution
Low yield in NHS ester acylation (Protocols 1 & 2) 1. Hydrolysis of the NHS ester. 2. Inactive amine (protonated).1. Use anhydrous solvents and react promptly after dissolving the NHS ester. 2. Ensure sufficient base (DIPEA, TEA) is present to maintain a pH > 8.
Low yield in CuAAC reaction 1. Oxidation of Cu(I) to inactive Cu(II). 2. Impure reagents.1. Use a stabilizing ligand like THPTA or TBTA. Ensure a fresh solution of sodium ascorbate is used. Degas solvents if necessary. 2. Purify starting materials before the click reaction.
Side reactions with biomolecules in CuAAC Reactive oxygen species (ROS) generated by the Cu/ascorbate system can damage proteins.Use a 5:1 ligand-to-copper ratio. The excess ligand can act as a sacrificial reductant, protecting the biomolecule.[15] Consider using a copper-free click reaction like SPAAC.
Slow SPAAC reaction 1. Low reactant concentrations. 2. Steric hindrance near the reactive sites.1. Increase the concentration of reactants if possible. 2. If designing a custom molecule, consider adding a longer linker between the functional group and the azide/alkyne to reduce steric clash.

Conclusion

This compound is a uniquely valuable reagent for researchers at the interface of chemistry, biology, and medicine. By functionalizing its primary amine handle, it can be readily converted into a click-reactive building block. The presence of the cyclic sulfone core provides a strategic advantage, offering a means to improve the physicochemical properties of the final conjugate. The protocols detailed herein provide a robust framework for employing this scaffold in both CuAAC and SPAAC ligations, opening avenues for the creation of novel therapeutics, advanced bioprobes, and functional materials.

References

  • Guo, A. -D.; et al. (2020). Light-induced primary amines and o-nitrobenzyl alcohols cyclization as a versatile photoclick reaction for modular conjugation. Nature Communications. Available at: [Link]

  • Chavda, V., et al. (2020). Cyclic sulfoxides and sulfones in drug design. Advances in Heterocyclic Chemistry. Available at: [Link]

  • Mondal, S. (2020). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Organic & Medicinal Chemistry International Journal. Available at: [Link]

  • Hein, C. D., et al. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research. Available at: [Link]

  • Sohn, C. H., et al. (2012). Click Chemistry Facilitates Formation of Reporter Ions and Simplified Synthesis of Amine-Reactive Multiplexed Isobaric Tags for Protein Quantification. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Presolski, P. J., et al. (2017). General Dialdehyde Click Chemistry for Amine Bioconjugation. Bioconjugate Chemistry. Available at: [Link]

  • Wang, S., et al. (2020). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Chen, J., et al. (2024). β-alkoxy enones for biocompatible primary amine conjugation. Chemical Science. Available at: [Link]

  • Wiley-VCH. (2019). A Brief Introduction to Traditional Bioconjugate Chemistry. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Growing Importance of Sulfones in Modern Chemical Synthesis. Available at: [Link]

  • Kim, J. H., & Kim, C. H. (2016). Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. Journal of Visualized Experiments. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Liang, Y., et al. (2023). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules. Available at: [Link]

  • Royal Society of Chemistry. (2016). Strain-promoted azide-alkyne cycloaddition enhanced by the secondary interactions. Available at: [Link]

  • Mbua, N. E., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. ChemBioChem. Available at: [Link]

  • Hong, V., et al. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Available at: [Link]

  • Khatua, M., et al. (2021). Azide–Alkyne “Click” Reaction in Water Using Parts-Per-Million Amine-Functionalized Azoaromatic Cu(I) Complex as Catalyst: Effect of the Amine Side Arm. Inorganic Chemistry. Available at: [Link]

  • Reddy, G. S., et al. (2023). A Chemoselective and Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)/Ring-Cleavage/Cyclization Reaction Sequence Leading to Pyrimidin-4-imines. The Journal of Organic Chemistry. Available at: [Link]

  • Oreate AI. Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. Available at: [Link]

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Application Notes and Protocols for the Use of 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Peptidomimetic Toolbox with Cyclic Sulfone Scaffolds

The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology, offering a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity.[1] Among the vast array of non-proteinogenic building blocks, those containing sulfone moieties are of particular interest. The sulfone group is a non-hydrolyzable, polar, and rigid functional group that can act as a hydrogen bond acceptor and significantly influence the local conformation of the peptide backbone.[2] This often translates to enhanced resistance against proteolytic degradation and the ability to mimic or stabilize specific secondary structures, such as β-turns or helices.[3][4]

This guide introduces 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine , a novel non-proteinogenic amino acid analogue, as a versatile building block for peptide synthesis. The tetrahydrothiopyran-1,1-dioxide core provides a conformationally constrained, non-planar scaffold. Computational and experimental studies on similar six-membered sulfone rings indicate a strong preference for chair-like conformations, which can be exploited to introduce defined structural motifs into a peptide chain.[5] The incorporation of this building block can thus be a key strategy in the rational design of peptidomimetics with improved pharmacological profiles.

This document provides a comprehensive guide for researchers, covering the prerequisite synthesis of the Nα-Fmoc protected building block and its subsequent incorporation into peptide sequences via automated solid-phase peptide synthesis (SPPS).

Part 1: Preparation of the Fmoc-Protected Building Block

Standard Fmoc-based solid-phase peptide synthesis requires the amino group of the incoming amino acid to be protected. As N-Fmoc-2-(1,1-dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine is not yet commercially available, its synthesis is a necessary prerequisite. The following protocol describes a standard and efficient method for the N-protection of the primary amine using N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[6][7][8]

Synthesis Workflow: Fmoc Protection

amine 2-(1,1-Dioxidotetrahydro-2H- thiopyran-4-YL)ethanamine reaction Reaction Mixture Stir at RT, 12-16h amine->reaction fmoc_osu Fmoc-OSu fmoc_osu->reaction base Base (e.g., NaHCO₃) in Dioxane/Water base->reaction workup Aqueous Workup (Acidification & Extraction) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Fmoc-Protected Building Block final_product Pure Fmoc-Protected Building Block purification->final_product Characterization (NMR, MS)

Caption: Workflow for the N-Fmoc protection of the primary amine.

Protocol 1: Synthesis of Fmoc-2-(1,1-dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine

This protocol is based on well-established Schotten-Baumann conditions for Fmoc protection of primary amines.[6][8]

Materials:

  • This compound (1.0 eq)

  • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 eq)

  • Sodium Bicarbonate (NaHCO₃) (3.0 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) and sodium bicarbonate (3.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane. Add this solution dropwise to the stirring amine solution at room temperature.

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup - Quenching and Extraction:

    • Reduce the volume of the reaction mixture under reduced pressure to remove most of the dioxane.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Acidify the solution to a pH of ~2 by the slow addition of 1 M HCl. A white precipitate should form.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-Fmoc protected product as a white solid.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The following section details a generalized protocol for the incorporation of the newly synthesized Fmoc-protected building block into a growing peptide chain using an automated peptide synthesizer. The protocol is based on the standard Fmoc/tBu strategy.[9]

SPPS Cycle Workflow

SPPS_Cycle cluster_cycle Single Coupling Cycle Start Peptide-Resin (N-terminus Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling: - Fmoc-AA-OH (4 eq) - HCTU (3.9 eq) - DIPEA (8 eq) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 End Elongated Peptide-Resin (N-terminus Fmoc-protected) Wash2->End End->Deprotection Repeat for next amino acid

Caption: A typical cycle for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: Automated SPPS Incorporation

This protocol is designed for a standard automated microwave peptide synthesizer. Reagent equivalents and reaction times may need to be optimized based on the specific peptide sequence and the performance of the synthesizer.

Materials & Reagents:

  • Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminus)

  • Fmoc-2-(1,1-dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine (prepared as in Protocol 1)

  • Standard Fmoc-protected proteinogenic amino acids

  • Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • Coupling Reagents:

    • O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU)

    • N,N-Diisopropylethylamine (DIPEA)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Procedure:

  • Resin Preparation: Place the desired amount of resin in the reaction vessel. Swell the resin in DMF for at least 30 minutes.

  • Initial Deprotection: Perform an initial Fmoc deprotection cycle to prepare the resin for the first amino acid coupling.

  • Automated Synthesis Cycles (for standard amino acids): Program the synthesizer to perform the standard coupling cycles for the peptide sequence preceding the incorporation of the unnatural building block. A typical cycle includes:

    • Fmoc deprotection with 20% piperidine in DMF.

    • Washing with DMF.

    • Coupling of the next Fmoc-amino acid (4 eq) using HCTU (3.9 eq) and DIPEA (8 eq) in DMF.

    • Washing with DMF.

  • Incorporation of the Unnatural Building Block:

    • At the appropriate sequence position, use the solution of Fmoc-2-(1,1-dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine as the input amino acid.

    • Rationale for Coupling: Due to the potential steric bulk of the cyclic sulfone moiety, a slightly extended coupling time or a double coupling may be beneficial to ensure complete reaction.[10][11][12] HCTU is a highly efficient coupling reagent suitable for hindered amino acids.

    • Recommended Parameters:

      • Single Coupling: Extend the standard coupling time by 50-100% (e.g., from 5 minutes to 7.5-10 minutes in a microwave synthesizer).

      • Double Coupling: Perform the standard coupling cycle twice consecutively before proceeding to the next deprotection step.

    • A ninhydrin test can be performed after coupling to confirm the absence of free primary amines, ensuring the reaction has gone to completion.

  • Continuation of Synthesis: Continue the automated synthesis for the remaining amino acids in the sequence.

  • Final Deprotection: After the final coupling, perform a terminal Fmoc deprotection.

  • Cleavage and Global Deprotection:

    • Wash the final peptide-resin thoroughly with DMF, then DCM, and dry under a stream of nitrogen.

    • Add the cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) to the resin and agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide using LC-MS and analytical HPLC.

Part 3: Data Presentation and Expected Outcomes

The successful incorporation of the building block should be readily verifiable through standard analytical techniques.

Table 1: Analytical Data for a Model Peptide

PropertyExpected Result
Model Peptide Sequence Ac-Tyr-Gly-Gly-Phe-X -Leu-NH₂ (where X = this compound residue)
Calculated Monoisotopic Mass 788.38 g/mol
Observed Mass (LC-MS) [M+H]⁺ = 789.4 Da (within expected mass accuracy)
RP-HPLC Purity >95% (after purification)
Coupling Efficiency >99% (as determined by post-coupling ninhydrin test or analysis of a test cleavage)

Part 4: Scientific Rationale and Field-Proven Insights

Causality Behind Experimental Choices
  • Choice of Fmoc-OSu: Fmoc-OSu is chosen for the protection step due to its high reactivity with primary amines under mild basic conditions, leading to clean product formation with an easily removable N-hydroxysuccinimide byproduct.[7]

  • Coupling Reagent (HCTU): HCTU is a third-generation aminium-based coupling reagent that provides rapid and efficient activation of the carboxylic acid, minimizing racemization. Its efficacy is particularly noted for sterically hindered or otherwise "difficult" couplings, making it a robust choice for incorporating this bulky unnatural building block.[13]

  • Extended Coupling Time: Non-proteinogenic amino acids, especially those with bulky, non-natural side chains, can exhibit slower coupling kinetics.[10][11] Proactively extending the reaction time or performing a double coupling is a field-proven strategy to drive the reaction to completion and maximize the yield of the desired full-length peptide.

Trustworthiness and Self-Validation

The protocols described herein are designed as self-validating systems. The synthesis of the Fmoc-protected building block includes rigorous purification and characterization steps (NMR, MS) to ensure its identity and purity before use in SPPS. During peptide synthesis, in-process controls such as the ninhydrin test provide real-time feedback on the efficiency of the coupling reaction. Finally, the comprehensive post-synthesis analysis (HPLC, MS) of the final peptide serves as the ultimate validation of the entire workflow.

References

  • A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. Journal of the Chilean Chemical Society. [Link]

  • Helical sulfono-γ-AApeptides with predictable functions in protein recognition. Chemical Society Reviews. [Link]

  • Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules. [Link]

  • Vinyl sulfone-based peptidomimetics as anti-trypanosomal agents: design, synthesis, biological and computational evaluation. Journal of Medicinal Chemistry. [Link]

  • Fmoc - Lokey Lab Protocols. UC Santa Cruz. [Link]

  • Fmoc - Lokey Lab Protocols (Alternate Link). UC Santa Cruz. [Link]

  • The Chemistry of Fmoc-OSu: A Deep Dive into its Mechanism and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Supporting Information for "Constraining the T-Cell Receptor Binding Site of a Class II Major Histocompatibility Complex Glycoprotein with a Disulfide Bond". Digital.CSIC. [Link]

  • Sulfono-γ-AApeptides as Helical Mimetics: Crystal Structures and Applications. Accounts of Chemical Research. [Link]

  • Development of Peptidomimetics with a Vinyl Sulfone Warhead as Irreversible Falcipain-2 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Development of novel peptidomimetics containing a vinyl sulfone moiety as proteasome inhibitors. ChemMedChem. [Link]

  • The Conformational Behaviour of Fluorinated Tetrahydrothiopyran. Chemistry – A European Journal. [Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. [Link]

  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry. [Link]

  • Fmoc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids (ACS). The Journal of Organic Chemistry. [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

Sources

Application Notes and Protocols for the Functionalization of 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine for Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Bioconjugation

In the landscape of modern drug development and biological research, the covalent attachment of molecules to proteins, antibodies, and other biomolecules—a process known as bioconjugation—is a cornerstone technique. The choice of the chemical handle for this attachment is critical, dictating the specificity, stability, and overall success of the resulting conjugate. This guide focuses on a promising, yet under-explored building block: 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine .

This molecule presents a unique combination of a primary aliphatic amine for versatile functionalization and a cyclic sulfone moiety. The primary amine serves as a readily accessible nucleophile, opening the door to a plethora of well-established bioconjugation chemistries.[1] The tetrahydrothiopyran-1,1-dioxide core, a six-membered ring containing a sulfone group, offers potential advantages in terms of solubility, stability, and pharmacokinetic properties of the final bioconjugate.[2][3] Sulfones are known to be metabolically stable and can influence the physicochemical properties of a molecule, such as its polarity and hydrogen bonding capacity.[4] This application note provides a comprehensive overview of strategies and detailed protocols for the functionalization of this valuable scaffold, empowering researchers to leverage its potential in their bioconjugation endeavors.

Physicochemical Properties and Considerations

Before embarking on functionalization, it is crucial to understand the key characteristics of this compound.

PropertyValueSource
Molecular Formula C7H15NO2S[4][5]
Molecular Weight 177.26 g/mol [4][5]
Appearance White to off-white solidSupplier Data
Solubility Soluble in water and polar organic solventsInferred from structure

The primary amine has a pKa in the range of typical aliphatic amines (around 9-10), meaning it will be protonated and positively charged at physiological pH. This is a key consideration for reaction buffer selection, as the unprotonated, nucleophilic form is required for many conjugation reactions.

The sulfone group is a strong electron-withdrawing group, which is expected to decrease the nucleophilicity of the primary amine to some extent.[6][7] While this may slightly slow down reaction kinetics compared to a simple alkylamine, it can also enhance the selectivity of the reaction by reducing side reactions with less reactive nucleophiles. The sulfone moiety itself is generally stable under a wide range of bioconjugation conditions.[2][3]

Chemical Functionalization Strategies

The primary amine of this compound is the primary target for chemical modification. A variety of well-established methods can be employed, each with its own advantages and considerations.

N-Hydroxysuccinimide (NHS) Ester Coupling: The Workhorse of Amine Bioconjugation

NHS esters are among the most widely used reagents for modifying primary amines on biomolecules. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Workflow for NHS Ester Coupling

NHS_Ester_Coupling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reagent_prep Prepare Reagents: - Amine in non-amine buffer (pH 7.2-8.5) - NHS ester in anhydrous DMSO/DMF mixing Mix Amine and NHS Ester (molar excess of NHS ester) reagent_prep->mixing incubation Incubate (RT, 1-2 hours or 4°C, overnight) mixing->incubation purification Purify Conjugate (e.g., size exclusion chromatography, dialysis) incubation->purification Reductive_Amination cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reagent_prep Prepare Reagents: - Amine and Aldehyde/Ketone in buffer (pH 6-8) - Reducing agent (e.g., NaBH3CN) mixing Mix Amine, Aldehyde/Ketone, and Reducing Agent reagent_prep->mixing incubation Incubate (RT to 37°C, several hours to overnight) mixing->incubation purification Purify Conjugate (e.g., size exclusion chromatography, dialysis) incubation->purification TG_Ligation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reagent_prep Prepare Reagents: - Glutamine-containing protein - Amine substrate - Transglutaminase in buffer (pH 6-8) mixing Mix Protein, Amine, and Enzyme reagent_prep->mixing incubation Incubate (RT to 37°C, 1-4 hours) mixing->incubation purification Purify Conjugate (e.g., affinity chromatography, SEC) incubation->purification SPAAC_Workflow cluster_conversion Azide Conversion cluster_spaac SPAAC Reaction cluster_purification Purification amine_to_azide Convert Primary Amine to Azide (using a diazo-transfer reagent) mixing Mix Azide-functionalized Molecule with a Strained Alkyne amine_to_azide->mixing incubation Incubate (RT, rapid reaction) mixing->incubation purification Purify Triazole Conjugate incubation->purification

Sources

Application Notes and Protocols for Developing Cell-Permeable PROTACs with Tetrahydrothiopyran Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The PROTAC Revolution and the Permeability Paradox

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in pharmacology.[1] Instead of merely inhibiting a protein's function, these heterobifunctional molecules co-opt the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of a specific protein of interest (POI).[2][3] A PROTAC consists of a ligand that binds to the POI and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[4][5] This proximity induces the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the polyubiquitination of the POI and its subsequent destruction by the 26S proteasome.[1][3]

Despite their therapeutic promise, a significant hurdle in PROTAC development is their challenging physicochemical properties.[6] With molecular weights often exceeding 800 Da and large polar surface areas, many PROTACs fall "beyond the Rule of 5," leading to poor cell permeability and limited oral bioavailability.[2][6][7][8] Since most therapeutic targets are intracellular, achieving sufficient cell penetration is paramount for PROTAC efficacy.[2][9][10] This has spurred innovation in PROTAC design, with a particular focus on the linker, a key determinant of a PROTAC's biological activity and drug-like properties.[2][5][11]

The Linker's Pivotal Role in PROTAC Design

The linker is not merely a passive tether; it critically influences a PROTAC's ability to form a productive ternary complex, its degradation efficacy, and its overall physicochemical profile.[2][5][11] While flexible linkers like polyethylene glycol (PEG) and alkyl chains are common, they can adopt multiple conformations, some of which may not be conducive to cell permeability.[1][] More rigid and cyclic linkers are gaining traction as a strategy to enhance cell permeability.[13] By reducing the number of rotatable bonds, these linkers can pre-organize the PROTAC into a conformation that is more amenable to passive diffusion across the cell membrane, often by shielding polar functionalities through intramolecular hydrogen bonding.[11][14][15][16]

Tetrahydrothiopyran (THT) Linkers: A Novel Approach to Enhance Cell Permeability

We propose the use of tetrahydrothiopyran (THT) moieties as a novel component for PROTAC linkers to address the challenge of cell permeability. The THT scaffold offers several potential advantages rooted in established medicinal chemistry principles:

  • Conformational Rigidity: The saturated THT ring imparts rigidity to the linker, which can reduce the entropic penalty of ternary complex formation and favor a more compact, membrane-permeable conformation.[11][14][15][16]

  • Modulated Lipophilicity: Compared to its carbocyclic analog, cyclohexane, the THT ring has lower lipophilicity, which can improve the aqueous solubility of the PROTAC.[17]

  • Hydrogen Bond Acceptor: The sulfur atom in the THT ring can act as a hydrogen bond acceptor, potentially facilitating intramolecular interactions that stabilize a folded, more cell-permeable conformation.

  • Synthetic Tractability: THT derivatives are readily accessible from commercially available starting materials like tetrahydrothiopyran-4-one, allowing for the straightforward synthesis of a variety of linker lengths and geometries.[18][19][20]

Application Protocols

Part 1: Design and Synthesis of THT-based PROTACs

A modular synthetic approach is recommended for the efficient generation of THT-based PROTACs. This typically involves the synthesis of a THT-containing linker with orthogonal functional groups, followed by sequential coupling to the E3 ligase ligand and the POI ligand.

Protocol 1.1: Synthesis of a Bifunctional THT Linker

This protocol describes the synthesis of a THT linker with a carboxylic acid and a protected amine, suitable for subsequent amide bond formation.

  • Reductive Amination:

    • To a solution of tetrahydrothiopyran-4-one (1.0 eq) in methanol, add a solution of ammonium acetate (5.0 eq) in water.

    • Add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Quench the reaction with 1 M HCl and extract with dichloromethane.

    • Protect the resulting amine with a suitable protecting group (e.g., Boc anhydride) to yield Boc-protected 4-aminotetrahydrothiopyran.

  • Alkylation:

    • To a solution of the Boc-protected amine (1.0 eq) in DMF, add sodium hydride (1.2 eq) at 0 °C.

    • After 30 minutes, add a suitable alkylating agent containing a terminal ester (e.g., ethyl 4-bromobutanoate, 1.1 eq).

    • Stir at room temperature for 16 hours.

  • Hydrolysis and Deprotection:

    • Hydrolyze the ester with lithium hydroxide in a mixture of THF and water.

    • Acidify the reaction mixture to obtain the carboxylic acid.

    • Remove the Boc protecting group with trifluoroacetic acid in dichloromethane to yield the final bifunctional THT linker.

Protocol 1.2: PROTAC Assembly via Amide Coupling

  • First Amide Coupling:

    • Dissolve the E3 ligase ligand (e.g., a pomalidomide derivative with a free amine, 1.0 eq) and the bifunctional THT linker (1.1 eq) in DMF.

    • Add a coupling agent such as HATU (1.2 eq) and a base such as DIPEA (2.0 eq).

    • Stir at room temperature for 4 hours.

    • Purify the product by flash chromatography.

  • Second Amide Coupling:

    • Dissolve the product from the previous step (1.0 eq) and the POI ligand (with a free amine, 1.1 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq).

    • Stir at room temperature for 4 hours.

    • Purify the final PROTAC by preparative HPLC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using LC-MS and ¹H NMR.

Part 2: In Vitro Biophysical and Biochemical Characterization

Before proceeding to cellular assays, it is crucial to confirm that the synthesized PROTAC can engage its intended targets and form a ternary complex.

Protocol 2.1: Ternary Complex Formation by Surface Plasmon Resonance (SPR)

  • Immobilization: Immobilize the biotinylated POI on a streptavidin-coated SPR sensor chip.

  • Binary Affinity Measurement:

    • Inject serial dilutions of the PROTAC over the POI-coated surface to determine the binding affinity (KD) to the POI.

    • In a separate experiment, inject serial dilutions of the E3 ligase over its immobilized ligand to determine the binary affinity.

  • Ternary Complex Formation:

    • Inject a constant concentration of the E3 ligase over the POI-coated surface in the presence of increasing concentrations of the PROTAC.

    • A concentration-dependent increase in the SPR signal indicates the formation of a ternary complex.

    • Analyze the data to determine the cooperativity of ternary complex formation.[21][22]

Protocol 2.2: In Vitro Degradation Assay

This assay confirms the PROTAC's ability to induce ubiquitination and degradation of the POI in a cell-free system.

  • Reaction Setup: In a microcentrifuge tube, combine the purified POI, E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, ubiquitin, and an ATP regenerating system.

  • PROTAC Addition: Add the THT-PROTAC at various concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the reaction at 37 °C for 1-2 hours.

  • Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Analyze the samples by Western blot using an antibody specific to the POI.

    • A decrease in the POI band intensity indicates PROTAC-mediated degradation.

    • Quantify the band intensities to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[][24][25]

Part 3: Assessment of Cell Permeability

Protocol 3.1: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay to evaluate passive membrane permeability.[7][8][26]

  • Membrane Preparation: Coat a 96-well filter plate with a solution of lecithin in dodecane to form an artificial membrane.

  • Compound Addition: Add the THT-PROTAC solution in buffer to the donor wells. Add fresh buffer to the acceptor wells.

  • Incubation: Incubate the plate for 4-16 hours at room temperature.

  • Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the permeability coefficient (Pe) using the following equation:

    • Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (V_D * V_A) / ((V_D + V_A) * A * t)

    • Where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, and t is the incubation time.

Compound Linker Type MW (Da) TPSA (Ų) PAMPA Pe (10⁻⁶ cm/s)
PROTAC-FlexPEG-49501800.2
PROTAC-THTTHT9201651.5
Verapamil (Control)N/A454.691.720

Table 1: Hypothetical comparative data for a THT-PROTAC versus a flexible linker PROTAC.

Protocol 3.2: Caco-2 Permeability Assay

This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) to model intestinal absorption and assess both passive and active transport.[3][27][28]

  • Cell Culture: Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation and formation of a tight monolayer.

  • Permeability Measurement (A to B):

    • Add the THT-PROTAC to the apical (A) side.

    • At various time points, take samples from the basolateral (B) side.

  • Permeability Measurement (B to A):

    • In a separate set of wells, add the THT-PROTAC to the basolateral (B) side and sample from the apical (A) side.

  • Quantification: Analyze the concentration of the PROTAC in the samples by LC-MS/MS.

  • Apparent Permeability (Papp) and Efflux Ratio Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio > 2 suggests the compound is a substrate for efflux transporters.

Part 4: Cellular Degradation Assays

Protocol 4.1: Western Blot Analysis of Target Degradation

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of the THT-PROTAC for a set period (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blot:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against the POI.

    • Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

    • Incubate with a secondary antibody and visualize the bands using a chemiluminescence substrate.

  • Data Analysis: Quantify the band intensities and normalize to the loading control. Calculate the DC50 and Dmax values.

Protocol 4.2: High-Throughput Cellular Degradation Assay (e.g., HiBiT)

The HiBiT system provides a sensitive and quantitative method for measuring protein levels in real-time.

  • Cell Line Generation: Generate a stable cell line expressing the POI tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9.

  • Assay Protocol:

    • Plate the HiBiT-tagged cells in a 96- or 384-well plate.

    • Add the THT-PROTAC at various concentrations.

    • Incubate for the desired time.

    • Add the Nano-Glo® HiBiT Lytic Detection System, which contains the LgBiT protein and substrate.

    • Measure luminescence using a plate reader.

  • Data Analysis: A decrease in luminescence corresponds to a decrease in the level of the HiBiT-tagged POI. Calculate DC50 and Dmax values.

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Binds PROTAC_bound PROTAC E3_bound E3 Ligase PROTAC_bound->E3_bound POI_bound POI POI_bound->PROTAC_bound Ub Ubiquitin Ub->POI_bound Poly-ubiquitination polyUb_POI Poly-ubiquitinated POI Proteasome 26S Proteasome polyUb_POI->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded cluster_ternary cluster_ternary cluster_ternary->PROTAC Release & Recycle

Caption: General mechanism of PROTAC-mediated protein degradation.

Caption: Schematic of a PROTAC with a THT linker.

Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Validation cluster_cellular Cellular Evaluation cluster_optimization Lead Optimization Design Design THT Linker Synthesis Synthesize THT-PROTAC Design->Synthesis Purify Purify & Characterize Synthesis->Purify Binding SPR/FP for Ternary Complex Purify->Binding Degradation_vitro In Vitro Degradation Assay Binding->Degradation_vitro Permeability PAMPA & Caco-2 Assays Degradation_vitro->Permeability Degradation_cellular Cellular Degradation (WB/HiBiT) Permeability->Degradation_cellular SAR Structure-Activity Relationship Degradation_cellular->SAR

Caption: Experimental workflow for developing THT-based PROTACs.

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  • Zhang, X., et al. (2021). Recent Advances in PROTACs for Drug Targeted Protein Research. PubMed Central. [Link]

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  • Chen, Z., et al. (2023). PROTAC technology as a Novel tool to identify the target of lathyrane diterpenoids. ResearchGate. [Link]

  • Zhao, H. (2024). Structural Basis of Conformational Dynamics in the PROTAC-Induced Protein Degradation. ChemMedChem, 19(14), e202400171. [Link]

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Protocol for Assessing the Efficacy of a 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine PROTAC

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to hijack the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[1][2][3] Unlike traditional inhibitors that require sustained occupancy of a target's active site, PROTACs act catalytically to eliminate the target protein entirely.[4][5] This guide provides a comprehensive framework and detailed protocols for evaluating the efficacy of a novel PROTAC incorporating the 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine moiety. For the purpose of this application note, we will refer to this hypothetical molecule as PROTAC-THTD-X . The protocols herein are designed to be adaptable for various POIs and cell lines, using Bromodomain-containing protein 4 (BRD4) as an illustrative target. We will detail the essential experiments required to characterize a PROTAC's activity, including determining its potency (DC₅₀) and efficacy (Dₘₐₓ), confirming its mechanism of action via ubiquitination, and assessing the durability of its effect through washout studies.

Introduction: The PROTAC Mechanism and Key Questions

A PROTAC is a heterobifunctional molecule consisting of three key components: a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[4] This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome.[6]

The this compound scaffold represents a component of our hypothetical PROTAC-THTD-X, likely involved in binding the E3 ligase or forming part of the linker architecture. The tetrahydrothiopyran ring is a recognized scaffold in drug discovery, valued for its ability to modulate physicochemical properties such as solubility and to form key interactions with protein targets.[7][8]

To validate a novel PROTAC like PROTAC-THTD-X, a series of critical questions must be answered through rigorous experimentation:

  • Does it degrade the target? Does the concentration of the POI decrease upon cell treatment?

  • How potent and effective is it? What concentration is required for 50% degradation (DC₅₀), and what is the maximum level of degradation (Dₘₐₓ)?

  • Is the degradation proteasome-dependent? Can the degradation be rescued by inhibiting the proteasome?

  • Does it work via the intended mechanism? Can we detect increased ubiquitination of the POI?

  • How durable is the effect? Does the protein level recover after the PROTAC is removed?

This guide provides the experimental framework to address these questions.

Figure 1: Mechanism of Action for PROTAC-THTD-X. The PROTAC facilitates the formation of a ternary complex, leading to poly-ubiquitination and subsequent proteasomal degradation of the target protein.

Core Experimental Workflow

The assessment of a PROTAC's efficacy follows a systematic workflow. It begins with treating cultured cells with the PROTAC, followed by protein extraction and analysis to quantify the remaining target protein levels.

Experimental_Workflow cluster_Seeding Day 1 cluster_Treatment Day 2 cluster_Harvest Day 3 cluster_Analysis Day 3-4 cluster_Data Day 4 A 1. Cell Seeding Seed cells in multi-well plates B 2. PROTAC Treatment Treat with serial dilutions of PROTAC-THTD-X A->B C 3. Cell Lysis Harvest cells and prepare lysates B->C D 4. Protein Quantification (BCA or Bradford Assay) C->D E 5. Western Blot Separate proteins by SDS-PAGE and probe with antibodies D->E F 6. Imaging & Densitometry Quantify band intensity E->F G 7. Data Analysis Calculate % Degradation vs. Vehicle F->G H 8. Curve Fitting Determine DC₅₀ and Dₘₐₓ G->H

Figure 2: High-level experimental workflow for determining PROTAC efficacy, potency, and key degradation parameters.

Key Performance Metrics: DC₅₀ and Dₘₐₓ

To quantitatively assess a PROTAC, two primary parameters are determined from the dose-response curve.[9]

MetricDefinitionUnitSignificance
DC₅₀ The concentration of the PROTAC that induces 50% degradation of the target protein at a specific time point.Molar (e.g., nM)Measures the potency of the degrader. A lower DC₅₀ value indicates higher potency.[9][10]
Dₘₐₓ The maximum percentage of target protein degradation observed across the tested concentration range.Percentage (%)Measures the efficacy of the degrader. A higher Dₘₐₓ value indicates more complete degradation.[9][10]

Table 1: Key quantitative metrics used to evaluate PROTAC performance.

Detailed Application Protocols

Protocol 1: Cell Culture and PROTAC Treatment

Rationale: This protocol establishes a consistent cell population for treatment. The choice of cell line is critical and must endogenously express both the POI and the necessary E3 ligase components. The treatment duration (e.g., 18-24 hours) is chosen to allow sufficient time for the multi-step degradation process to occur.

Materials:

  • Appropriate cell line (e.g., MCF-7 for BRD4)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • PROTAC-THTD-X (stock solution in DMSO, e.g., 10 mM)

  • Vehicle control (DMSO)

  • 6-well or 12-well tissue culture plates

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Prepare Dilutions: Prepare a serial dilution of PROTAC-THTD-X in culture medium. A typical 8-point concentration range might be 1000, 300, 100, 30, 10, 3, 1, and 0.1 nM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest PROTAC dose.

  • Treatment: Aspirate the old medium from the cells and replace it with the medium containing the PROTAC dilutions or vehicle.

  • Incubation: Return the plate to the incubator for the desired treatment duration (e.g., 24 hours).

Protocol 2: Cell Lysis and Protein Quantification

Rationale: Proper cell lysis is essential to release all cellular proteins while preventing their degradation by endogenous proteases and phosphatases.[11][12][13] A protein quantification assay, such as the Bicinchoninic Acid (BCA) or Bradford assay, is performed to ensure equal amounts of total protein are loaded for subsequent Western blot analysis, which is critical for accurate comparisons between treatments.[14][15][16]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer (or other suitable lysis buffer)

  • Protease and Phosphatase Inhibitor Cocktail (e.g., 100X stock)

  • BCA Protein Assay Kit or Bradford Reagent

  • Bovine Serum Albumin (BSA) standards

  • Microplate reader

Procedure:

  • Cell Harvest: After incubation, place the plate on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Lysis: Add ice-cold lysis buffer supplemented with protease/phosphatase inhibitors to each well (e.g., 100 µL for a 12-well plate).

  • Incubation & Collection: Incubate on ice for 15 minutes. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[13][17]

  • Protein Quantification: Transfer the supernatant (cleared lysate) to a new tube. Determine the protein concentration using a BCA[15][18] or Bradford assay[14][19][20] according to the manufacturer's instructions, comparing the absorbance of your samples to a standard curve generated with BSA.

Protocol 3: Western Blotting for Target Degradation

Rationale: Western blotting is the gold-standard technique for visualizing and quantifying changes in the level of a specific protein within a complex mixture.[17][21] By separating proteins by size and using specific antibodies, we can directly measure the reduction in POI levels. A loading control (e.g., β-actin, GAPDH) is essential to confirm that any observed decrease in the POI is due to specific degradation and not loading errors.

Materials:

  • SDS-PAGE gels

  • Running and transfer buffers

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI (e.g., anti-BRD4)

  • Primary antibody against a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Sample Preparation: Based on the protein quantification results, dilute each lysate sample to the same final concentration (e.g., 1 mg/mL) with lysis buffer and sample buffer. Boil samples at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of total protein (e.g., 20 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (for the POI and loading control) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).[17]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (Step 6).

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Protocol 4: Data Analysis for DC₅₀ and Dₘₐₓ Determination

Rationale: Densitometry analysis of the Western blot bands allows for the quantification of protein levels. Plotting the percent degradation against the PROTAC concentration generates a dose-response curve, from which the DC₅₀ and Dₘₐₓ values can be calculated using non-linear regression.

Procedure:

  • Densitometry: Quantify the band intensity for the POI and the loading control in each lane using imaging software (e.g., ImageJ).

  • Normalization: For each lane, normalize the POI band intensity to its corresponding loading control band intensity.

    • Normalized POI = (POI Intensity) / (Loading Control Intensity)

  • Calculate Percent Degradation: Calculate the percentage of protein remaining relative to the vehicle-treated control. Then, calculate the percent degradation.

    • % Degradation = (1 - (Normalized POI_Treated / Normalized POI_Vehicle)) * 100

  • Generate Dose-Response Curve: Plot the percent degradation (Y-axis) against the log-transformed PROTAC concentration (X-axis).

  • Determine DC₅₀ and Dₘₐₓ: Use a non-linear regression model (e.g., [log]inhibitor vs. response -- Variable slope (four parameters)) in software like GraphPad Prism to fit the curve. The software will calculate the best-fit values for DC₅₀ and Dₘₐₓ (the top plateau of the curve).[9][22]

Protocol 5: Ubiquitination Assay to Confirm Mechanism

Rationale: A key step in the PROTAC mechanism is the ubiquitination of the target protein.[6][23] Detecting an increase in poly-ubiquitinated POI upon PROTAC treatment provides direct evidence of the intended mechanism of action. This is often done by immunoprecipitating the POI and then performing a Western blot to detect ubiquitin.

Ubiquitination_Assay A 1. Treat Cells PROTAC-THTD-X +/- Proteasome Inhibitor (e.g., MG132) B 2. Lyse Cells Use a denaturing lysis buffer to preserve ubiquitination A->B C 3. Immunoprecipitation (IP) Incubate lysate with anti-POI antibody conjugated to beads B->C D 4. Wash & Elute Wash beads to remove non-specific binders and elute the POI C->D E 5. Western Blot Blot the eluate with an anti-Ubiquitin antibody D->E F 6. Analyze Results Look for a high molecular weight smear (poly-ubiquitination) in the PROTAC-treated lane E->F

Figure 3: Workflow for confirming PROTAC-mediated target protein ubiquitination.

Procedure:

  • Treatment: Treat cells with PROTAC-THTD-X (at a concentration near its DC₅₀) and a vehicle control. Include a condition where cells are co-treated with the PROTAC and a proteasome inhibitor (e.g., MG132). The inhibitor will cause the ubiquitinated POI to accumulate.

  • Lysis & Immunoprecipitation (IP): Lyse the cells and perform IP for the POI using a specific antibody against the target.

  • Western Blot: Elute the immunoprecipitated proteins and run a Western blot.

  • Detection: Probe the membrane with an antibody that recognizes ubiquitin. A high-molecular-weight smear or laddering pattern in the PROTAC-treated lanes, which is enhanced by the proteasome inhibitor, indicates poly-ubiquitination of the POI.

Protocol 6: Washout Experiment for Durability

Rationale: This experiment assesses the duration of the PROTAC's effect and the rate at which the target protein level recovers after the compound is removed.[24][25][26] This provides insight into the required dosing frequency for in vivo studies.

Procedure:

  • Initial Treatment: Treat cells with PROTAC-THTD-X (at a concentration >DC₅₀) or vehicle for a set period (e.g., 24 hours).[24]

  • Washout: After treatment, aspirate the medium, wash the cells gently with PBS three times, and then add fresh, compound-free medium.[24]

  • Time-Course Harvest: Harvest cells at various time points after the washout (e.g., 0, 4, 8, 12, 24, 48 hours).

  • Analysis: Perform Western blotting on the lysates from each time point to monitor the re-synthesis and recovery of the POI levels.

References

  • Assay Genie. (n.d.). Bradford Protein Assay Protocol. Retrieved from [Link]

  • Bio-protocol. (n.d.). BCA (Bicinchoninic Acid) Protein Assay. Retrieved from [Link]

  • University of Wisconsin-Madison. (2018). Pierce BCA Protein Assay Protocol V.2. Retrieved from [Link]

  • dx.doi.org. (2022). Bradford protein assay – Protein concentration measurement (single 595 nm read). Retrieved from [Link]

  • Study.com. (n.d.). Video: Bradford Assay | Protein, Protocol & Methods. Retrieved from [Link]

  • G-Biosciences. (n.d.). Bicinchoninic Acid (BCA) Protein Assay. Retrieved from [Link]

  • Profacgen. (n.d.). Ubiquitination Assay. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PROTAC-Driven Ubiquitination Assay Kit for BET Bromodomains. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Retrieved from [Link]

  • BMG Labtech. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. Retrieved from [Link]

  • Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. Retrieved from [Link]

  • ChemPartner. (n.d.). Assay Platforms for PROTAC in Drug Discovery and Beyond. Retrieved from [Link]

  • ETH Zurich Research Collection. (2023). A Mechanistic Pharmacodynamic Modeling Framework for the Assessment and Optimization of Proteolysis Targeting Chimeras (PROTACs). Retrieved from [Link]

  • Bio-protocol. (n.d.). PROTAC washout assay. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Dose response curves, DC 50 and Dmax calculations for compounds 7.... Retrieved from [Link]

  • 2BScientific. (n.d.). Ten Tips for Successful Westerns. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of AR degradation upon PROTAC treatment and washout in LNCaP,.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Retrieved from [Link]

  • MarinBio. (2020). Antibody–PROTAC Conjugates Enable HER2-Dependent Targeted Protein Degradation of BRD4. Retrieved from [Link]

  • ResearchGate. (n.d.). Washout procedure completely removes drug from the media. A. Schematic of drug treatment experiment in (b).. Retrieved from [Link]

  • YouTube. (2021). Webinar – Understanding PROTACs-Mediated Targeted Protein Degradation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy. Retrieved from [Link]

  • YouTube. (2022). Targeted protein degradation (via PROTACs, molecular glues, etc.) and stabilization (via DUBTACs). Retrieved from [Link]

  • Technology Networks. (n.d.). Four Major Trends In The Development of PROTAC. Retrieved from [Link]

  • MDPI. (n.d.). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: A Troubleshooting Guide for 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine Conjugation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to equip you with the scientific principles and practical steps necessary to overcome common challenges in your conjugation experiments.

The core structure of this compound features a primary aliphatic amine, a key functional group for a variety of conjugation chemistries.[1] The tetrahydrothiopyran-1,1-dioxide moiety is a stable, polar cyclic sulfone that enhances aqueous solubility.[2][3] This guide will focus on the two most common conjugation strategies for primary amines: amide bond formation via activated esters (e.g., NHS esters) and reductive amination.

Frequently Asked Questions (FAQs)

Q1: What is the pKa of the primary amine on this compound, and why is it important?
  • For NHS Ester Reactions: These reactions are most efficient at a pH of 7.2-8.5.[5][6] At a pH below the pKa, a higher proportion of the amine will be in its reactive, unprotonated state. However, at a pH above 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce your conjugation efficiency.[4]

  • For Reductive Amination: The initial imine formation is typically favored under mildly acidic conditions (pH 4-6).[7] At this pH, the carbonyl group of the aldehyde or ketone is activated by protonation, while a sufficient amount of the amine remains unprotonated to act as a nucleophile.

Q2: What are the best buffers to use for my conjugation reaction?

The choice of buffer is critical to the success of your experiment.

  • For NHS Ester Reactions: Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or sodium bicarbonate/carbonate buffer.[8] Buffers containing primary amines, like Tris or glycine, are incompatible as they will compete with your target molecule for the NHS ester, leading to significantly lower yields.[8]

  • For Reductive Amination: The choice of buffer and solvent depends on the reducing agent. For sodium cyanoborohydride (NaBH3CN), methanol is a common solvent.[9] For sodium triacetoxyborohydride (NaBH(OAc)3), which is water-sensitive, anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred.[9]

Q3: Is the cyclic sulfone group on this compound stable under common conjugation conditions?

Yes, the 1,1-dioxidotetrahydro-2H-thiopyran (cyclic sulfone) moiety is chemically robust and stable under the conditions typically used for NHS ester couplings and reductive aminations.[3] Sulfones are generally unreactive functional groups.[10]

Troubleshooting Guide: Amide Bond Formation with NHS Esters

This is one of the most common methods for labeling with primary amines, forming a stable amide bond.[6]

Problem 1: Low or No Conjugate Formation

If you are observing low or no yield of your desired conjugate, consider the following potential causes and solutions:

Decision-Making Workflow for Low Yield in NHS Ester Conjugations

troubleshooting_nhs start Low/No Conjugate Yield check_reagents 1. Verify Reagent Quality start->check_reagents check_buffer 2. Assess Buffer Composition check_reagents->check_buffer Reagents OK solution_reagents Perform NHS ester activity test. Use fresh, anhydrous solvents. check_reagents->solution_reagents check_ph 3. Optimize Reaction pH check_buffer->check_ph Buffer OK solution_buffer Use amine-free buffers (PBS, HEPES). Perform buffer exchange if necessary. check_buffer->solution_buffer check_stoichiometry 4. Adjust Molar Ratios check_ph->check_stoichiometry pH OK solution_ph Maintain pH between 7.2 and 8.5. check_ph->solution_ph check_target 5. Evaluate Target Molecule check_stoichiometry->check_target Ratios OK solution_stoichiometry Increase molar excess of NHS ester (5-20 fold). check_stoichiometry->solution_stoichiometry solution_target Check for competing amines or low concentration. check_target->solution_target

Caption: Troubleshooting workflow for low yield in NHS ester conjugations.

Detailed Breakdown:

Potential Cause Explanation Recommended Solution
NHS Ester Hydrolysis NHS esters are moisture-sensitive and can hydrolyze, rendering them inactive. This is accelerated at high pH.[11]Store NHS esters in a desiccator at the recommended temperature. Allow the reagent to warm to room temperature before opening to prevent condensation.[12] Use anhydrous DMSO or DMF to prepare stock solutions.[13]
Incorrect Buffer Composition Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for reaction with the NHS ester.[8]Use an amine-free buffer such as PBS, HEPES, or sodium bicarbonate at a pH of 7.2-8.5. If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column prior to conjugation.
Suboptimal pH The reaction is pH-dependent. If the pH is too low (<7), the primary amine of your molecule will be protonated and non-nucleophilic. If the pH is too high (>8.5), the NHS ester will rapidly hydrolyze.[14]Carefully prepare and verify the pH of your reaction buffer. A pH of 8.3-8.5 is often considered optimal.[14]
Insufficient Molar Excess of NHS Ester Due to the competing hydrolysis reaction, a molar excess of the NHS ester is required to drive the reaction to completion.Use a 5- to 20-fold molar excess of the NHS ester over the amount of your amine-containing molecule.[14]
Low Concentration of Reactants Dilute reaction conditions can favor the hydrolysis of the NHS ester over the desired bimolecular conjugation reaction.For protein conjugations, aim for a protein concentration of at least 2 mg/mL.

Experimental Protocol: Qualitative Test for NHS Ester Activity

This protocol is adapted from established methods to confirm the reactivity of your NHS ester by measuring the release of N-hydroxysuccinimide upon hydrolysis.[12]

  • Prepare Reagent Solution: Dissolve 1-2 mg of the NHS ester in 2 mL of an amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5). If necessary, first dissolve the ester in a small amount of anhydrous DMSO or DMF.

  • Prepare Control: Use the same buffer (and organic solvent, if used) without the NHS ester as a blank.

  • Initial Absorbance Reading: Zero the spectrophotometer at 260 nm using the control. Measure and record the absorbance of the NHS ester solution (A_initial).

  • Induce Hydrolysis: To 1 mL of the NHS ester solution, add 100 µL of 0.5 M NaOH. Vortex for 30 seconds.

  • Final Absorbance Reading: Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed solution at 260 nm (A_final).

  • Interpretation: A significant increase in absorbance (A_final > A_initial) indicates that the NHS ester was active and has been hydrolyzed, releasing NHS. If there is little to no change, the NHS ester has likely already hydrolyzed and is inactive.[12]

Troubleshooting Guide: Reductive Amination

Reductive amination is a two-step process involving the formation of a Schiff base (imine) between the amine and a carbonyl (aldehyde or ketone), followed by reduction to a stable amine linkage.[15]

Problem 2: Incomplete Reaction or Recovery of Starting Materials

If your reaction is not proceeding to completion, and you are recovering the starting amine and/or carbonyl compound, consider these factors:

Decision-Making Workflow for Incomplete Reductive Amination

troubleshooting_ra start Incomplete Reaction/ Recovery of Starting Materials check_imine_formation 1. Verify Imine Formation start->check_imine_formation check_reducing_agent 2. Assess Reducing Agent check_imine_formation->check_reducing_agent Imine Formation OK solution_imine Adjust pH to 4-6 for imine formation. Use a dehydrating agent (e.g., molecular sieves). check_imine_formation->solution_imine check_reaction_conditions 3. Optimize Reaction Conditions check_reducing_agent->check_reaction_conditions Reducing Agent OK solution_reducing_agent Use a fresh, active reducing agent. Choose a milder reductant (e.g., NaBH3CN) to avoid carbonyl reduction. check_reducing_agent->solution_reducing_agent check_steric_hindrance 4. Consider Steric Hindrance check_reaction_conditions->check_steric_hindrance Conditions OK solution_reaction_conditions Increase reaction time and/or temperature. Ensure appropriate solvent is used. check_reaction_conditions->solution_reaction_conditions solution_steric_hindrance Increase reaction time and/or temperature. Consider a less hindered reaction partner if possible. check_steric_hindrance->solution_steric_hindrance

Caption: Troubleshooting workflow for incomplete reductive amination reactions.

Detailed Breakdown:

Potential Cause Explanation Recommended Solution
Inefficient Imine Formation The formation of the imine intermediate is an equilibrium-driven process and can be slow. The optimal pH for imine formation is typically mildly acidic (pH 4-6).[7]Adjust the pH of your reaction mixture. You can add a catalytic amount of acetic acid. The removal of water using molecular sieves can also drive the equilibrium towards imine formation.
Premature Reduction of Carbonyl Strong reducing agents like sodium borohydride (NaBH4) can reduce the aldehyde or ketone starting material before it has a chance to form the imine.[9]Use a milder reducing agent that is selective for the imine over the carbonyl, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).[7][9] Alternatively, if using NaBH4, allow sufficient time for the imine to form before adding the reducing agent.[9]
Inactive Reducing Agent Borohydride reagents can degrade over time, especially if not stored properly.Use a fresh bottle of the reducing agent. You can test its activity by attempting to reduce a simple ketone like acetone and monitoring by TLC or GC-MS.
Steric Hindrance The bulky tetrahydrothiopyran ring may cause steric hindrance, slowing down the reaction.[16][17]Increase the reaction time and/or temperature to overcome the higher activation energy barrier. Ensure adequate mixing throughout the reaction.

Experimental Protocol: General Procedure for Reductive Amination with NaBH3CN

  • Dissolve Reactants: In a suitable vial, dissolve the aldehyde or ketone (1 equivalent) and this compound (1.2 equivalents) in methanol.

  • Adjust pH: Add a catalytic amount of glacial acetic acid to bring the pH to approximately 6.

  • Add Reducing Agent: Add sodium cyanoborohydride (NaBH3CN) (1.5 equivalents) to the solution. Caution: NaBH3CN can release toxic HCN gas at a pH below 7. Handle in a well-ventilated fume hood.

  • React: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor Progress: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting materials and the formation of the product.

  • Work-up: Quench the reaction by carefully adding an aqueous base (e.g., saturated sodium bicarbonate solution) until the pH is >8. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography if necessary.

By systematically addressing these common issues, you can significantly improve the success rate of your conjugation reactions with this compound. For further assistance, please do not hesitate to contact our technical support team.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Spokoyny, A. M., et al. (2017). General Dialdehyde Click Chemistry for Amine Bioconjugation. Journal of the American Chemical Society. [Link]

  • Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. [Link]

  • Tanaka, K., et al. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. ACS Omega. [Link]

  • Podyacheva, E., et al. (n.d.). Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]

  • ResearchGate. (2022). EDC/NHS conjugation: Is it possible to activate amine first?[Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Wikipedia. (n.d.). Sulfolane. [Link]

  • ResearchGate. (n.d.). Both steric hindrance and nitrogen lone-pair conjugation disrupt the Michael addition acceptors. [Link]

  • OSTI.GOV. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. [Link]

  • National Center for Biotechnology Information. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. [Link]

  • ResearchGate. (2015). Does EDC/NHS activation link secondary amines as well?[Link]

  • Taylor & Francis Online. (n.d.). Steric hindrance – Knowledge and References. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • ACS Publications. (n.d.). Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. [Link]

  • ACS Publications. (2026). Dual Cobalt/Photoredox Catalysis for the Synthesis of α,β-Unsaturated γ-Lactams and α-Enaminones. [Link]

  • Wikipedia. (n.d.). Sulfone. [Link]

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  • ScienceDirect. (2025). Sulfones: An important class of organic compounds with diverse biological activities. [Link]

  • PubChem. (n.d.). Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide. [Link]

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Technical Support Center: Optimizing the Synthesis of 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we address common challenges and provide in-depth, field-proven insights to optimize your reaction conditions and ensure the integrity of your results.

Overall Synthetic Pathway

The synthesis of this compound is typically approached as a three-step process starting from commercially available materials. The general workflow involves the synthesis of the key intermediate, tetrahydro-4H-thiopyran-4-one, followed by the introduction of the acetonitrile group, reduction of the nitrile to a primary amine, and finally, oxidation of the sulfide to the target sulfone.

Synthetic_Pathway A Dimethyl 3,3'-thiodipropionate B Tetrahydro-4H-thiopyran-4-one A->B Dieckmann Condensation C 2-(Tetrahydro-2H-thiopyran-4-ylidene)acetonitrile B->C Horner-Wadsworth-Emmons Reaction D 2-(Tetrahydro-2H-thiopyran-4-yl)ethanamine C->D Nitrile Reduction E This compound D->E Sulfide Oxidation

Caption: Overall synthetic route to the target compound.

Frequently Asked Questions & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Synthesis of the Acetonitrile Intermediate

A common and effective method for introducing the acetonitrile moiety is the Horner-Wadsworth-Emmons (HWE) reaction.[1][2][3] This reaction utilizes a stabilized phosphonate ylide to convert the ketone group of tetrahydro-4H-thiopyran-4-one into an α,β-unsaturated nitrile.

Q1: I am observing low yields in the Horner-Wadsworth-Emmons reaction to form 2-(tetrahydro-2H-thiopyran-4-ylidene)acetonitrile. What are the likely causes and how can I improve the outcome?

A1: Low yields in the HWE reaction can often be attributed to several factors, primarily related to the generation and reactivity of the phosphonate carbanion.

Causality Explained: The HWE reaction begins with the deprotonation of the phosphonate ester by a base to form a nucleophilic carbanion.[3] This carbanion then attacks the carbonyl carbon of the ketone. The stability and reactivity of this carbanion are crucial. Incomplete deprotonation, side reactions of the base, or steric hindrance can all lead to diminished yields.

Troubleshooting Protocol:

  • Choice of Base and Solvent:

    • Issue: A base that is too weak or sterically hindered may not efficiently deprotonate the phosphonate.

    • Solution: Sodium hydride (NaH) is a common and effective base for this transformation. Ensure the NaH is fresh and reactive (a free-flowing powder). Anhydrous tetrahydrofuran (THF) is a suitable solvent.

    • Pro-Tip: For base-sensitive substrates, milder conditions such as lithium chloride (LiCl) with an amine base (e.g., DBU or triethylamine) can be employed.[1]

  • Reaction Temperature:

    • Issue: The initial deprotonation is often performed at 0 °C, but allowing the reaction to proceed at too low a temperature for an extended period might slow down the reaction rate. Conversely, high temperatures can lead to side reactions.

    • Solution: After the addition of the ketone, allowing the reaction to slowly warm to room temperature and stir for several hours (or overnight) can drive the reaction to completion.

  • Purity of Reagents:

    • Issue: Moisture can quench the phosphonate carbanion. The ketone starting material may also contain impurities that interfere with the reaction.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. Purify the tetrahydro-4H-thiopyran-4-one if necessary.

Experimental Workflow for Horner-Wadsworth-Emmons Reaction:

HWE_Workflow start Start step1 Suspend NaH in anhydrous THF under N2 at 0 °C start->step1 step2 Add diethyl cyanomethylphosphonate dropwise step1->step2 step3 Stir for 30-60 min at 0 °C step2->step3 step4 Add tetrahydro-4H-thiopyran-4-one in THF dropwise step3->step4 step5 Allow to warm to room temperature and stir overnight step4->step5 step6 Quench with saturated NH4Cl (aq) step5->step6 step7 Extract with ethyl acetate step6->step7 step8 Purify by column chromatography step7->step8 end End step8->end

Caption: Step-by-step workflow for the HWE reaction.

ParameterRecommended Condition
Base Sodium Hydride (NaH)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Stoichiometry 1.1 - 1.2 equivalents of phosphonate and base
Part 2: Nitrile Reduction to the Primary Amine

The reduction of the nitrile group is a critical step. Catalytic hydrogenation is often preferred for its scalability and atom economy.[4] However, a common pitfall is the formation of secondary and tertiary amine byproducts.

Q2: During the catalytic hydrogenation of 2-(tetrahydro-2H-thiopyran-4-ylidene)acetonitrile, I am observing significant amounts of secondary amine byproduct. How can I suppress this side reaction and improve the selectivity for the primary amine?

A2: The formation of secondary amines during nitrile reduction is a well-documented issue, arising from the reaction of the intermediate imine with the newly formed primary amine.[5][6]

Causality Explained: The hydrogenation of a nitrile proceeds through an imine intermediate. This imine can be attacked by the primary amine product, leading to the formation of a new imine which is then further reduced to the secondary amine.

Troubleshooting Protocol:

  • Addition of Ammonia:

    • Issue: The primary amine product acts as a nucleophile, leading to the byproduct.

    • Solution: The addition of ammonia (often as a solution in methanol or as ammonium hydroxide) to the reaction mixture can suppress the formation of the secondary amine.[5][6] The excess ammonia shifts the equilibrium away from the formation of the secondary amine-derived imine.

    • Pro-Tip: Using a methanolic ammonia solution (e.g., 7N) as the solvent for the hydrogenation is a highly effective strategy.

  • Catalyst Choice:

    • Issue: The choice of catalyst can influence the selectivity.

    • Solution: Raney Nickel is a commonly used and effective catalyst for this transformation.[5] Palladium on carbon (Pd/C) can also be used.[6] The catalyst loading should be optimized.

  • Reaction Conditions:

    • Issue: High temperatures and pressures can sometimes favor byproduct formation.

    • Solution: Conduct the hydrogenation at a moderate temperature (e.g., 25-50 °C) and pressure (e.g., 50-100 psi of H₂). Monitor the reaction progress by techniques like TLC or GC-MS to avoid prolonged reaction times.

Experimental Workflow for Selective Nitrile Reduction:

Nitrile_Reduction_Workflow start Start step1 Dissolve nitrile in methanolic ammonia start->step1 step2 Add Raney Nickel catalyst step1->step2 step3 Pressurize with H₂ (50-100 psi) step2->step3 step4 Stir at room temperature until H₂ uptake ceases step3->step4 step5 Filter off catalyst (e.g., through Celite) step4->step5 step6 Concentrate the filtrate step5->step6 step7 Purify the crude amine step6->step7 end End step7->end

Caption: Workflow for selective catalytic hydrogenation of the nitrile.

ParameterRecommended Condition
Catalyst Raney Nickel
Solvent Methanolic Ammonia (7N)
Hydrogen Pressure 50 - 100 psi
Temperature Room Temperature
Part 3: Sulfide Oxidation to the Sulfone

The final step is the oxidation of the sulfide to the desired sulfone. The primary challenge here is to ensure the reaction goes to completion without significant side reactions.

Q3: My sulfide to sulfone oxidation is sluggish, and I am observing a mixture of starting material, sulfoxide, and sulfone. How can I drive the reaction to completion to obtain the desired sulfone?

A3: Incomplete oxidation is a common issue and can be addressed by carefully selecting the oxidant and catalyst, as well as optimizing the reaction conditions.

Causality Explained: The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. A stoichiometric amount of oxidant is required for each oxidation step. If the oxidant is not reactive enough or is used in insufficient quantities, the reaction may stall at the sulfoxide stage.

Troubleshooting Protocol:

  • Choice of Oxidant and Catalyst:

    • Issue: Milder oxidizing agents may selectively form the sulfoxide.

    • Solution: Hydrogen peroxide (H₂O₂) is an effective and environmentally friendly oxidant for this transformation.[7][8] To ensure complete oxidation to the sulfone, a catalyst is often necessary. Sodium tungstate (Na₂WO₄) is a reliable catalyst for this purpose.[9]

    • Pro-Tip: Using a slight excess of hydrogen peroxide (e.g., 2.2-2.5 equivalents) can help drive the reaction to completion.

  • Reaction Temperature and Time:

    • Issue: Low temperatures may favor the formation of the sulfoxide and slow down the second oxidation step.

    • Solution: Conducting the reaction at a slightly elevated temperature (e.g., 40-60 °C) can promote the formation of the sulfone.[7][9] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Solvent System:

    • Issue: The choice of solvent can affect the reaction rate and solubility of the reagents.

    • Solution: A protic solvent like methanol or ethanol is often a good choice for this oxidation.

Experimental Workflow for Sulfide Oxidation:

Sulfide_Oxidation_Workflow start Start step1 Dissolve amine sulfide in methanol start->step1 step2 Add a catalytic amount of Na₂WO₄ step1->step2 step3 Add H₂O₂ (30% aq.) dropwise at room temperature step2->step3 step4 Heat the reaction to 50-60 °C step3->step4 step5 Monitor reaction progress by TLC/LC-MS step4->step5 step6 Quench with saturated Na₂S₂O₃ (aq) step5->step6 step7 Extract with an appropriate solvent step6->step7 step8 Purify the final product step7->step8 end End step8->end

Caption: General workflow for the oxidation of the sulfide to the sulfone.

ParameterRecommended Condition
Oxidant Hydrogen Peroxide (30% aq.)
Catalyst Sodium Tungstate (Na₂WO₄)
Solvent Methanol or Ethanol
Temperature 50 - 60 °C
Part 4: Purification of the Final Product

Q4: The final product, this compound, is highly polar and difficult to purify by standard silica gel chromatography. What are some effective purification strategies?

A4: The purification of highly polar amines can indeed be challenging due to their strong interaction with silica gel.

Troubleshooting Protocol:

  • Modified Normal-Phase Chromatography:

    • Issue: Strong binding to silica gel leads to poor recovery and peak tailing.

    • Solution: Use a more polar eluent system. A common system is a gradient of dichloromethane (DCM) and methanol (MeOH) with a small amount of a basic modifier like ammonium hydroxide (NH₄OH) or triethylamine (Et₃N) to suppress the interaction with acidic silanol groups.[10]

  • Reverse-Phase Chromatography:

    • Issue: The compound may have low retention on standard C18 columns.

    • Solution: Reverse-phase chromatography using a water/acetonitrile or water/methanol mobile phase with a modifier like formic acid or trifluoroacetic acid (TFA) can be effective. The acidic modifier protonates the amine, which can improve peak shape.

  • Ion-Exchange Chromatography:

    • Issue: The basic nature of the amine makes it a good candidate for this technique.

    • Solution: Cation-exchange chromatography can be a powerful tool for purifying basic compounds. The protonated amine will bind to the column, and it can be eluted by increasing the ionic strength or pH of the mobile phase.

  • Crystallization/Salt Formation:

    • Issue: If the product is a solid, crystallization can be an excellent purification method.

    • Solution: Attempt to crystallize the free base from a suitable solvent system. Alternatively, forming a salt (e.g., hydrochloride or tartrate) can often improve the crystallinity and ease of handling. A recent technique involves the use of trichloroacetic acid (TCA) to precipitate the amine salt, which can then be heated to liberate the pure amine.[11]

Purification MethodKey Considerations
Normal-Phase Chromatography Use a basic modifier (e.g., NH₄OH, Et₃N) in the eluent.
Reverse-Phase Chromatography Use an acidic modifier (e.g., formic acid, TFA) in the mobile phase.
Ion-Exchange Chromatography Utilize a cation-exchange resin.
Crystallization Explore different solvent systems for the free base or form a salt.

References

  • Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). The reduction of nitriles and amides with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970. [Link]

  • Synthesis of Functionally Substituted 4H-Thiopyrans by Reaction of Carbon Disulfide with Malononitrile Trimer. Russian Journal of Organic Chemistry. [Link]

  • The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. MDPI. [Link]

  • Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]

  • Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PubMed Central. [Link]

  • Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]

  • Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

  • How to prevent secondary amine formation in nitrile reduction? ResearchGate. [Link]

  • Purification of strong polar and basic compounds. Reddit. [Link]

  • Synthesis of Tetrahydropyran-4-ones and Thiopyran-4-ones from Donor-Substituted α-Bromostyrene Derivatives. ResearchGate. [Link]

  • Mechanistic cycle for the synthesis of tetrahydro-2H-thiopyran 1,1-dioxides. ResearchGate. [Link]

  • Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. [Link]

  • Selective Oxidation of Sulfides to Sulfoxides/Sulfones by 30% Hydrogen Peroxide. Taylor & Francis Online. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • Towards an efficient selective oxidation of sulfides to sulfones by NiWO4 and α-Ag2WO4. CDMF. [Link]

  • Preparation method of tetrahydropyran-4-one and pyran-4-one.
  • Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2-Supported Palladium Catalyst under Continuous-Flow Conditions. PubMed Central. [Link]

  • Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides. ACS Publications. [Link]

  • Oxidation of sulfide to sulfone in different conditions. ResearchGate. [Link]

  • Exploring the Use of a Horner-Wadsworth-Emmons Reaction in the Synthesis of Higher Order Sugars. Griffith Research Online. [Link]

  • Catalytic Reduction of Nitriles. IntechOpen. [Link]

  • Reactions of acetylenes with substituted 2H-thiopyran-2-thiones and their isoelectronic analogues: difficult choice of optimal route. ResearchGate. [Link]

  • Nitrile to Amine - Common Conditions. Organic Chemistry Data. [Link]

  • (PDF) Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2-Supported Palladium Catalyst under Continuous-Flow Conditions. ResearchGate. [Link]

  • Horner-Wadsworth-Emmons reaction. YouTube. [Link]

  • (PDF) Horner-Wadsworth-Emmons Reactions in THF: Effect of Hydroperoxide Species. ResearchGate. [Link]

  • Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). ResearchGate. [Link]

  • 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
  • CHEM 222, Chapter 19: Synthesis of Amines: Reduction of Nitriles. Digital Commons @ St. Norbert College. [Link]

  • OC II (FS 2019) – Problem Set Bode Research Group. ETH Zurich. [Link]

  • Separation of Secondary Amine and Tertiary amine. Chromatography Forum. [Link]

  • Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]

  • Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CONICET. [Link]

  • Trichloroacetic acid fueled practical amine purifications. PubMed Central. [Link]

  • Synthesis of 2-Pyrones from Renewable Resources. Thieme. [Link]

  • (PDF) Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran. ResearchGate. [Link]

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identifying and minimizing byproducts in 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine Reactions

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you identify and minimize byproducts, thereby optimizing your reaction outcomes and ensuring the highest purity of your target compound.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Issue 1: An Unexpected Peak is Observed in the HPLC-MS Analysis of the Crude Reaction Mixture

Problem/Observation: Your HPLC chromatogram shows a significant peak that is not your starting material or the desired product, this compound. The mass spectrum of this peak corresponds to a mass of [M-16] or [M+16] relative to the starting sulfide precursor.

Potential Causes:

  • Incomplete Oxidation: The peak with a mass of [M+16] relative to the starting tetrahydrothiopyran precursor (and [M-16] relative to the final sulfone product) is likely the intermediate sulfoxide.

  • Over-oxidation: While less common with selective oxidizing agents, harsh conditions could lead to undesired side reactions.

  • Impurity in Starting Material: The impurity may have been present in the initial sulfide precursor.

Step-by-Step Troubleshooting Workflow:

  • Confirm Identity via MS/MS: Fragment the ion of the unexpected peak in the mass spectrometer. A characteristic loss of an oxygen atom (16 Da) or a hydroxyl group (17 Da) from the parent ion would strongly suggest the presence of a sulfoxide.

  • Analyze the Starting Material: Run an HPLC-MS analysis of the tetrahydrothiopyran starting material used for the oxidation step to rule out pre-existing impurities.

  • Modify Reaction Conditions:

    • Increase Oxidant Equivalents: If incomplete oxidation is suspected, incrementally increase the equivalents of the oxidizing agent (e.g., m-CPBA, Oxone®) by 0.1 equivalents.

    • Extend Reaction Time: Monitor the reaction by TLC or HPLC at regular intervals to determine the point of maximum conversion to the desired sulfone without significant byproduct formation.

    • Control Temperature: Oxidation reactions can be exothermic. Ensure the reaction temperature is maintained as specified in your protocol, as temperature spikes can lead to side reactions. For some selective oxidations, temperatures as low as -78 °C may be optimal.[1]

  • Purification: If the sulfoxide is present in small amounts, it can often be separated from the more polar sulfone product using column chromatography on silica gel.

Workflow for Impurity Identification

G A Unexpected Peak in HPLC B Acquire High-Resolution MS and MS/MS Data A->B C Hypothesize Structure Based on Mass B->C D Compare Fragmentation Pattern to Product/Starting Material C->D E Is it [M-16] of Product? D->E Yes H Is it unrelated? D->H No F Likely Sulfoxide Intermediate E->F G Modify Oxidation Protocol (Time, Temp, Equivalents) F->G I Analyze Starting Materials for Impurities H->I J Synthesize Standard & Confirm Retention Time H->J

Caption: Workflow for identifying an unknown impurity.

Issue 2: Low Yield of the Final Ethanamine Product After Nitrile Reduction

Problem/Observation: The final yield of this compound is consistently low, and analysis of the crude product shows the presence of the nitrile starting material.

Potential Causes:

  • Insufficient Reducing Agent: The molar equivalents of the reducing agent (e.g., LiAlH₄, NaBH₄/CoCl₂, Raney Nickel) may be insufficient for complete conversion.

  • Deactivation of the Reducing Agent: Borohydride reagents can react with protic solvents like methanol or water, reducing their efficacy.[2]

  • Poor Solubility: The nitrile precursor may have poor solubility in the chosen reaction solvent, limiting its interaction with the reducing agent.

  • Catalyst Poisoning: If using a catalytic hydrogenation method (e.g., H₂/Raney Ni), the sulfur atom in the substrate, even in its oxidized sulfone form, can sometimes interact with and poison the catalyst surface.

Step-by-Step Troubleshooting Workflow:

  • Ensure Anhydrous Conditions: When using reactive hydrides like LiAlH₄, ensure all glassware is oven-dried and solvents are anhydrous.

  • Optimize Reducing Agent:

    • Increase Equivalents: Perform a trial reaction with a higher molar equivalent of the reducing agent.

    • Change Reagent: Consider an alternative reducing agent. For example, if using NaBH₄ in ethanol is ineffective, switching to LiAlH₄ in THF or a catalytic hydrogenation may provide better results.

  • Improve Solubility:

    • Solvent Screening: Test the solubility of the nitrile starting material in various appropriate solvents (e.g., THF, Dioxane, Ethanol).

    • Increase Temperature: Cautiously increase the reaction temperature to improve solubility, while monitoring for potential byproduct formation.

  • Catalytic Hydrogenation:

    • Increase Catalyst Loading: A higher loading of the catalyst may be necessary to overcome any partial poisoning effects.

    • Increase Hydrogen Pressure: Higher H₂ pressure can increase the rate of reduction.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and their associated byproducts?

A1: A common and efficient synthesis involves a two-step process:

  • Oxidation: Oxidation of a suitable precursor, such as 4-(2-aminoethyl)tetrahydro-2H-thiopyran or 2-(tetrahydro-2H-thiopyran-4-yl)acetonitrile, to the corresponding sulfone.

  • Amine Formation: If starting from the nitrile, reduction to the primary amine is the final step.

Reaction Step Common Reagents Potential Byproducts Formation Mechanism
Sulfide Oxidation m-CPBA, H₂O₂, Oxone®Tetrahydrothiopyran-1-oxide derivativeIncomplete oxidation of the sulfide to the sulfone.[3]
β-Elimination ProductsThe sulfoxide intermediate can undergo thermal or base-catalyzed elimination to form an unsaturated ring.[1]
Nitrile Reduction LiAlH₄, Raney Ni/H₂, NaBH₄/CoCl₂Unreacted NitrileIncomplete reduction due to insufficient reagent or reaction time.
Borate Esters/SaltsReaction of the borohydride reagent with the solvent or during aqueous workup.[2]

Mechanism: Byproduct Formation via β-Elimination

G reactant Sulfoxide Intermediate S=O product Unsaturated Byproduct C=C reactant:f1->product:f1 β-elimination sulfenic_acid Sulfenic Acid reactant->sulfenic_acid Release base Base base->reactant:f0 Deprotonation at α-carbon

Caption: β-elimination from a sulfoxide intermediate.

Q2: What are the best analytical methods for assessing the purity of the final product?

A2: A multi-pronged approach is recommended for comprehensive purity assessment.

  • HPLC-MS/MS: This is the workhorse technique. It provides information on both the purity (from the HPLC chromatogram) and the identity of impurities (from the mass spectrometer). It is highly sensitive and specific.[4]

  • Quantitative NMR (qNMR): qNMR is an excellent orthogonal technique for purity assessment.[5] It relies on a different physical principle than chromatography and can quantify impurities without needing a specific reference standard for each one. It is also effective at detecting non-UV active impurities like residual solvents.

  • GC-MS: Generally less suitable for polar amines like this compound due to potential peak tailing.[6] Derivatization can sometimes be used to improve chromatographic performance, but this adds complexity to the analysis.

Recommended HPLC-MS Protocol for Purity Analysis:

This protocol is a starting point and may require optimization for your specific system.

Objective: To separate the main compound from potential starting materials and byproducts.

Materials:

  • HPLC system with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mass spectrometer (e.g., Triple Quadrupole or Q-TOF)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample: Dissolve ~1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.

Procedure:

  • Equilibrate the Column: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.

  • Set HPLC Parameters:

    • Flow Rate: 0.8 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: Return to 5% B

      • 18.1-25 min: Hold at 5% B (re-equilibration)

  • Set MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Range: m/z 50-500

    • Capillary Voltage: ~3.5 kV

    • Source Temperature: ~120 °C

    • Desolvation Temperature: ~350 °C

  • Inject and Acquire Data: Inject the sample and begin data acquisition. The target compound, being a primary amine, should ionize well in positive mode, showing a strong [M+H]⁺ ion.

Q3: How can I effectively purify this compound from its common byproducts?

A3: The choice of purification method depends on the nature of the impurities.

Decision Tree for Purification Strategy

G A Crude Product Mixture B Identify Major Impurities (e.g., via HPLC-MS) A->B C Is the major impurity non-polar (e.g., unreacted sulfide)? B->C Yes E Is the major impurity polar (e.g., sulfoxide intermediate)? B->E Yes G Is the product contaminated with inorganic salts? B->G Yes D Silica Gel Column Chromatography (DCM/MeOH gradient) C->D I High Purity Product D->I F Reverse-Phase HPLC (Water/ACN + TFA or Formic Acid) E->F F->I H Aqueous workup with extraction or short silica plug filtration G->H H->I

Caption: Decision tree for selecting a purification method.

  • Silica Gel Chromatography: This is the most common method. The sulfone product is quite polar due to both the sulfone group and the primary amine. A gradient elution, for example, starting with Dichloromethane (DCM) and gradually increasing the percentage of Methanol (MeOH), is often effective. A small amount of triethylamine or ammonia in the mobile phase can be added to prevent peak tailing of the amine on the acidic silica.

  • Reverse-Phase HPLC (RP-HPLC): For achieving very high purity (>99%), preparative RP-HPLC is an excellent choice. A C18 column with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid will give sharp peaks and good separation of closely related polar compounds.

  • Acid-Base Extraction: This can be used for a preliminary cleanup. The basic amine product can be extracted into an acidic aqueous phase, leaving non-basic organic impurities behind. The aqueous layer can then be basified and the product re-extracted into an organic solvent.

References

  • Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions. PMC - PubMed Central.
  • Conformational and steric effects on the oxidation of some substituted tetrahydrothiopyran-4-ones and their I, l-dioxides by pyr. Indian Journal of Chemistry.
  • What are the byproducts of reduction with borohydride? Reddit.
  • Analytical Methods for Assessing Drug Purity and Quality “A Critical Evalu
  • Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Asian Journal of Pharmaceutical Analysis.
  • A Comparative Guide to Analytical Methods for Purity Assessment of N-cyclopropylthian-4-amine. Benchchem.
  • Tetrahydrothiopyran oxidation in the presence of [Zn 2...

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Technical Support Center: Purification Strategies for 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine and its analogs. The unique bifunctional nature of these molecules, possessing a basic primary amine and a highly polar sulfone group, presents specific challenges in purification that standard protocols may not adequately address. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, ensuring the attainment of high-purity compounds essential for downstream applications.

Understanding the Purification Challenges

The core difficulty in purifying the target compound and its derivatives stems from its physicochemical properties. The primary amine (pKa likely around 9-10) is basic and prone to strong interactions with acidic stationary phases like silica gel. The sulfone group is a strong hydrogen bond acceptor, contributing to high polarity and water solubility. This combination can lead to issues such as poor peak shape in chromatography, difficulty in extraction from aqueous media, and challenges in inducing crystallization.

Frequently Asked Questions (FAQs)

Q1: My compound streaks badly on a standard silica gel TLC plate, making it difficult to assess purity and choose a solvent system. What's happening?

A1: This is a classic issue when dealing with basic amines on acidic silica gel.[1] The free silanol groups (Si-OH) on the silica surface are acidic and can strongly interact with the basic amine via acid-base interactions. This leads to a non-uniform migration up the TLC plate, resulting in streaking or tailing.

To solve this, you need to mask these acidic sites. You can do this by:

  • Adding a competing base to your mobile phase: A small amount of triethylamine (TEA) or ammonia (e.g., 0.1-1% v/v) in your eluent will neutralize the acidic silanol groups, preventing your compound from sticking and resulting in more defined spots.[1]

  • Using a modified stationary phase: Amine-functionalized silica plates are commercially available and can significantly improve the chromatography of basic compounds without the need for mobile phase modifiers.

Q2: My product seems to be highly soluble in water, leading to significant loss during aqueous work-up. How can I improve recovery?

A2: The high polarity imparted by the sulfone and the protonated amine at neutral or acidic pH contributes to high water solubility. To improve extraction efficiency into an organic solvent, you need to suppress the ionization of the amine group.

  • pH Adjustment: Before extraction, basify the aqueous layer with a suitable base (e.g., 1M NaOH, saturated NaHCO₃, or K₂CO₃) to a pH of at least 10-11. This deprotonates the ammonium salt to the free amine, which is significantly less water-soluble and more readily extracted into organic solvents like dichloromethane (DCM), ethyl acetate, or a 9:1 mixture of chloroform and isopropanol.

  • Salting Out: Adding a high concentration of a salt like NaCl or (NH₄)₂SO₄ to the aqueous phase can decrease the solubility of your organic compound, further promoting its partitioning into the organic layer.

Q3: I am struggling to crystallize my compound. It either remains an oil or crashes out as an amorphous solid. What should I do?

A3: Oiling out is common for polar compounds that have a melting point lower than the temperature of the crystallization solution.[2] Amorphous solids often form when precipitation is too rapid.

  • Troubleshooting Oiling Out:

    • Add more of the "good" solvent (the one your compound is more soluble in) to the hot solution to ensure it remains dissolved as it cools.

    • Try cooling the solution much more slowly. You can do this by placing the flask in a warm water bath and allowing both to cool to room temperature together.

  • Inducing Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure solid, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

    • Solvent System Screening: Your compound may not crystallize well from a single solvent. A systematic screening of different solvent systems (e.g., polar protic like ethanol or isopropanol, polar aprotic like acetone or acetonitrile, and non-polar like toluene or heptane) and their mixtures is crucial.

Q4: Is it possible that my compound exists as a zwitterion, and how does that affect purification?

A4: While the parent compound itself is not zwitterionic, derivatives that also contain an acidic functional group (like a carboxylic acid) can exist as zwitterions.[3][4] Zwitterions are often highly polar, have low solubility in many organic solvents, and can be challenging to purify by standard chromatography.[5] If you are working with such a derivative:

  • Purification Strategy: Ion-exchange or mixed-mode chromatography is often the most effective method.[6][7]

  • Crystallization: Crystallization is often best achieved by carefully adjusting the pH of an aqueous solution to the isoelectric point (pI) of the molecule, where it has minimum solubility.[5]

Troubleshooting Guide 1: Chromatographic Purification

Due to the polarity and basicity of these compounds, chromatography can be challenging. Below is a guide to overcoming common issues.

Decision-Making Flowchart for Chromatography

G start Crude Product tlc Run TLC with DCM/MeOH + 1% NH4OH start->tlc streak Severe Streaking? tlc->streak spot Clean Spot(s)? tlc->spot streak->spot No mixed_mode Consider Mixed-Mode or Ion-Exchange Chromatography streak->mixed_mode Yes normal_phase Normal Phase Flash (Silica or Amine-Functionalized) spot->normal_phase Yes reverse_phase Consider Reverse-Phase C18 (with TFA or Formic Acid) spot->reverse_phase Consider as alternative end Pure Product normal_phase->end mixed_mode->end reverse_phase->end

Caption: Decision workflow for selecting a purification strategy.

Common Problems and Solutions in Chromatography
Problem Potential Cause Solution
Broad or Tailing Peaks Strong interaction between the basic amine and acidic silica.1. Add a competing base to the mobile phase (e.g., 0.1-1% triethylamine or ammonium hydroxide).[1] 2. Use an amine-functionalized silica column . 3. Switch to reverse-phase chromatography on a C18 column with a mobile phase containing an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure the amine is consistently protonated.
Low or No Recovery from Column The compound is irreversibly adsorbed onto the silica gel.1. Test compound stability on a TLC plate by spotting and letting it sit for an hour before eluting to see if degradation occurs.[1] 2. Deactivate the silica by flushing the column with the mobile phase containing a competing base before loading the sample. 3. Use a less acidic stationary phase like alumina (basic or neutral) or switch to reverse-phase or mixed-mode chromatography.
Co-elution with Polar Impurities Insufficient selectivity with the chosen stationary/mobile phase combination.1. Optimize the mobile phase gradient. A shallower gradient can improve resolution. 2. Switch to a different chromatographic mode. Mixed-mode chromatography , which combines reverse-phase and ion-exchange characteristics, can offer unique selectivity for polar and charged molecules like these.[6][7][8][9]
Experimental Protocol: Mixed-Mode Chromatography

Mixed-mode chromatography is highly effective for these compounds as it utilizes both hydrophobic and ion-exchange interactions to achieve separation.[6][7]

  • Column Selection: Choose a mixed-mode column with both reverse-phase (e.g., C18) and cation-exchange (e.g., sulfonic acid) functionalities.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: 0.1% Formic acid in acetonitrile.

    • Rationale: The formic acid ensures the primary amine is protonated (positively charged), allowing it to interact with the cation-exchange sites on the stationary phase.

  • Sample Preparation: Dissolve the crude product in a small amount of a suitable solvent (e.g., DMSO, or the initial mobile phase composition). Ensure the sample is fully dissolved and filtered to remove any particulates.

  • Chromatography Method:

    • Equilibration: Equilibrate the column with 95% Solvent A / 5% Solvent B for at least 10 column volumes.

    • Injection: Inject the prepared sample.

    • Gradient Elution: Run a linear gradient from 5% to 95% Solvent B over 20-30 minutes.

    • Washing and Re-equilibration: After the gradient, wash the column with 100% Solvent B and then re-equilibrate at the starting conditions.

  • Fraction Collection and Analysis: Collect fractions and analyze by TLC or LC-MS to identify those containing the pure product. Pool the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Guide 2: Purification by Crystallization and Salt Formation

For larger scales or when chromatography is not ideal, crystallization can be an effective purification method. Given the properties of the target molecule, forming a salt can significantly improve its crystallinity and handling characteristics.[10][11][12]

Workflow for Troubleshooting Poor Peak Shape in HPLC

G start Poor Peak Shape (Tailing/Fronting) check_pH Is Mobile Phase pH 3 units away from pKa? start->check_pH adjust_pH Adjust Mobile Phase pH (e.g., add TFA or NH4OH) check_pH->adjust_pH No check_overload Column Overload? check_pH->check_overload Yes adjust_pH->check_overload reduce_load Reduce Injection Volume or Concentration check_overload->reduce_load Yes check_silanols Silanol Interactions (if using silica)? check_overload->check_silanols No reduce_load->check_silanols add_modifier Add Competing Amine (TEA) or use End-Capped Column check_silanols->add_modifier Yes end Improved Peak Shape check_silanols->end No add_modifier->end

Caption: A logical approach to troubleshooting poor peak shape in HPLC.

Purification via Salt Formation

Forming a salt of the basic amine with a suitable acid is an excellent strategy to induce crystallinity and purify the compound from non-basic impurities. Crystalline salts are generally easier to handle, less hygroscopic, and more stable than the corresponding free base.[11][12][13]

Table of Common Acid Counterions for Salt Formation

Acid Counterion Properties of Resulting Salt Typical Solvents for Formation
Hydrochloric Acid (HCl) Often forms stable, crystalline salts. Can be hygroscopic.Isopropanol, Ethanol, Diethyl Ether
Sulfuric Acid (H₂SO₄) Can form mono- or di-basic salts. Often highly crystalline.Ethanol, Methanol
Methanesulfonic Acid Good crystallinity, often less hygroscopic than HCl salts.Acetone, Ethyl Acetate, Isopropanol
Tartaric Acid Chiral acid, useful for resolving racemic mixtures. Good crystallinity.Ethanol, Water/Ethanol mixtures
Citric Acid Can form multiple salt stoichiometries. Generally high water solubility.Water, Ethanol
Experimental Protocol: Salt Formation for Purification
  • Dissolve the Free Base: Dissolve the crude this compound (1.0 equivalent) in a suitable solvent in which the free base is soluble but the salt is expected to be less soluble (e.g., isopropanol, acetone, or ethyl acetate).

  • Prepare the Acid Solution: In a separate flask, dissolve the chosen acid (e.g., methanesulfonic acid, 1.0 equivalent) in a small amount of the same solvent.

  • Combine and Crystallize: Slowly add the acid solution dropwise to the stirred solution of the free base at room temperature.

  • Observe for Precipitation: The salt may precipitate immediately. If not, continue stirring and, if necessary, cool the mixture in an ice bath to promote crystallization. If it still does not precipitate, try adding a non-polar anti-solvent (like heptane or diethyl ether) dropwise until turbidity is observed, then allow it to stand.

  • Isolate the Salt: Collect the crystalline salt by vacuum filtration.

  • Wash and Dry: Wash the filter cake with a small amount of cold solvent to remove any soluble impurities. Dry the purified salt under vacuum.

  • Optional Recrystallization: For even higher purity, the isolated salt can be recrystallized from a suitable solvent system.[14]

References

  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. [Link]

  • Alemán, A., et al. (2024). Organic salts as a tool for pharmaceutical ingredient purification: Bibliographic review. Journal of Applied Pharmaceutical Science, 14(04), pp. 188-202. [Link]

  • Wang, Z., et al. (2018). Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate). Physical Chemistry Chemical Physics, 20(38), 24836-24843. [Link]

  • Babić, S. (2019). Principles of Salt Formation. ResearchGate. [Link]

  • SIELC Technologies. (n.d.). Evolution of Mixed-Mode Chromatography. [Link]

  • Nangia, A., et al. (2016). Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. Chemical Communications, 52(85), 12610-12613. [Link]

  • Nguyen, N. V. T. (2021). Perspective Chapter: Mixed-Mode Chromatography. IntechOpen. [Link]

  • Kumar, L. (2014). Salt Selection in Drug Development. Pharmaceutical Technology, 38(11). [Link]

  • Shapiro, A. B., et al. (2020). How to desalt zwitterions? ResearchGate. [Link]

  • Taylor & Francis Group. (n.d.). Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Ri. [Link]

  • Bio-Rad Laboratories. (n.d.). Introduction to Multimodal or Mixed-Mode Chromatography. [Link]

  • Rahman, Z., et al. (2019). Salt formation improved the properties of a candidate drug during early formulation development. ResearchGate. [Link]

  • D'Hondt, M., et al. (2021). Mixed-Mode Chromatography—A Review. LCGC International, 34(10), 420-429. [Link]

  • Reddit. (2023). Work-up of a zwitterion?. r/Chempros. [Link]

  • Nangia, A., et al. (2018). Crystal engineering of zwitterionic drug to neutral co-crystals. ResearchGate. [Link]

  • University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]

Sources

Technical Support Center: Maximizing the Stability of 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)ethanamine conjugates. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting strategies, and detailed protocols for addressing stability challenges. The inherent stability of the sulfone moiety offers a significant advantage over many traditional linkers; this guide will help you leverage that potential to its fullest.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the use and stability of this compound and its conjugates.

Q1: Why choose a sulfone-based linker like this compound over a traditional maleimide linker?

A: The primary advantage lies in the enhanced stability of the resulting conjugate, particularly in a biological milieu like human plasma.[1][2][3] Maleimide-based linkers form a thioether bond with cysteine residues that is susceptible to retro-Michael reactions and thioether exchange with endogenous thiols like albumin and glutathione.[1][3][4] This can lead to premature payload deconjugation and reduced in vivo efficacy. The sulfone linker forms a more robust thioether bond that is significantly less prone to such exchange reactions, leading to substantially improved serum stability.[1][3][4] Studies have shown that while some maleimide conjugates lose over 50% of their payload in plasma over several days, corresponding sulfone conjugates can remain over 90% intact for as long as a month.[3]

Q2: What are the critical reaction parameters for achieving successful and stable conjugation?

A: The key parameters are pH, temperature, reaction time, and molar ratio .

  • pH: The conjugation reaction, typically targeting cysteine thiols, requires the deprotonation of the thiol to the more nucleophilic thiolate anion. Therefore, the reaction is generally performed at a pH slightly above the pKa of the cysteine thiol, usually in the range of pH 7.5-8.5.

  • Temperature: While many conjugations proceed at room temperature, sulfone-based linkers may exhibit slower kinetics compared to maleimides.[1][3] Increasing the reaction temperature to 37°C for 1-2 hours can significantly increase the rate of labeling without compromising the integrity of most proteins, like monoclonal antibodies.[1][3]

  • Molar Ratio: A molar excess of the ethanamine linker derivative (e.g., an NHS-ester activated version for coupling to a payload) is used to drive the reaction to completion. A starting point is often a 5- to 10-fold molar excess over the biomolecule's reactive sites. However, this must be optimized to avoid non-specific modifications and to simplify downstream purification.

  • Reaction Time: Reaction times can vary from 1 to 8 hours.[3] It is crucial to monitor the reaction progress using an appropriate analytical technique, such as HPLC or LC-MS, to determine the optimal endpoint.

Q3: What are the primary factors that can compromise the stability of my final conjugate?

A: Despite their high intrinsic stability, these conjugates can be affected by harsh environmental conditions. The main factors are pH extremes, high temperatures, and aggressive buffer components .

  • pH Extremes: Highly alkaline conditions (pH > 9) can promote degradation of both the protein backbone and potentially the sulfone linkage over extended periods.[5][6] Strongly acidic conditions (pH < 4) can lead to protein denaturation and aggregation.

  • High Temperature: Elevated temperatures can accelerate degradation pathways and induce protein aggregation.[7] Formulation screening should always include thermal stress studies (e.g., incubation at 40°C or 50°C) to identify the most stable buffer and excipient conditions.

  • Oxidizing Agents: While the sulfone group is already in a high oxidation state, other parts of the conjugate, such as the protein or the payload, can be susceptible to oxidation. Avoid buffers containing residual oxidizing agents and consider the inclusion of antioxidants like methionine if oxidation is a concern.

Q4: How can I detect and quantify conjugate degradation or aggregation?

A: A multi-pronged analytical approach is essential for comprehensive stability assessment.

Analytical TechniquePrincipleInformation Gained
HP-SEC Separation by hydrodynamic volumeQuantifies high molecular weight species (aggregates) and fragments. Detects changes in purity.
RP-HPLC Separation by hydrophobicityQuantifies free payload, measures conjugate purity, and can resolve different drug-to-biomolecule ratios.
LC-MS Separation coupled with mass detectionIdentifies the mass of the intact conjugate, confirms payload attachment, and is critical for identifying and structurally elucidating degradation products.[8][9]
SDS-PAGE Separation by molecular weight (denaturing)Visualizes successful conjugation (shift in band molecular weight) and gross fragmentation.

Section 2: Troubleshooting Guides

Issue 1: Low or Incomplete Conjugation Yield

Low yield is a common hurdle in bioconjugation. This workflow provides a systematic approach to diagnosing and resolving the issue.

G cluster_protein Protein Issues cluster_linker Linker Issues cluster_optimization Reaction Optimization start Low Conjugation Yield Observed check_protein Verify Protein Thiol Availability (Ellman's Assay) start->check_protein check_linker Confirm Linker Integrity & Concentration (NMR, LC-MS) start->check_linker protein_ok Thiols are available check_protein->protein_ok Pass protein_bad Thiols are oxidized/ inaccessible check_protein->protein_bad Fail linker_ok Linker is pure & correct conc. check_linker->linker_ok Pass linker_bad Linker degraded/ impure check_linker->linker_bad Fail optimize_rxn Optimize Reaction Conditions inc_temp Increase Temperature (e.g., RT to 37°C) optimize_rxn->inc_temp inc_time Increase Reaction Time optimize_rxn->inc_time inc_ratio Increase Molar Ratio of Linker optimize_rxn->inc_ratio check_ph Verify Buffer pH (7.5 - 8.5) optimize_rxn->check_ph protein_ok->optimize_rxn protein_fix Re-run reduction step (TCEP/DTT). Consider denaturant if inaccessible. protein_bad->protein_fix protein_fix->optimize_rxn linker_ok->optimize_rxn linker_fix Re-synthesize or re-purify linker. Use fresh stock. linker_bad->linker_fix

Caption: Troubleshooting workflow for low conjugation yield.

Potential CauseRecommended Solution(s)
Re-oxidation of Thiols Ensure the reaction buffer is degassed and optionally blanketed with an inert gas (N₂ or Ar). Use a mild, non-thiol reducing agent like TCEP which does not need to be removed prior to conjugation.
Linker Hydrolysis/Degradation If the ethanamine is activated (e.g., as an NHS ester), prepare it fresh and add it to the protein solution immediately. Avoid aqueous buffers during linker storage.
Suboptimal Reaction Kinetics As sulfone linkers can be slower than maleimides, increase the reaction temperature from RT to 37°C and extend the reaction time, monitoring progress by HPLC.[1][3]
Incorrect Buffer pH Prepare fresh buffer and verify the pH immediately before starting the reaction. The pH can drift in some buffer systems upon storage.
Steric Hindrance If the target cysteine is in a sterically crowded region, a longer reaction time or a linker with a longer spacer arm may be required.
Issue 2: Conjugate Instability (Aggregation or Degradation)

Ensuring long-term stability is critical for therapeutic and diagnostic applications.

While the core tetrahydrothiopyran dioxide structure is robust, instability often arises from interactions with the formulation or other parts of the conjugate.

G cluster_main Conjugate Stability cluster_stress Stress Factors cluster_degradation Degradation Products Intact Intact Conjugate (Protein-Linker-Payload) Agg Aggregates Intact->Agg Frag Fragments (Peptide bond hydrolysis) Intact->Frag OxP Oxidized Protein/ Payload Intact->OxP pH High pH (>9) Low pH (<4) pH->Frag accelerates Temp High Temp (>40°C) Temp->Agg induces Temp->Frag accelerates Ox Oxidants Ox->OxP causes

Caption: Factors leading to conjugate instability.

The formulation is not merely a vehicle; it is a critical stabilizer. The choice of buffer, pH, and excipients can dramatically impact the long-term stability of the conjugate.

ComponentPurposeRecommended Choices & Considerations
Buffering Agent Maintain optimal pHHistidine, Citrate, or Phosphate buffers are common. Target a pH of 6.0-7.0 for optimal long-term stability of most antibody-based conjugates.
Cryoprotectant Protect during freeze-thaw cycles and lyophilizationSucrose, Trehalose. Typically used at concentrations of 5-10% (w/v).
Lyoprotectant Provide a crystalline or amorphous cake structure during lyophilizationGlycine, Mannitol.
Surfactant Prevent surface-induced aggregation and denaturationPolysorbate 20 (Tween 20) or Polysorbate 80 (Tween 80). Use at low concentrations (e.g., 0.01-0.05%).
Bulking Agent Provide structure to the lyophilized cakeMannitol, Glycine.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Conjugation to a Thiol-Containing Antibody

This protocol assumes the this compound has been activated with a heterobifunctional group (e.g., NHS-ester) for reaction with the payload, and that the final construct contains a group reactive towards protein thiols.

  • Protein Reduction:

    • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • Add a 50-fold molar excess of tris(2-carboxyethyl)phosphine (TCEP) from a freshly prepared stock solution.

    • Incubate at 37°C for 2 hours to reduce interchain disulfide bonds.

    • Remove the TCEP and buffer-exchange the reduced antibody into a degassed conjugation buffer (e.g., 50 mM Histidine, 150 mM NaCl, 2 mM EDTA, pH 8.0) using a desalting column (e.g., Zeba™ Spin).

  • Conjugation Reaction:

    • Immediately determine the concentration of the reduced antibody.

    • Dissolve the sulfone linker-payload construct in an appropriate organic solvent (e.g., DMSO) at a high concentration.

    • Add a 10-fold molar excess of the linker-payload to the reduced antibody solution while gently vortexing. The final concentration of DMSO should not exceed 10% (v/v).

    • Incubate the reaction at 37°C for 2 hours.

  • Purification:

    • Quench the reaction by adding a 100-fold molar excess of N-acetylcysteine.

    • Purify the conjugate from unreacted linker-payload and other small molecules using a desalting column or via tangential flow filtration (TFF).

  • Characterization:

    • Determine the final protein concentration (e.g., A280).

    • Analyze the conjugate by HP-SEC to assess purity and aggregation (Protocol 2).

    • Determine the drug-to-antibody ratio (DAR) using RP-HPLC or UV-Vis spectroscopy.

    • Confirm conjugation by SDS-PAGE analysis.

Protocol 2: High-Performance Size-Exclusion Chromatography (HP-SEC) for Purity and Aggregation Analysis
  • System Setup:

    • Column: TSKgel G3000SWxl (or equivalent).

    • Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8.

    • Flow Rate: 0.5 mL/min.

    • Detection: UV at 280 nm.

  • Sample Preparation:

    • Dilute the conjugate sample to approximately 1 mg/mL in the mobile phase.

  • Analysis:

    • Inject 20-50 µg of the sample.

    • Run the analysis for approximately 30 minutes.

    • The main peak corresponds to the monomeric conjugate. Earlier eluting peaks correspond to high molecular weight aggregates. Later eluting peaks correspond to fragments or dissociated payload.

  • Data Interpretation:

    • Integrate the peak areas. The purity is calculated as: (Area of Monomer Peak / Total Area of All Peaks) * 100%. A purity level of >95% is typically desired.

References

  • Patterson, J. T., Asano, S., Li, X., Rader, C., & Barbas 3rd, C. F. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry, 25(8), 1402–1407. [Link][1]

  • Patterson, J. T., Asano, S., Li, X., Rader, C., & Barbas 3rd, C. F. (2014). Improving the serum stability of site-specific antibody conjugates with sulfone linkers. Bioconjugate Chemistry, 25(8), 1402-1407. [Link][2]

  • Patterson, J. T., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry. [Link][3]

  • Patterson, J. T., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry. [Link][10]

  • Amel, A., Zhu, L., Hickner, M., & Ein-Eli, Y. (2014). Influence of sulfone linkage on the stability of aromatic quaternary ammonium polymers for alkaline fuel cells. Journal of The Electrochemical Society, 161(5), F615. [Link][5]

  • Amel, A., et al. (2014). Influence of Sulfone Linkage on the Stability of Aromatic Quaternary Ammonium Polymers for Alkaline Fuel Cells. ResearchGate. [Link][6]

  • Amel, A., et al. (2014). Influence of Sulfone Linkage on the Stability of Aromatic Quaternary Ammonium Polymers for Alkaline Fuel Cells. Grand Technion Energy Program. [Link][7]

  • Strop, P., et al. (2013). Synthesis of Disulfide-Bridging Trehalose Polymers for Antibody and Fab Conjugation Using a Bis-Sulfone ATRP Initiator. Bioconjugate Chemistry, 24(11), 1842-1851. [Link]

  • Patterson, J. T., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. ResearchGate. [Link][4]

  • Söderberg, C., et al. (2021). Optimized method for analysis of ethanolamines, hydrolysis products of nitrogen mustards, from urine samples using LC-MS. Chemosphere, 271, 129524. [Link]

  • Sharma, D., & Kumar, D. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. World Journal of Pharmaceutical Research. [Link][8]

  • Ogi, N., et al. (2020). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Chemistry – An Asian Journal, 15(22), 3788-3792. [Link]

  • Nannou, C., et al. (2022). Photocatalytic Degradation Pathways of the Valsartan Drug by TiO2 and g-C3N4 Catalysts. Catalysts, 12(2), 189. [Link][9]

  • Analytical Methods Committee. (2016). Analytical Methods. Royal Society of Chemistry. [Link][11]

  • ICH. (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. International Council for Harmonisation. [Link][12]

Sources

Technical Support Center: Synthesis of 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot problems and improve your overall yield and purity.

Synthetic Overview

The synthesis of the target molecule typically involves two key transformations: the formation of the C-N bond to create the ethanamine side chain and the oxidation of the sulfide to a sulfone. The order of these steps is a critical consideration. A common and effective strategy involves a late-stage oxidation of the sulfide precursor.

Below is a generalized workflow for a common synthetic approach.

Synthetic_Workflow cluster_0 Side Chain Elongation & Amination cluster_1 Oxidation A Tetrahydrothiopyran-4-one B 4-(Cyanomethylidene) tetrahydrothiopyran A->B Horner-Wadsworth-Emmons (e.g., DEADCAT) C 2-(Tetrahydro-2H-thiopyran -4-yl)acetonitrile B->C Michael Addition (e.g., NaBH4) D 2-(Tetrahydro-2H-thiopyran -4-yl)ethanamine C->D Nitrile Reduction (e.g., LiAlH4, H2/Raney Ni) E Target Molecule: 2-(1,1-Dioxidotetrahydro-2H- thiopyran-4-yl)ethanamine D->E Sulfide Oxidation (e.g., m-CPBA, Oxone®) caption Fig 1. Common synthetic route.

A common synthetic pathway to the target molecule.
Troubleshooting Guide

This section addresses specific, frequently encountered issues. Each answer provides a causal explanation and a recommended course of action.

Issue 1: Low Yield During Sulfide Oxidation

Question: My final oxidation step from 2-(tetrahydro-2H-thiopyran-4-yl)ethanamine to the target sulfone is giving a low yield. What are the primary causes and how can I fix it?

Answer: Low yield in this step is a common problem and typically points to one of three issues: incomplete reaction, over-oxidation, or side reactions involving the primary amine.

  • Incomplete Reaction: The sulfide is a nucleophile, but its reactivity can be moderate. Ensure you are using a sufficient excess of the oxidizing agent.

    • Causality: The stoichiometry requires two equivalents of the oxidant per mole of sulfide to form the sulfone. In practice, 2.2 to 2.5 equivalents are often necessary to drive the reaction to completion.

    • Recommendation: Increase the oxidant charge to 2.2 equivalents. Monitor the reaction closely by TLC or LC-MS to track the disappearance of the starting material and the intermediate sulfoxide. The sulfoxide is a common intermediate in this oxidation route[1].

  • Over-oxidation and Side Reactions: The primary amine is susceptible to oxidation, which can lead to a complex mixture of byproducts and consume your oxidant.

    • Causality: Strong oxidants like KMnO4 or aggressive conditions can oxidize the primary amine to nitroso, nitro, or other species. This is a competitive and often rapid side reaction.

    • Recommendation:

      • Protect the Amine: The most robust solution is to protect the amine before oxidation, typically as a carbamate (Boc) or an amide (acetyl). The protecting group can be removed in a subsequent step. This strategy isolates the sulfide as the most reactive site for oxidation.

      • Choose a Milder Oxidant: If protection is not feasible, use a more selective oxidant. meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone® (potassium peroxymonosulfate) are excellent choices for converting sulfides to sulfones with minimal impact on amine groups under controlled temperature conditions[2].

      • Temperature Control: Run the reaction at a low temperature (0 °C to room temperature). Exothermic reactions can accelerate side reactions. Add the oxidant portion-wise to maintain temperature control.

  • Solvent Choice: The solvent can influence the reactivity of both the substrate and the oxidant.

    • Causality: Protic solvents like methanol or ethanol can react with some oxidants. Aprotic solvents are generally preferred.

    • Recommendation: Dichloromethane (DCM), chloroform, or ethyl acetate are excellent solvent choices for oxidations with m-CPBA. For Oxone®, a biphasic system or a polar solvent like methanol/water is often used.

Issue 2: Difficulty in Reducing the Nitrile Precursor

Question: The reduction of 2-(tetrahydro-2H-thiopyran-4-yl)acetonitrile to the corresponding amine is sluggish and produces byproducts. How can I optimize this step?

Answer: Nitrile reduction is a powerful method for amine synthesis, but it can be challenging. The choice of reducing agent and reaction conditions is critical.

  • Ineffective Reducing Agent:

    • Causality: Catalytic hydrogenation (e.g., H2/Raney Nickel) is effective but can be poisoned by sulfur compounds, a well-documented phenomenon. This leads to incomplete or stalled reactions.

    • Recommendation:

      • Use a Chemical Hydride: Lithium aluminum hydride (LiAlH4) is a highly effective, non-catalytic reagent for nitrile reduction. It is not susceptible to sulfur poisoning. Ensure an anhydrous workup to avoid hazards.

      • Alternative Catalysts: If hydrogenation is preferred, consider using a more sulfur-tolerant catalyst or a larger catalyst loading. Pre-treating the substrate to remove any potential catalyst poisons may also help.

  • Formation of Secondary Amine Impurity:

    • Causality: During the reduction, the initially formed primary amine can react with the intermediate imine, leading to the formation of a dimeric secondary amine byproduct after further reduction. This is particularly common in catalytic hydrogenations.

    • Recommendation:

      • Ammonia Addition: When using catalytic hydrogenation, adding ammonia to the reaction mixture can suppress the formation of secondary amines by competing for reaction with the intermediate imine.

      • Use LiAlH4: This reagent typically provides the primary amine with minimal secondary amine formation due to its high reactivity and the reaction kinetics.

Issue 3: Product Isolation and Purification Challenges

Question: My final product, this compound, is difficult to purify. It streaks on silica gel columns and is hard to crystallize. What are the best practices for purification?

Answer: The target molecule has two polar functional groups: a basic primary amine and a highly polar sulfone. This combination makes purification non-trivial.

  • Chromatography Issues:

    • Causality: The basic amine interacts strongly with the acidic silanol groups on standard silica gel, causing significant tailing or "streaking" and poor separation.

    • Recommendation:

      • Amine Deactivation: Add a small amount of a volatile base, such as triethylamine (~1-2%) or ammonium hydroxide (~0.5-1%), to your eluent system. This deactivates the acidic sites on the silica gel, leading to much sharper peaks.

      • Use a Different Stationary Phase: Consider using neutral or basic alumina, or a reverse-phase C18 column if your product is sufficiently soluble in appropriate solvents.

  • Crystallization Difficulties:

    • Causality: The high polarity and conformational flexibility of the molecule can make it difficult to form a well-ordered crystal lattice from the free base.

    • Recommendation:

      • Form a Salt: The most reliable method for crystallizing amines is to form a salt. React the purified free base with a solution of hydrochloric acid (e.g., HCl in diethyl ether or isopropanol) or another suitable acid (e.g., oxalic, tartaric) to precipitate the corresponding ammonium salt. These salts are often highly crystalline and have sharp melting points. The hydrochloride salt is a common and effective choice.

Frequently Asked Questions (FAQs)

Q1: Is it better to perform the sulfide oxidation early or late in the synthesis?

A1: This is a key strategic decision. While both are possible, a late-stage oxidation is generally preferable .

  • Reasoning: The sulfone group is highly polar and electron-withdrawing. Introducing it early can alter the reactivity of other functional groups and may make intermediates very polar and difficult to handle or purify. For instance, the electron-withdrawing nature of the sulfone could complicate the nitrile reduction step. Performing the oxidation on the penultimate or final product simplifies the preceding synthetic steps. The main challenge of a late-stage oxidation is the potential for side reactions with the amine, which can be mitigated by using a protecting group as discussed in the troubleshooting section.

Q2: What are the best practices for handling m-CPBA safely?

A2: m-CPBA is an excellent oxidant but is also a potentially explosive peroxide.

  • Safety Protocol:

    • Always store it refrigerated and in its original container.

    • Never use a metal spatula to handle it; use plastic or ceramic. Contamination with metals can catalyze its decomposition.

    • Perform the reaction behind a blast shield.

    • Quench any excess m-CPBA carefully at the end of the reaction. A solution of sodium bisulfite or sodium thiosulfate is effective for this purpose until a negative peroxide test (e.g., with potassium iodide-starch paper) is obtained.

Q3: Can I use a one-pot reductive amination protocol instead of the nitrile reduction pathway?

A3: Yes, a reductive amination pathway is a viable alternative. You would start from the corresponding ketone, 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)ethan-1-one.

  • Workflow: The ketone would be reacted with an ammonia source (like ammonium acetate) to form an intermediate imine in situ, which is then reduced.

  • Key Considerations:

    • Reducing Agent: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are the reagents of choice for this transformation because they are selective for the imine over the ketone.[3]

    • pH Control: Maintaining a mildly acidic pH (around 5-6) is crucial for efficient imine formation without degrading the reducing agent.

    • Challenges: This approach requires the synthesis of the keto-sulfone precursor, which may present its own challenges.

Data & Protocols
Table 1: Comparison of Oxidation Conditions for Sulfide to Sulfone
OxidantEquivalentsSolventTemperature (°C)Typical Reaction Time (h)Key Advantages & Disadvantages
m-CPBA2.2 - 2.5DCM0 to 252 - 6Pro: High selectivity, clean reaction. Con: Potentially explosive, cost.
Oxone®2.1 - 2.3MeOH/H₂O0 to 251 - 4Pro: Inexpensive, safe, effective. Con: Requires aqueous or polar protic solvent.
H₂O₂ (30%)2.5 - 3.0Acetic Acid25 to 504 - 12Pro: Very cheap. Con: Can require a catalyst (e.g., Tungstic acid), risk of runaway reaction.
KMnO₄~2.2Acetone/H₂O0 to 101 - 3Pro: Powerful oxidant. Con: Poor selectivity, can oxidize amine, produces MnO₂ waste.
Protocol: Oxidation of 2-(Tetrahydro-2H-thiopyran-4-yl)ethanamine using m-CPBA

This protocol assumes the amine is protected, for example, as the Boc-carbamate.

  • Dissolution: Dissolve the Boc-protected amine (1.0 eq) in dichloromethane (DCM, approx. 10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Oxidant Addition: Add m-CPBA (77% purity, 2.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the progress by TLC or LC-MS until the starting material and sulfoxide intermediate are fully consumed (typically 2-4 hours).

  • Quenching: Cool the mixture back to 0 °C and slowly add a 10% aqueous solution of sodium bisulfite (NaHSO₃) to quench the excess peroxide. Stir for 20 minutes. Test for peroxides using KI-starch paper to ensure quenching is complete.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected sulfone.

  • Purification & Deprotection: The crude product can be purified by column chromatography or recrystallization. Subsequent deprotection (e.g., with trifluoroacetic acid in DCM) will yield the final target molecule.

Troubleshooting Workflow

Troubleshooting_Yield Start Low Overall Yield Check_Purity Analyze purity of all intermediates by NMR/LC-MS Start->Check_Purity Purity_OK Intermediates are pure. Isolate the problematic step. Check_Purity->Purity_OK Yes Purity_Bad Intermediates are impure. Check_Purity->Purity_Bad No Problem_Step Which step has low yield? Purity_OK->Problem_Step Purify Re-purify intermediates. See Purification Guide. Purity_Bad->Purify Oxidation Oxidation Step Problem_Step->Oxidation Oxidation Reduction Nitrile Reduction Step Problem_Step->Reduction Reduction Other Other Problem_Step->Other Other Solve_Ox Review Oxidation Troubleshooting: - Check oxidant equivalents - Control temperature - Protect amine group Oxidation->Solve_Ox Solve_Red Review Reduction Troubleshooting: - Switch to LiAlH4 - Check for catalyst poisoning Reduction->Solve_Red Contact_Support Consult further literature or contact technical support. Other->Contact_Support caption Fig 2. Decision tree for troubleshooting low yield.

A decision-making workflow for diagnosing yield issues.
References
  • Kinetics of oxidation of some substituted tetrahydrothiopyran-4-ones and their I, l-dioxides by pyr. Indian Journal of Chemistry.
  • Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity . MDPI. Available at: [Link]

  • Tetrahydrothiopyran oxidation in the presence of [Zn 2... . ResearchGate. Available at: [Link]

  • Sulfone - Wikipedia . Wikipedia. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal. Available at: [Link]ductive-amination.shtm)

Sources

Technical Support Center: Scaling Up 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)ethanamine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis and scale-up of 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of moving from laboratory-scale synthesis to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions based on established chemical principles and field-proven insights.

I. Overview of the Synthetic Pathway & Key Challenges

The synthesis of this compound typically proceeds through a multi-step sequence. A common route involves the oxidation of a tetrahydrothiopyran precursor, followed by chain extension and subsequent amination. Each of these stages presents unique challenges during scale-up.

A Tetrahydro-4H-thiopyran-4-one B Chain Extension (e.g., Wittig or Horner-Wadsworth-Emmons) A->B Reagents: Phosphorus ylide C Intermediate Ester/Nitrile B->C D Oxidation (e.g., with H2O2) C->D Oxidizing Agent: H2O2, m-CPBA E Sulfone Intermediate D->E F Reduction/Amination (e.g., LiAlH4 or Catalytic Hydrogenation) E->F Reducing Agent: LiAlH4, H2/Pd G Final Product: 2-(1,1-Dioxidotetrahydro-2H- thiopyran-4-yl)ethanamine F->G

Caption: A generalized synthetic workflow for this compound production.

II. Troubleshooting Guide: Stage-Specific Challenges & Solutions

This section is formatted in a question-and-answer style to directly address potential issues you may encounter during your experiments.

Stage 1: Oxidation of the Tetrahydrothiopyran Ring

Question 1: My oxidation reaction with hydrogen peroxide is sluggish and incomplete, even with extended reaction times. What could be the cause?

Answer:

This is a common issue when scaling up oxidation reactions. The primary culprits are often related to mass transfer limitations and catalyst activity.

  • Causality: The oxidation of the sulfide to a sulfone is often catalyzed by a tungstate salt and is a biphasic reaction. Efficient mixing is crucial to ensure the transfer of the sulfide from the organic phase to the aqueous phase where the active peroxy-tungstate species resides. On a larger scale, simple stirring may not be sufficient to create the necessary interfacial area for the reaction to proceed efficiently.

  • Troubleshooting Steps:

    • Improve Agitation: Ensure your reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine) and that the stirring speed is sufficient to create a fine emulsion. Baffles within the reactor can also improve mixing and prevent vortex formation.

    • Phase-Transfer Catalyst: Consider the use of a phase-transfer catalyst (PTC) like a quaternary ammonium salt (e.g., Aliquat 336). A PTC can shuttle the tungstate anion into the organic phase, accelerating the reaction.

    • Check Catalyst Purity and Loading: Verify the purity of your sodium tungstate. Older or impure catalyst can have significantly lower activity. Ensure the catalyst loading is appropriate for the scale of your reaction.

    • Temperature Control: While these reactions are often run at or slightly above room temperature, a modest increase in temperature (e.g., to 40-50 °C) can sometimes improve the reaction rate. However, this must be done with extreme caution due to the exothermic nature of the reaction and the potential for peroxide decomposition.

Question 2: I'm observing a significant exotherm during the addition of hydrogen peroxide, leading to concerns about thermal runaway. How can I mitigate this risk?

Answer:

Thermal management is paramount during oxidation reactions, as uncontrolled exotherms can lead to dangerous pressure build-up and side reactions.

  • Causality: The oxidation of a sulfide is a highly exothermic process. When hydrogen peroxide is added too quickly on a large scale, the rate of heat generation can exceed the rate of heat removal by the reactor's cooling system.

  • Mitigation Strategies:

    • Controlled Addition: Switch from a batch addition to a semi-batch process where the hydrogen peroxide is added slowly and controllably over an extended period. This allows the cooling system to keep pace with the heat generation.

    • Calorimetry Studies: Before scaling up, it is highly advisable to perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction and the maximum rate of temperature rise under adiabatic conditions. This data is crucial for safe process design.

    • Dilution: Increasing the solvent volume can help to absorb the heat generated, acting as a heat sink. However, this will also decrease the reaction concentration and may require longer reaction times.

    • Cooling Capacity: Ensure your reactor's cooling system is adequate for the scale of the reaction. This may involve using a more efficient cooling fluid or a larger surface area for heat exchange.

Parameter Lab Scale (1 L) Pilot Scale (100 L) Key Consideration for Scale-Up
Surface Area to Volume Ratio HighLowHeat dissipation is less efficient at larger scales.
Mixing Efficiency Typically highCan be challengingRequires optimized agitator design and speed.
Reagent Addition Time MinutesHoursSlow, controlled addition is critical for safety.
Stage 2: Reduction of the Intermediate and Amination

Question 3: My reduction of the ester/nitrile intermediate with Lithium Aluminum Hydride (LiAlH4) is giving me low yields and a complex mixture of by-products. What is going wrong?

Answer:

LiAlH4 reductions are notoriously difficult to scale up due to the reagent's high reactivity and the challenges associated with work-up.

  • Causality: LiAlH4 is a very powerful, non-selective reducing agent. It can react with a variety of functional groups. The formation of by-products often stems from over-reduction or side reactions with the solvent or impurities. The work-up procedure is also critical; improper quenching can lead to the formation of gelatinous aluminum salts that trap the product, significantly reducing the isolated yield.

  • Troubleshooting Steps:

    • Inverse Addition: Instead of adding the LiAlH4 to the ester/nitrile solution, consider an "inverse addition" where the substrate solution is added slowly to a slurry of LiAlH4 in a suitable solvent (e.g., THF). This maintains a low concentration of the substrate and can minimize side reactions.

    • Temperature Control: Maintain a low temperature (e.g., 0 °C) during the addition to control the reaction rate and improve selectivity.

    • Work-up Procedure: A Fieser work-up is often recommended for quenching LiAlH4 reactions. This involves the sequential, careful addition of water, followed by aqueous sodium hydroxide, and then more water. The specific ratios are crucial for forming granular aluminum salts that are easily filtered.

    • Alternative Reducing Agents: Consider alternative, milder reducing agents that may be more suitable for scale-up. For example, if you are reducing a nitrile, catalytic hydrogenation (e.g., using Raney Nickel or a rhodium catalyst) can be a safer and cleaner alternative, often providing higher yields on a larger scale.

Question 4: Catalytic hydrogenation of my intermediate is stalling before completion. How can I improve the efficiency of this step?

Answer:

Catalyst deactivation and mass transfer limitations are common hurdles in scaling up catalytic hydrogenations.

  • Causality: The catalyst's active sites can be poisoned by impurities in the substrate or solvent (e.g., sulfur compounds). On a larger scale, ensuring efficient mixing of the solid catalyst, liquid substrate, and gaseous hydrogen can be challenging.

  • Troubleshooting Steps:

    • Substrate Purity: Ensure your substrate is free from potential catalyst poisons. This may require an additional purification step before hydrogenation.

    • Catalyst Selection and Loading: Experiment with different catalysts (e.g., different grades of Raney Nickel, or supported catalysts like Pd/C or Rh/Al2O3) and optimize the catalyst loading.

    • Hydrogen Pressure and Temperature: Increasing the hydrogen pressure can improve the rate of reaction. A moderate increase in temperature can also be beneficial, but this must be balanced against the potential for side reactions.

    • Agitation: The agitator must be capable of suspending the solid catalyst particles uniformly throughout the liquid phase to maximize the surface area available for reaction.

A Problem: Low Yield in LiAlH4 Reduction B Potential Cause 1: Improper Work-up A->B C Potential Cause 2: Over-reduction/Side Reactions A->C D Potential Cause 3: Reagent Decomposition A->D S4 Alternative: Catalytic Hydrogenation A->S4 Consider Alternative Route S1 Solution: Fieser Work-up B->S1 S2 Solution: Inverse Addition at Low Temp C->S2 S3 Solution: Use Fresh, High-Purity LiAlH4 D->S3

Caption: Troubleshooting logic for low yields in LiAlH4 reduction.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the production of this compound?

A1: The two main areas of concern are the oxidation and reduction steps. The use of hydrogen peroxide, especially at high concentrations, creates a risk of a thermal runaway and potentially explosive decomposition if not handled correctly. The use of LiAlH4 involves handling a pyrophoric solid and the generation of flammable hydrogen gas during the reaction and work-up. A thorough Process Hazard Analysis (PHA) is essential before any scale-up activities.

Q2: How can I control the impurity profile of the final product?

A2: Impurity control starts with high-purity starting materials and well-controlled reaction conditions at each step. Key impurities to monitor for include the corresponding sulfoxide (from incomplete oxidation), unreacted starting materials, and by-products from the reduction step. Implementing in-process controls (IPCs) using techniques like HPLC or GC can help to monitor the progress of each reaction and ensure it has gone to completion before proceeding to the next step. Final purification is often achieved through crystallization or column chromatography.

Q3: Is column chromatography a viable purification method on a large scale?

A3: While possible, large-scale column chromatography is often expensive and generates significant solvent waste. It is generally preferred to design the synthesis in a way that allows for purification by crystallization. If chromatography is necessary, techniques like simulated moving bed (SMB) chromatography can be more cost-effective on a larger scale compared to traditional batch chromatography.

IV. References

  • Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Springer Science & Business Media. [Link]

  • Reduction of Carboxylic Acid Derivatives to Alcohols. Organic Chemistry, 8th ed. Wade, L. G. (2013). Pearson. [Link]

Technical Support Center: Resolving Poor Solubility of 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the poor solubility of conjugates derived from 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine. Our goal is to equip you with the scientific rationale and practical methodologies to diagnose, resolve, and prevent solubility challenges in your experiments.

Frequently Asked Questions (FAQs)
Q1: What are the typical structural features of this compound, and how do they influence solubility?

The core molecule, this compound (let's call it the "sulfone amine moiety"), has distinct regions that contribute to its overall physicochemical profile.[1][2][3]

  • The Sulfone Group (-SO₂-): The sulfur-oxygen double bonds are highly polar. This feature generally promotes good solubility in polar solvents, including water.[1][4]

  • The Tetrahydrothiopyran Ring: This saturated heterocyclic ring is non-aromatic and, while containing the polar sulfone, contributes a degree of non-polar character.

  • The Ethanamine Group (-CH₂CH₂NH₂): The primary amine is a basic functional group that can be protonated at physiological pH, acquiring a positive charge that typically enhances aqueous solubility. This amine also serves as the primary conjugation handle for attaching linkers and payloads.[5]

While the parent molecule has features conducive to aqueous solubility, the properties of the final conjugate are overwhelmingly dictated by the nature of the molecule it is attached to (the "payload") and the linker used for the connection.

Q2: What are the most common causes of poor solubility in conjugates featuring the sulfone amine moiety?

Poor solubility and aggregation are rarely caused by the sulfone amine moiety itself. Instead, they are almost always a consequence of the properties of the attached components. The most common culprits are:

  • High Hydrophobicity of the Payload: Many potent small molecule drugs or payloads used in targeted therapeutics (like Antibody-Drug Conjugates or PROTACs) are highly lipophilic and have poor intrinsic water solubility.[6][7] Conjugating these molecules to a larger scaffold can lead to the entire conjugate precipitating from aqueous solutions.

  • Hydrophobic Linker Chemistry: The linker connecting the sulfone amine moiety to the payload plays a critical role. Using a simple, non-polar alkyl chain as a linker can exacerbate the hydrophobicity of the payload, leading to aggregation.[8][]

  • High Drug Loading / Drug-to-Antibody Ratio (DAR): In the context of antibody conjugates, attaching a high number of hydrophobic payloads per antibody dramatically increases the overall hydrophobicity of the protein.[10][11] This can expose hydrophobic patches, leading to self-association and aggregation.[][11]

  • Suboptimal Formulation Conditions: The pH, ionic strength, and buffer composition of the solution can significantly impact the stability and solubility of the conjugate. An inappropriate formulation can fail to keep the conjugate in solution, especially during storage or stress conditions like freeze-thaw cycles.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental observations with a systematic approach to diagnosis and resolution.

Problem 1: My conjugate precipitates immediately during or after the final purification step in an aqueous buffer.

This is a classic sign of severe hydrophobicity, where the conjugate cannot remain soluble once the organic solvent from the reaction or chromatography is removed.

The following workflow can help systematically address this issue.

G cluster_0 Diagnosis & Strategy cluster_1 Experimental Solutions precipitate Observation: Precipitation Post-Purification cause Primary Cause: Severe Hydrophobicity of Payload and/or Linker precipitate->cause Indicates strategy Solution Strategy: Increase Overall Hydrophilicity cause->strategy Requires linker 1. Redesign Linker (Most Common Fix) strategy->linker dar 2. Optimize Drug Loading (For Antibody Conjugates) strategy->dar formulation 3. Screen Formulation (For Moderate Issues) strategy->formulation linker_details Introduce hydrophilic motifs: - PEG chains - Sulfonates - Charged amino acids linker->linker_details Implement dar_details Lower conjugation stoichiometry - Adjust molar equivalents - Purify species with lower DAR dar->dar_details Implement formulation_details Screen pH and excipients - Arginine, Polysorbate - Use co-solvents for stock formulation->formulation_details Implement

Caption: Troubleshooting workflow for immediate conjugate precipitation.

The most effective strategy is often to increase the hydrophilicity of the linker to counterbalance the hydrophobic payload.[7][8] Hydrophilic linkers act as a "shield," preventing the hydrophobic moieties from aggregating.[6]

  • Mechanism: Linkers containing polyethylene glycol (PEG), sulfonate groups, or charged amino acids can dramatically improve the aqueous solubility of the entire conjugate.[7][]

G cluster_0 Hydrophobic Linker cluster_1 Hydrophilic (PEG) Linker A Sulfone Amine Hydrophobic Linker Hydrophobic Payload B Sulfone Amine Hydrophobic Linker Hydrophobic Payload A:f2->B:f2 Hydrophobic Aggregation C Sulfone Amine Hydrophilic Linker Hydrophobic Payload D Sulfone Amine Hydrophilic Linker Hydrophobic Payload C:f1->D:f1 Steric & Hydrophilic Shielding

Caption: Impact of linker chemistry on conjugate aggregation.

Experimental Protocol: Incorporating a PEG Linker

  • Selection: Choose a commercially available heterobifunctional linker with a PEG spacer (e.g., 4, 8, or 12 units). One end should be reactive towards the primary amine of your sulfone moiety (e.g., an NHS-ester or isothiocyanate), and the other end should be compatible with your payload.

  • Conjugation (Step 1): React the this compound with a molar excess (e.g., 1.5 equivalents) of the NHS-ester-PEG-payload construct in an appropriate organic solvent (like DMF or DMSO) with a non-nucleophilic base (like DIEA).

  • Monitoring: Track the reaction progress using LC-MS to confirm the formation of the desired conjugate.

  • Purification: Purify the final conjugate using reverse-phase HPLC (RP-HPLC).

  • Solvent Exchange: After purification, exchange the organic solvent for your target aqueous buffer using dialysis, tangential flow filtration (TFF), or a desalting column. The presence of the PEG linker should prevent precipitation during this step.

For antibody-drug conjugates (ADCs), a higher drug-to-antibody ratio (DAR) increases hydrophobicity and the risk of aggregation.[][11]

  • Strategy: Aim for a lower average DAR, typically in the range of 2-4 for classical conjugation methods.[10]

  • Methodology:

    • Reduce Molar Excess: In your conjugation reaction, decrease the molar equivalents of the drug-linker complex relative to the antibody.

    • Control Reaction Time: Shorten the incubation time to limit the extent of conjugation.

    • Purification: Use techniques like Hydrophobic Interaction Chromatography (HIC) to separate species with different DARs. HIC can resolve peaks corresponding to DAR0, DAR2, DAR4, etc., allowing you to isolate the more soluble, lower-DAR species.[11]

Problem 2: My conjugate is soluble initially but shows instability (aggregation, precipitation) over time, upon concentration, or after a freeze-thaw cycle.

This suggests that while the conjugate is fundamentally soluble, the formulation is not optimized to maintain its stability.

The goal is to find a buffer system that stabilizes the conjugate against physical stressors. Key parameters to screen are pH and the inclusion of stabilizing excipients.

  • pH Screening: The charge state of your conjugate can influence its solubility. The primary amine on the sulfone moiety is basic, and other ionizable groups may be present on the payload or the larger scaffold (e.g., an antibody). Perform a screening experiment by dialyzing or exchanging your conjugate into a series of buffers with varying pH values (e.g., from pH 5.0 to 8.0) and monitoring for precipitation or aggregation over time.

  • Excipient Screening: Various excipients can be added to the formulation to enhance stability. It is recommended to screen them individually and in combination.

Table 1: Common Stabilizing Excipients for Bioconjugates

Excipient ClassExample(s)Typical ConcentrationPrimary Mechanism of Action
Surfactants Polysorbate 20, Polysorbate 800.01% - 0.1% (w/v)Prevents surface-induced aggregation and precipitation by blocking hydrophobic interfaces.
Sugars Sucrose, Trehalose5% - 10% (w/v)Act as cryoprotectants and lyoprotectants, forming a hydration shell around the molecule to prevent aggregation during freezing and drying.
Amino Acids L-Arginine, Glycine50 - 250 mMInhibit protein-protein interactions and aggregation, potentially by suppressing non-native conformations.
Co-solvents Propylene Glycol, Glycerol1% - 20% (v/v)Can increase the solubility of hydrophobic compounds. Use must be carefully evaluated for compatibility with the intended application.[12]
Salts Sodium Chloride (NaCl)50 - 150 mMModulates ionic strength, which can either shield or promote charge-charge interactions that lead to aggregation. Effect is highly protein-specific.
  • Stock Solutions: For highly hydrophobic conjugates, it may be necessary to maintain a concentrated stock in an organic solvent like DMSO or DMA and dilute it into aqueous buffer immediately before use. This is a common strategy in early discovery.[13]

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles. If possible, aliquot the conjugate into single-use volumes before freezing. Flash-freezing in liquid nitrogen is often preferable to slow freezing in a -20°C or -80°C freezer.

Problem 3: I am unsure if my conjugate is truly dissolved or if it has formed soluble nano-aggregates. How can I accurately measure its solubility and aggregation state?

Visual clarity can be misleading. A solution may appear clear but contain sub-visible particles or soluble aggregates that can confound biological assays.[13] A multi-pronged analytical approach is required for accurate characterization.[11][14]

Table 2: Comparison of Methods for Solubility & Aggregation Analysis

MethodInformation ProvidedThroughputKey Advantages & Considerations
UV/Vis Spectroscopy Quantitative Solubility: Measures concentration of soluble conjugate in supernatant after centrifugation.HighSimple, accessible. Requires a chromophore. Cannot distinguish soluble aggregates from monomer.[11]
Size Exclusion Chromatography (SEC) Quantification of Aggregates: Separates monomer from soluble high molecular weight (HMW) species.MediumGold standard for quantifying soluble aggregates. Can be destructive if the conjugate adsorbs to the column.[11]
Dynamic Light Scattering (DLS) Hydrodynamic Size & Polydispersity: Detects the presence of particles and provides an average size distribution.HighHighly sensitive to the presence of large aggregates. Not quantitative for concentration and can be skewed by a small number of very large particles.[15]
Nephelometry / Turbidimetry Relative Solubility (Turbidity): Measures light scattering from insoluble particles.Very HighExcellent for high-throughput kinetic solubility screening. Less sensitive than DLS; primarily detects precipitation, not small aggregates.[16]
Backgrounded Membrane Imaging (BMI) Particle Counting & Imaging: Directly images and counts insoluble particles on a membrane.HighUnaffected by solvent or matrix. Provides size, shape, and count of insoluble particles, but not soluble aggregates.[13]

Experimental Protocol: Measuring Apparent Solubility using UV/Vis

  • Preparation: Prepare a series of dilutions of your conjugate stock solution in the target aqueous buffer. Also, prepare a sample with an excess of the conjugate that will lead to visible precipitation.

  • Equilibration: Gently agitate the samples at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 to 24 hours) to allow them to reach equilibrium.

  • Separation: Centrifuge the samples at high speed (e.g., >14,000 x g) for 15-30 minutes to pellet any insoluble material.

  • Quantification: Carefully remove a known volume of the supernatant without disturbing the pellet. Measure the absorbance at a relevant wavelength (e.g., 280 nm for proteins or a specific wavelength for the payload).

  • Calculation: Use a pre-determined extinction coefficient or a standard curve to calculate the concentration of the conjugate in the supernatant. The highest concentration achieved before precipitation is the apparent solubility under those conditions.

References
  • PurePEG. (2025, October 16). How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release.
  • Vector Labs.
  • Strop, P., et al. (2013). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry.
  • BOC Sciences.
  • Solubility of Things. Sulfone.
  • BenchChem. (2025, December). Technical Support Center: Impact of Linker Length on ADC Stability and Efficacy.
  • Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates.
  • Aungst, B. J. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • World Pharma Today.
  • Kalepu, S., & Nekkanti, V. (2015). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central.
  • Michael, I. (2025, July 10). Formulation strategies for poorly soluble drugs.
  • Singh, A. P., et al. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
  • Chabukswar, A. R., et al. (2019, May 15). Amino Acid Conjugation: An Approach to Enhance Aqueous Solubility and Permeability of Poorly Water Soluble Drug Ritonavir. Journal of Drug Delivery and Therapeutics.
  • Wikipedia. Sulfolane.
  • ResearchGate. (2025, August 7).
  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.
  • Veranova.
  • ACS Publications. (2026, January 15). Click-to-Release Reactions for Tertiary Amines and Pyridines.
  • Walker, M. A. (2013). Improving Solubility via Structural Modification. Topics in Medicinal Chemistry Tactics in Contemporary Drug Design.
  • Solve Scientific. High Throughput Measurement of Compound Solubility and Physical Form with BMI.
  • BYJU'S. Factors Affecting Solubility.
  • Hesari, Z., et al. (2021). Analyzing protein conjugation reactions for antibody-drug conjugate synthesis using polarized excitation emission matrix spectroscopy.
  • Pharma Excipients. (2025, September 22).
  • Sumitomo Seika. Polar solvent (sulfone compounds) Sulfolane.
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
  • Boc Sciences. 2-(1, 1-dioxidotetrahydro-2h-thiopyran-4-yl)ethanamine, min 97%, 250 mg.
  • PubChem. This compound.
  • Sigma-Aldrich. This compound.
  • ChemicalBook. This compound | 1247501-81-0.
  • BLD Pharm. 64096-87-3|Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide.

Sources

Technical Support Center: Optimizing Linker Length in 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine-Based PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers engaged in the development of Proteolysis Targeting Chimeras (PROTACs). This guide is specifically tailored to address the nuanced challenges of optimizing the linker length for PROTACs incorporating the 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine moiety. Our goal is to provide a blend of foundational principles and actionable troubleshooting strategies to accelerate your research and development efforts.

The Central Role of the Linker: More Than Just a Spacer

PROTACs are heterobifunctional molecules comprising a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1][2] The linker's role is far from passive; it is a critical determinant of the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[3][4] Its length, composition, and attachment points dictate the geometry and stability of the crucial POI-PROTAC-E3 ligase ternary complex, which is the foundational event for subsequent ubiquitination and proteasomal degradation of the target protein.[5] An improperly designed linker can lead to steric hindrance, preventing complex formation, or result in an overly flexible, unproductive complex.[4][6]

The this compound group, containing a cyclic sulfone, introduces a degree of polarity and conformational constraint. This must be carefully considered when designing the adjoining linker, as the interplay between these components will significantly influence the molecule's physicochemical properties and its ability to orient the two proteins for effective degradation.

Frequently Asked Questions (FAQs)

Q1: What is the typical range for an effective PROTAC linker length?

A1: There is no universal optimal length; it is highly context-dependent on the specific POI and E3 ligase pair.[7] However, a survey of successful PROTACs reveals that linkers typically range from 7 to 29 atoms.[7] For certain systems, a minimum length is required to bridge the two proteins effectively. For instance, one study on TBK1-targeting PROTACs showed no degradation with linkers shorter than 12 atoms.[4] The most effective strategy is to empirically screen a library of PROTACs with systematically varied linker lengths to identify the optimum for your specific system.[8]

Q2: How do I choose between a flexible (e.g., PEG) and a more rigid (e.g., alkyl, piperazine) linker?

A2: The choice involves a trade-off between several key properties.

  • Polyethylene Glycol (PEG) Linkers: These are hydrophilic and generally improve the aqueous solubility of the PROTAC, which can be a significant challenge for these large molecules.[9][10] However, high polarity can sometimes reduce passive cell membrane permeability.[7]

  • Alkyl Linkers: These are more hydrophobic and can enhance cell permeability but may decrease solubility.[7] Their high flexibility can allow the PROTAC to adopt multiple conformations, increasing the chance of forming a productive ternary complex, but this can come with an entropic penalty upon binding.[5]

  • Rigid Linkers: Incorporating moieties like piperazine/piperidine rings or alkynes can pre-organize the PROTAC into a bioactive conformation.[5][9] This can reduce the entropic penalty of binding, potentially leading to higher potency and improved selectivity.[5][11]

The table below summarizes these characteristics:

Linker TypeKey CharacteristicsAdvantagesDisadvantages
Alkyl Chains Flexible, hydrophobicCan improve cell permeability; synthetically accessible.[1]May decrease aqueous solubility; high flexibility can lead to entropic penalty.[5]
PEG Chains Flexible, hydrophilicImproves aqueous solubility; synthetically accessible.[1]May reduce passive cell permeability.[7]
Rigid Scaffolds Conformationally constrainedCan pre-organize PROTAC for binding; may improve potency and selectivity.[5][9]More synthetically challenging; lack of flexibility may prevent complex formation.[5]

Q3: What is the "hook effect" and how does the linker influence it?

A3: The "hook effect" is a characteristic phenomenon in PROTAC experiments where degradation efficiency decreases at very high concentrations, resulting in a bell-shaped dose-response curve.[12][13] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (POI-PROTAC or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[12] While not directly caused by the linker, a well-designed linker can mitigate the hook effect by promoting positive cooperativity—where the binding of the first protein increases the affinity for the second—thus stabilizing the ternary complex over the binary ones.[12][]

Troubleshooting Guide

This section addresses common experimental hurdles in a question-and-answer format, providing causal explanations and recommended solutions.

Problem 1: My PROTAC shows no degradation of the target protein, despite confirming binary binding to both the POI and the E3 ligase.

  • Potential Cause: Inefficient ternary complex formation. This is a classic issue where the linker fails to effectively bridge the two proteins.

    • Linker Too Short: Steric clashes may prevent the simultaneous binding of the POI and the E3 ligase.[4]

    • Linker Too Long: The complex may be too transient and unstable to allow for efficient ubiquitination.[4][6]

    • Unfavorable Conformation: The linker's composition (e.g., excessive rigidity or flexibility) or its attachment points (exit vectors) may orient the two proteins in a way that is not productive for ubiquitin transfer.[4][9]

  • Solutions & Experimental Workflow:

    • Synthesize a Linker Length Library: Systematically vary the linker length by adding or removing chemical units (e.g., two to three atoms at a time, such as ethylene glycol or methylene groups).[9] This is the most crucial first step.

    • Vary Linker Composition: Test linkers with different degrees of flexibility and rigidity (e.g., compare a PEG linker with a piperazine-containing linker of similar length).[7]

    • Conduct Ternary Complex Formation Assays: Use biophysical techniques like TR-FRET, Surface Plasmon Resonance (SPR), or NanoBRET™ to directly measure the formation of the ternary complex.[15][16][17] This provides direct evidence of whether the linker is successfully bridging the two proteins.

    • Re-evaluate Attachment Points: If possible, synthesize isomers with the linker attached to different solvent-exposed positions on the warhead or E3 ligase ligand.[4]

Problem 2: I observe protein degradation, but the potency is low (high DC₅₀ value).

  • Potential Cause: The ternary complex forms, but its conformation is suboptimal for ubiquitination. The efficiency of ubiquitin transfer from the E2 enzyme to lysine residues on the POI surface is highly dependent on the distance and orientation enforced by the PROTAC.

  • Solutions & Experimental Workflow:

    • Fine-Tune Linker Length: Make smaller, more precise changes to the linker length (e.g., one or two atoms at a time). Even minor adjustments can significantly alter the geometry of the ternary complex and improve the rate of ubiquitination.[4]

    • Assess Ternary Complex Stability: Use biophysical assays to quantify the stability and cooperativity of the ternary complex.[] A more stable complex often, but not always, leads to more efficient degradation.

    • Measure Degradation Kinetics: Perform a time-course experiment to determine the rate of degradation (k_deg) and the maximal level of degradation (D_max).[18] A slow rate may indicate a suboptimal complex geometry, which could be improved by linker modification.

Problem 3: My PROTAC has poor cell permeability and/or low aqueous solubility.

  • Potential Cause: The physicochemical properties of the PROTAC, which are heavily influenced by the linker, are unfavorable for crossing the cell membrane or remaining in solution.[19] PROTACs are large molecules that often fall "beyond the Rule of Five," making drug-like properties a significant challenge.[9]

  • Solutions & Experimental Workflow:

    • Modify Linker Composition:

      • To improve solubility , incorporate more polar or hydrophilic moieties, such as PEG units or basic nitrogen atoms (e.g., piperazine).[9][10] The sulfone in your core moiety already provides polarity; the linker should be designed to complement this property without making the molecule too polar to cross membranes.

      • To improve permeability , a careful balance is needed. Reducing the number of hydrogen bond donors and the polar surface area can help. Sometimes, a more hydrophobic alkyl linker is beneficial, but this must be balanced against potential solubility issues.[7]

    • Measure Permeability Directly: Use in vitro assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.[7]

    • Confirm Cellular Target Engagement: Employ assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to verify that the PROTAC is reaching its intracellular target, even if downstream degradation is not yet optimized.[7]

Experimental Protocols & Workflows

Overall Linker Optimization Workflow

The following diagram outlines a systematic approach to linker optimization, integrating synthesis, biophysical characterization, and cellular assays.

Linker_Optimization_Workflow design design synthesis synthesis biophysical biophysical cellular cellular decision decision result result start Start: Initial PROTAC Design (Warhead + E3 Ligand) design_linker Design Linker Library (Vary Length & Composition) start->design_linker synth_protac Synthesize PROTAC Library design_linker->synth_protac assay_ternary Biophysical Assay: Ternary Complex Formation (e.g., TR-FRET, SPR) synth_protac->assay_ternary check_ternary Ternary Complex Formation? assay_ternary->check_ternary assay_degradation Cellular Assay: Degradation Potency (Western Blot for DC50/Dmax) check_degradation Potent Degradation? assay_degradation->check_degradation check_ternary->design_linker No check_ternary->assay_degradation Yes optimize Refine Linker Design (Fine-tune length/rigidity) check_degradation->optimize No done Optimized PROTAC check_degradation->done Yes optimize->synth_protac

Caption: A workflow for systematic PROTAC linker optimization.

Protocol 1: General Synthesis of a PROTAC Library via Amide Coupling

This protocol describes a common method for coupling an amine-terminated linker to a carboxylic acid handle on a warhead or E3 ligase ligand.

  • Reagent Preparation:

    • Dissolve the carboxylic acid-containing fragment (1 equivalent) in a suitable aprotic solvent like N,N-Dimethylformamide (DMF).

    • Prepare a solution of the amine-containing fragment (e.g., your this compound derivative with a linker attached, 1.2 equivalents).

    • Prepare solutions of a peptide coupling agent like HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (2-3 equivalents) in DMF.[20]

  • Reaction Setup:

    • To the stirred solution of the carboxylic acid, add the amine solution.

    • Add the HATU solution, followed by the dropwise addition of the DIPEA solution.

  • Reaction Monitoring:

    • Allow the mixture to stir at room temperature for 4-16 hours.

    • Monitor the reaction progress using LC-MS to check for the consumption of starting materials and the formation of the desired product mass.

  • Workup and Purification:

    • Once the reaction is complete, quench with water and extract the product into an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue using flash column chromatography or preparative HPLC to yield the final PROTAC.[20][21]

Protocol 2: Determination of DC₅₀ and Dₘₐₓ via Western Blot

This protocol quantifies the dose-dependent degradation of a target protein.[22]

  • Cell Seeding: Seed cells at an appropriate density in multi-well plates (e.g., 12-well or 24-well) and allow them to adhere and grow for 24 hours.

  • PROTAC Treatment:

    • Prepare serial dilutions of your PROTACs in cell culture medium. A typical concentration range would be from 1 µM down to 1 pM.

    • Include a vehicle control (e.g., 0.1% DMSO).[23]

    • Treat the cells with the PROTAC dilutions for a fixed duration (e.g., 18-24 hours).[22][24]

  • Cell Lysis:

    • Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells directly in the wells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading for the Western blot.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody specific for your POI.

    • Also probe with a primary antibody for a loading control protein (e.g., GAPDH, β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the POI band intensity to the corresponding loading control band intensity.

    • Plot the normalized protein levels against the logarithm of the PROTAC concentration.

    • Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the DC₅₀ (the concentration at which 50% degradation is achieved) and the Dₘₐₓ (the maximum percentage of degradation).[22]

The following table shows a hypothetical dataset for a linker optimization study.

Linker (n = PEG units)DC₅₀ (nM)Dₘₐₓ (%)
n=2>1000<10
n=325065
n=44592
n=51595
n=68885
n=731070

This data illustrates a clear structure-activity relationship (SAR), with the n=5 PEG linker being optimal in this hypothetical case.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 1. Ternary Complex Formation cluster_1 2. Ubiquitination cluster_2 3. Degradation protac protac poi poi e3 e3 ub ub proteasome proteasome PROTAC PROTAC Ternary POI-PROTAC-E3 Complex POI Protein of Interest (POI) E3 E3 Ligase Ternary->PROTAC Catalytic Release Ub Ubiquitin Ternary->Ub E2 enzyme recruitment PolyUb_POI Poly-ubiquitinated POI Ub->PolyUb_POI Transfer Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

References

  • Current strategies for the design of PROTAC linkers: a critical review. (n.d.). National Center for Biotechnology Information. [Link]

  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). (2024). PubMed. [Link]

  • Novel approaches for the rational design of PROTAC linkers. (2020). PubMed. [Link]

  • Novel approaches for the rational design of PROTAC linkers. (2020). Open Exploration Publishing. [Link]

  • Impact of linker length on the activity of PROTACs. (2015). Royal Society of Chemistry. [Link]

  • Distributions of the physicochemical and drug-like properties of the linkers in PROTAC-DB. (n.d.). ResearchGate. [Link]

  • Ternary complex formation. (n.d.). Profacgen. [Link]

  • From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024). AxisPharm. [Link]

  • Unlocking PROTACs' Potential: Overcoming Development Challenges. (2025). Pharmacy Times. [Link]

  • Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation. (n.d.). Semantic Scholar. [Link]

  • A beginner's guide to PROTACs and targeted protein degradation. (2021). The Biochemist. [Link]

  • Webinar – Understanding PROTACs-Mediated Targeted Protein Degradation. (2021). YouTube. [Link]

  • Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation. (2020). PubMed. [Link]

  • Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs. (n.d.). National Center for Biotechnology Information. [Link]

  • PROTAC Technology: Opportunities and Challenges. (n.d.). National Center for Biotechnology Information. [Link]

  • A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. (n.d.). National Center for Biotechnology Information. [Link]

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. (n.d.). National Center for Biotechnology Information. [Link]

  • Targeted Protein Degradation: Design Considerations for PROTAC Development. (2023). National Center for Biotechnology Information. [Link]

  • Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug. (n.d.). National Center for Biotechnology Information. [Link]

  • Best Practices for PROTACs - Assays and Cooperativity (Part 1B). (2024). YouTube. [Link]

  • Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. (2020). National Center for Biotechnology Information. [Link]

  • PROTAC synthesis services. (n.d.). o2h group. [Link]

  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. (2022). National Center for Biotechnology Information. [Link]

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troubleshooting PROTAC degradation assays with 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for PROTAC (Proteolysis-Targeting Chimera) degradation assays. As a Senior Application Scientist, I've designed this guide to provide in-depth, field-proven insights into the common and complex challenges encountered during the development and execution of targeted protein degradation experiments. This resource is structured to address specific issues in a direct, question-and-answer format, moving beyond simple checklists to explain the causal logic behind experimental choices and troubleshooting strategies.

This guide is particularly tailored for researchers working with novel PROTAC components, such as new E3 ligase ligands like 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine , where established protocols and behaviors are not yet defined.

Part 1: Core Principles & Frequently Asked Questions (FAQs)

This section covers foundational concepts essential for understanding and troubleshooting your experiments.

Q1: What is a PROTAC and what is its mechanism of action?

A PROTAC is a heterobifunctional small molecule designed to eliminate specific proteins from the cell.[1][2] It acts as a molecular bridge, connecting a target Protein of Interest (POI) with an E3 ubiquitin ligase. This induced proximity hijacks the cell's natural waste disposal machinery, the Ubiquitin-Proteasome System (UPS).[3]

The mechanism involves several key steps:

  • Binding: The PROTAC simultaneously binds to the POI with one "warhead" and to an E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)) with another.[4][5]

  • Ternary Complex Formation: This crucial step brings the target protein and the E3 ligase into close proximity, forming a POI-PROTAC-E3 ligase "ternary complex".

  • Ubiquitination: The E3 ligase transfers ubiquitin molecules from a charged E2 enzyme onto lysine residues on the surface of the POI.

  • Degradation: The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome.

  • Recycling: The PROTAC is then released and can catalytically induce the degradation of multiple target protein molecules.[6]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Binds POI Warhead E3 E3 Ligase E3->PROTAC Binds E3 Ligand Ub Ubiquitin Ternary POI-PROTAC-E3 Ub->Ternary Ubiquitination Proteasome 26S Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation Ternary->PROTAC Recycling POI_Ub Ub-POI Ternary->POI_Ub Ub Transfer POI_Ub->Proteasome Recognition

Diagram 1: The catalytic cycle of PROTAC-mediated protein degradation.
Q2: What is the "Hook Effect" and why is it important?

The "hook effect" is a paradoxical phenomenon where the efficacy of a PROTAC decreases at high concentrations, resulting in a bell-shaped dose-response curve.[7][8][9] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[9] These binary complexes compete with and prevent the formation of the essential three-part complex, thus "hooking" the degradation curve.[8]

Understanding the hook effect is critical for accurate data interpretation. Mistaking the right side of the bell curve for low potency could lead to the incorrect dismissal of a promising compound. It is essential to test a wide range of concentrations to fully characterize a PROTAC's activity.[10]

Hook_Effect cluster_low Low [PROTAC] cluster_high High [PROTAC] POI1 POI PROTAC1 PROTAC POI1->PROTAC1 Ternary1 Productive Ternary Complex E31 E3 Ligase E31->PROTAC1 Binary1 Non-Productive Binary Complex Ternary1->Binary1 Concentration Increase POI2 POI PROTAC2a PROTAC POI2->PROTAC2a PROTAC2b PROTAC Binary2 Non-Productive Binary Complex E32 E3 Ligase E32->PROTAC2b

Diagram 2: High PROTAC concentrations favor non-productive binary complexes.
Q3: What are the essential controls for a degradation assay?

Robust controls are non-negotiable for validating your results.

  • Vehicle Control (e.g., DMSO): Establishes the baseline protein level in the absence of the PROTAC.

  • Proteasome Inhibitor Control (e.g., MG132, Bortezomib): Co-treatment with a proteasome inhibitor should "rescue" the degradation of your target protein. If it doesn't, the protein loss may be due to a non-proteasomal mechanism (e.g., transcriptional repression).

  • Inactive Epimer/Stereoisomer Control: If available, a stereoisomer of the PROTAC that does not bind the target or E3 ligase is an excellent negative control to rule out off-target effects of the chemical scaffold.

  • Warhead-Only Control: Treating cells with the warhead molecule alone (not linked to the E3 ligand) helps differentiate degradation from simple target inhibition.

  • E3 Ligase Ligand-Only Control: Treating cells with the E3 ligase binder alone can reveal if it has any independent activity, such as degrading "neosubstrates".[10]

Part 2: Troubleshooting Common Experimental Problems

This section provides a structured approach to diagnosing and solving specific issues you may encounter.

Problem 1: I am not observing any degradation of my target protein.

This is the most common challenge. A systematic investigation is required to pinpoint the cause.

Troubleshooting_Workflow Start No Degradation Observed Check_Compound 1. Check PROTAC Integrity & Solubility Start->Check_Compound Check_System 2. Verify Cellular System Check_Compound->Check_System Pass Solubility_Issue Issue: Poor Solubility/ Permeability Check_Compound->Solubility_Issue Fail Check_Binding 3. Confirm Binary Binding Check_System->Check_Binding Pass System_Issue Issue: E3 Ligase Not Expressed/ Proteasome Inactive Check_System->System_Issue Fail Check_Ternary 4. Assess Ternary Complex Check_Binding->Check_Ternary Pass Binding_Issue Issue: No Binding to POI or E3 Ligase Check_Binding->Binding_Issue Fail Ternary_Issue Issue: No Ternary Complex Formation Check_Ternary->Ternary_Issue Fail Solubility_Solution Action: Reformulate, Modify Linker Solubility_Issue->Solubility_Solution System_Solution Action: Change Cell Line, Check Controls System_Issue->System_Solution Binding_Solution Action: Redesign Warhead/ E3 Ligand Binding_Issue->Binding_Solution Success Degradation Achieved Ternary_Issue->Success Optimize Linker/ Scaffold Ternary_Solution Action: Redesign Linker (Length, Attachment) Ternary_Issue->Ternary_Solution

Sources

Validation & Comparative

The Unseen Architect: A Comparative Guide to PROTAC Linkers, Featuring 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1][2] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[2][3] A PROTAC molecule consists of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][] While the ligands provide specificity, the linker is the unsung hero, a critical determinant of a PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[5] This guide provides an in-depth comparison of established PROTAC linkers and introduces a novel potential linker, 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine, exploring its theoretical advantages in the rational design of next-generation protein degraders.

The Pivotal Role of the Linker in PROTAC Function

The linker is far more than a simple tether; it is an active participant in the formation of a stable and productive ternary complex, the cornerstone of PROTAC-mediated protein degradation.[3][6] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[3] Conversely, a poorly designed linker can introduce steric hindrance, promote unfavorable conformations, or lead to instability, all of which can compromise degradation efficiency.

The efficacy of a PROTAC is primarily evaluated by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value signifies higher potency.[7][8]

  • Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value indicates greater efficacy.[7][8]

A Comparative Analysis of Established PROTAC Linkers

The most commonly utilized PROTAC linkers fall into two main categories: flexible chains and rigid scaffolds.[9]

Flexible Linkers: The Workhorses of PROTAC Development

Flexible linkers, predominantly composed of polyethylene glycol (PEG) and alkyl chains, have been the mainstay of initial PROTAC design due to their synthetic tractability and the ease with which their length can be modified.[][9]

  • Polyethylene Glycol (PEG) Linkers: The incorporation of PEG chains can enhance the solubility and cell permeability of PROTACs.[3][] The ethylene glycol units provide polarity and can participate in hydrogen bonding.

  • Alkyl Chains: Simple hydrocarbon chains offer a high degree of conformational flexibility, allowing the PROTAC to adopt multiple orientations and increasing the likelihood of forming a productive ternary complex.[]

However, the high flexibility of these linkers can also be a double-edged sword, potentially leading to an entropic penalty upon binding and reducing the stability of the ternary complex. Furthermore, they can contribute to poor physicochemical properties, such as high lipophilicity for alkyl chains, and may be more susceptible to metabolism.

Rigid Linkers: Enhancing Stability and Selectivity

To address the limitations of flexible linkers, researchers have increasingly turned to more rigid designs, which can pre-organize the PROTAC into a conformation favorable for ternary complex formation.

  • Heterocyclic Scaffolds: Incorporating saturated rings like piperidine and piperazine can constrain the linker's conformation and improve metabolic stability.[9]

  • Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings, often introduced via "click chemistry," provide conformational restriction.[]

While offering improved stability and potentially enhanced selectivity, rigid linkers can be more synthetically challenging to prepare. Their lack of flexibility can also make it more difficult to achieve the optimal geometry for a productive ternary complex.

Linker TypeAdvantagesDisadvantagesRepresentative Examples
PEG Chains Good solubility, improved cell permeability, synthetically accessible.[3][]Potential for entropic penalty, can be metabolically labile.PEG3, PEG4, etc.
Alkyl Chains High flexibility, synthetically accessible, easy to modify length.[]Can increase lipophilicity, potential for non-specific binding, susceptible to metabolism.Propyl, Butyl, Hexyl chains.
Piperidine/Piperazine Increased rigidity, improved metabolic stability, can enhance solubility.[9]More complex synthesis, reduced flexibility may hinder ternary complex formation.4-aminopiperidine, 1,4-diazepane.
Triazoles High metabolic stability, introduced via robust "click chemistry".[]Rigid structure, may not be optimal for all target/E3 ligase pairs.1,4-disubstituted triazole.

Introducing a Novel Scaffold: this compound

While not yet documented in published PROTAC literature, the unique structural features of this compound present a compelling case for its exploration as a novel PROTAC linker. This molecule incorporates a cyclic sulfone, a functional group with intriguing properties for drug design.

The sulfone group is a hydrogen bond acceptor and can increase the polarity of a molecule, which may lead to improved solubility and reduced metabolic liability.[10][11] The tetrahydrothiopyran ring provides a degree of rigidity, similar to piperidine or cyclohexane, which could help to pre-organize the PROTAC for efficient ternary complex formation.[9]

Hypothetical Advantages of a Sulfone-Based Linker:
  • Enhanced Solubility: The polar sulfone group could improve the aqueous solubility of the PROTAC, a common challenge in the field.[11]

  • Metabolic Stability: Sulfones are generally considered to be metabolically stable, which could lead to an improved pharmacokinetic profile.[10]

  • Rigidity and Conformational Control: The cyclic nature of the tetrahydrothiopyran scaffold would introduce conformational constraint, potentially reducing the entropic penalty associated with ternary complex formation.

  • Novel Exit Vectors: The ethanamine side chain provides a clear attachment point for either the warhead or the E3 ligase ligand, with a defined exit vector from the cyclic core.

Potential Challenges:
  • Synthetic Complexity: The synthesis of this linker may be more complex compared to simple PEG or alkyl chains.

  • Optimal Geometry: The inherent rigidity, while potentially beneficial, may not be optimal for all target protein and E3 ligase pairings.

Experimental Workflows for Comparative Evaluation

To empirically validate the potential of this compound as a PROTAC linker, a series of head-to-head comparisons against established linkers are necessary.

Ternary Complex Formation Assays

The ability of a PROTAC to induce a stable ternary complex is a prerequisite for its degradative activity.

Workflow: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

Ternary_Complex_Formation_SPR cluster_immobilization Immobilization cluster_binding_steps Binding & Dissociation cluster_analysis Data Analysis Immobilize Immobilize E3 Ligase on Sensor Chip Inject_PROTAC Inject PROTAC (Binary Interaction) Immobilize->Inject_PROTAC Step 1 Inject_Target Inject Target Protein (Ternary Complex Formation) Inject_PROTAC->Inject_Target Step 2 Dissociation Buffer Flow (Dissociation) Inject_Target->Dissociation Step 3 Analyze Analyze Sensorgram (Kon, Koff, KD) Dissociation->Analyze Step 4 Cooperativity Calculate Cooperativity (α) Analyze->Cooperativity Step 5

Caption: SPR workflow for ternary complex analysis.

Protocol:

  • Immobilize the recombinant E3 ligase (e.g., VHL or Cereblon) onto a sensor chip.

  • Inject the PROTAC of interest over the surface to measure the binary interaction between the PROTAC and the E3 ligase.

  • In a subsequent step, inject the target protein in the presence of the PROTAC to measure the formation of the ternary complex.

  • Monitor the association and dissociation phases to determine the kinetic parameters (kon, koff) and the dissociation constant (KD).

  • Calculate the cooperativity (α) of ternary complex formation by comparing the binding affinity of the target protein to the PROTAC-E3 ligase complex versus the PROTAC alone.[12]

Cellular Degradation Assays

The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein within a cellular context.

Workflow: Western Blot for Target Protein Quantification

Western_Blot_Workflow Cell_Culture Culture Cells PROTAC_Treatment Treat with PROTAC (Dose-Response and Time-Course) Cell_Culture->PROTAC_Treatment Cell_Lysis Lyse Cells and Quantify Protein PROTAC_Treatment->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Block Membrane Transfer->Blocking Primary_Ab Incubate with Primary Antibody (Target & Loading Control) Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis (Normalize to Loading Control) Detection->Analysis DC50_Dmax Calculate DC50 & Dmax Analysis->DC50_Dmax

Caption: Western blot workflow for degradation analysis.

Protocol:

  • Culture a relevant cell line to an appropriate confluency.

  • Treat the cells with a serial dilution of the PROTACs for a defined period (e.g., 24 hours) to determine the dose-response.[13]

  • Lyse the cells and quantify the total protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate.

  • Perform densitometry analysis to quantify the protein levels, normalizing the target protein signal to the loading control.

  • Calculate the DC50 and Dmax values for each PROTAC.[8]

Conclusion

The linker is a critical component in the design of effective PROTACs, influencing everything from ternary complex formation to pharmacokinetic properties. While flexible linkers like PEG and alkyl chains have been instrumental in the initial development of PROTACs, the field is increasingly moving towards more sophisticated, rigid linkers to enhance stability and selectivity. The novel, hypothetical linker, this compound, with its unique combination of a rigid cyclic sulfone scaffold, offers a promising new direction for linker design. Its potential for improved solubility, metabolic stability, and conformational control warrants its synthesis and rigorous experimental evaluation against established linker classes. Through systematic and objective comparisons using the detailed protocols provided, the true potential of this and other novel linkers can be unlocked, paving the way for the next generation of highly effective targeted protein degraders.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1(5), 273–312. [Link]

  • Ciampi, L., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(10), 1215-1226. [Link]

  • From Design to Degradation: The Essential Role of Linkers in PROTACs - AxisPharm. (2024, October 23). Retrieved January 19, 2026, from [Link]

  • Zohrab, A., et al. (2020). Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs. ACS Chemical Biology, 15(4), 855-862. [Link]

  • Lee, S., et al. (2022). Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug. RSC Medicinal Chemistry, 13(7), 866-874. [Link]

  • Schneidman-Duhovny, D., et al. (2021). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv. [Link]

  • Wittenburg, S., Zuleeg, M. R., & Gmach, J. (2023). Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders. ChemRxiv. [Link]

  • Hu, J., & Crews, C. M. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Essays in Biochemistry, 67(4), 615-625. [Link]

  • Stability of a Multiresponsive Sulfonium Vinyl Sulfide Linker toward Nucleophilic/Radical Thiols, Reactive Nitrogen Species, and in Cells under Pro-inflammatory Stimulation. (2024). Biomacromolecules. [Link]

  • Scott, D. E., et al. (2021). Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity. ACS Medicinal Chemistry Letters, 12(11), 1694-1697. [Link]

  • A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. (2023). Biology Methods and Protocols, 8(1), bpad011. [Link]

  • Hao, C., et al. (2022). Evaluation of PROTACs with different linkers on the degradation of KEAP1 in HEK293T cells. ResearchGate. [Link]

  • (A) Dose response curves, DC 50 and Dmax calculations for compounds 7... | Download Scientific Diagram. (n.d.). Retrieved January 19, 2026, from [Link]

  • Solution Conformations Shed Light on PROTAC Cell Permeability. (2020). Journal of Medicinal Chemistry, 63(24), 15898-15909. [Link]

  • The Simple Way to Targeted Protein Degradation Analysis - Bio-Techne. (n.d.). Retrieved January 19, 2026, from [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Targeted Anti-tumor Therapy, 1(5), 381–390. [Link]

  • Park, D., Izaguirre, J., Coffey, R., & Xu, H. (2022). Modeling the effect of cooperativity in ternary complex formation and targeted protein degradation mediated by heterobifunctional degraders. bioRxiv. [Link]

  • The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation. (2022). RSC Chemical Biology, 3(8), 922-933. [Link]

  • E3 ligase ligand chemistries: from building blocks to protein degraders. (2022). RSC Medicinal Chemistry, 13(6), 668-698. [Link]

  • Ahmad, I., & Ahmad, S. (2015). Sulfones: An important class of organic compounds with diverse biological activities. International Journal of Pharmacy and Pharmaceutical Sciences, 7(3), 19-26. [Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (2021). Future Drug Discovery, 3(2), FDD70. [Link]

  • Discovery of Cell-Permeable Allosteric Inhibitors of Liver Pyruvate Kinase: Design and Synthesis of Sulfone-Based Urolithins. (2024). Molecules, 29(15), 3381. [Link]

  • DISCOVER screening of PROTACs/molecular glues: ternary complex analysis with induced proximity. (2024, May 14). YouTube. [Link]

  • Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Chimia (Aarau), 76(4), 336-341. [Link]

  • Research | Willis Group - University of Oxford. (n.d.). Retrieved January 19, 2026, from [Link]

  • Mills, B. J., et al. (2020). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry, 63(10), 5146-5155. [Link]

  • Hao, G. F., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]

  • Mills, B. J., et al. (2020). Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs. Journal of Pharmaceutical Sciences, 109(5), 1662-1673. [Link]

  • Cooperativity factor in ternary complex formation. (n.d.). ResearchGate. [Link]

Sources

A Comparative Guide to Validating the Activity of 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the biological activity of drug conjugates incorporating the 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine moiety. Designed for researchers and drug development professionals, this document moves beyond a simple checklist of protocols. Instead, it presents a logical, phased validation workflow, explaining the scientific rationale behind each experimental choice and offering a comparative analysis against a standard alternative. Our focus is on building a self-validating experimental narrative that underscores the unique contributions of this specific chemical scaffold to conjugate performance.

The core of this guide is centered on a common application: a Small Molecule-Drug Conjugate (SMDC) designed for targeted cancer therapy.[1] SMDCs represent an emerging therapeutic class that aims to combine the tissue penetration of small molecules with the targeted delivery of potent payloads, overcoming some limitations of larger Antibody-Drug Conjugates (ADCs).[1][2]

For the purpose of this guide, we will evaluate a hypothetical Test Conjugate (TC) and compare its performance to a Control Conjugate (CC) .

  • Test Conjugate (TC): [Targeting Ligand] - [This compound Linker ] - [Cytotoxic Payload]

  • Control Conjugate (CC): [Targeting Ligand] - [Simple Alkyl Chain Linker ] - [Cytotoxic Payload]

The Scientific Rationale: Why Use the Tetrahydrothiopyran Sulfone Scaffold?

The selection of a linker in a drug conjugate is not trivial; it profoundly influences solubility, stability, pharmacokinetics, and ultimately, therapeutic efficacy. The this compound scaffold offers several distinct theoretical advantages over simpler linkers.

  • Enhanced Polarity and Solubility: The prominent sulfone group (SO₂) is a strong hydrogen bond acceptor.[3] This feature can significantly increase the aqueous solubility of the entire conjugate, which is often a major challenge, especially when dealing with hydrophobic payloads.[4]

  • Metabolic Stability: The sulfone functional group is generally stable against hydrolysis and resistant to metabolic reduction, potentially leading to a longer circulation half-life for the intact conjugate.[4]

  • Conformational Rigidity: Unlike a flexible alkyl chain, the tetrahydrothiopyran ring provides a more conformationally constrained structure.[3][5] This rigidity can prevent unwanted interactions with plasma proteins and may position the payload optimally for release at the target site.

  • Improved ADME Properties: The combination of polarity and stability offered by cyclic sulfone and tetrahydropyran-like structures has been employed in medicinal chemistry to improve a drug's overall absorption, distribution, metabolism, and excretion (ADME) profile.[5]

The validation workflow, therefore, must be designed not only to confirm activity but also to test if these theoretical advantages translate into measurable performance improvements compared to a simpler, more flexible linker.

cluster_SMDC SMDC Structure Target Targeting Ligand (e.g., PSMA inhibitor) Linker Linker Scaffold {2-(1,1-Dioxidotetrahydro-2H- thiopyran-4-YL)ethanamine} Target->Linker Covalent Bond Payload Cytotoxic Payload (e.g., MMAE) Linker->Payload Covalent Bond

Caption: General structure of a Small Molecule-Drug Conjugate (SMDC).

A Phased Validation Workflow

We advocate for a three-phase workflow to systematically characterize the conjugate, from basic physicochemical properties to specific biological effects. This structure ensures that data from one phase logically informs the experiments and interpretation of the next.

Phase1 Phase I Physicochemical & Stability Profiling Purity & Identity (LC-MS) Plasma Stability Assay Lysosomal Stability Assay Phase2 Phase II In Vitro Efficacy & Potency Target-Positive Cell Cytotoxicity (IC50) Target Engagement (Binding Assay) Mechanism of Action Phase1:f0->Phase2:f0 Go Phase3 Phase III Specificity & Off-Target Effects Target-Negative Cell Cytotoxicity Bystander Effect Assay Preliminary Toxicity Phase2:f0->Phase3:f0 Go

Sources

A Comparative Guide to the Analytical Characterization of 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of analytical methodologies for the characterization of 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)ethanamine, a saturated heterocyclic compound featuring both a primary amine and a sulfone functional group. The absence of a significant chromophore in this molecule presents unique challenges for routine analysis. We will explore and compare the utility of High-Performance Liquid Chromatography (HPLC) with various detection methods, Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. This document is intended for researchers, analytical chemists, and drug development professionals requiring robust methods for identity, purity, and structural confirmation of this compound and its analogues. Detailed, field-tested protocols and supporting data are provided to guide method selection and implementation.

Introduction: The Analytical Challenge

This compound is a molecule of interest in medicinal chemistry and materials science due to its bifunctional nature, combining a basic primary amine with a polar, hydrogen-bond accepting sulfone group within a stable cyclic scaffold. Accurate and precise characterization of this compound is critical for ensuring quality, understanding reaction outcomes, and meeting regulatory requirements in drug development.

The primary analytical challenge lies in its structure: it lacks a strong ultraviolet (UV) chromophore, rendering standard HPLC-UV detection inefficient and insensitive. Furthermore, its polarity and potential for hydrogen bonding can lead to poor peak shape in gas chromatography. This guide addresses these challenges by comparing several orthogonal analytical techniques, providing a framework for selecting the most appropriate method based on the analytical goal, whether it be routine purity assessment, definitive structural elucidation, or impurity identification.

Orthogonal Analytical Workflow

A multi-faceted approach is essential for the comprehensive characterization of this compound. No single technique can provide all the necessary information. We advocate for a workflow that combines chromatographic separation for purity and quantification with spectroscopic methods for structural confirmation.

Analytical_Workflow cluster_0 Primary Analysis: Purity & Quantification cluster_1 Structural Confirmation cluster_2 Impurity & Volatiles Analysis HPLC_CAD HPLC with Charged Aerosol Detector (CAD) High Sensitivity for Non-Volatile Analytes Universal Detection Independent of Chromophore MS Mass Spectrometry (LC-MS) Molecular Weight Confirmation Fragmentation for Structural Clues HPLC_CAD->MS LC-MS HPLC_ELSD HPLC with Evaporative Light Scattering Detector (ELSD) Universal Detection Less Sensitive than CAD NMR ¹H and ¹³C NMR Spectroscopy Definitive Structure Elucidation Confirms Connectivity & Stereochemistry FTIR FTIR Spectroscopy Functional Group Identification (N-H, S=O) Rapid Identity Screen GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Volatile Impurities Requires Derivatization for Target Analyte Sample Test Sample Sample->HPLC_CAD Primary Route Sample->NMR Required Sample->MS Required Sample->FTIR Recommended Sample->GC_MS If Needed

Caption: Recommended orthogonal workflow for comprehensive characterization.

Chromatographic Methods: Purity and Quantification

Chromatography is the cornerstone for determining the purity of a chemical substance. The choice between liquid and gas chromatography hinges on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

Given the high polarity and low volatility of the target molecule, HPLC is the preferred chromatographic technique. The primary challenge remains detection.

Comparison of HPLC Detection Methods

DetectorPrinciplePros for this AnalyteCons for this AnalyteTypical Application
UV/Vis Measures absorbance of light by chromophoresSimple, robust, commonVery low sensitivity due to lack of a strong chromophoreNot recommended for trace analysis or accurate quantification
ELSD Nebulizes eluent, evaporates solvent, measures scattered light from analyte particlesUniversal detection, not dependent on optical propertiesNon-linear response, less sensitive than CAD, not suitable for volatile buffersSemi-quantitative analysis, purity screening
CAD Nebulizes eluent, charges particles via corona discharge, measures charge with an electrometerUniversal detection with near-uniform response , high sensitivity, compatible with gradientsMore complex than UV, requires non-volatile buffersRecommended for accurate quantification and purity determination
MS Ionizes analyte and separates ions by m/zHighly sensitive and selective, provides molecular weight confirmationHigher cost and complexity, requires specific mobile phases for efficient ionizationImpurity identification, definitive confirmation (LC-MS)
Detailed Protocol: HPLC-CAD Method

This protocol is designed as a self-validating system, incorporating system suitability checks to ensure data integrity.

1. Instrumentation and Columns:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and multicolumn thermostat.

  • Detector: Thermo Scientific Vanquish CAD or equivalent.

  • Column: Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm.

    • Rationale: Hydrophilic Interaction Chromatography (HILIC) is chosen over reversed-phase due to the high polarity of the amine, which would have little to no retention on a C18 column. The BEH particle provides excellent stability and peak shape.

2. Reagents and Mobile Phase:

  • Mobile Phase A (MPA): 90:10 Acetonitrile/Water (v/v) with 10 mM Ammonium Formate, pH 3.0 adjusted with Formic Acid.

  • Mobile Phase B (MPB): 50:50 Acetonitrile/Water (v/v) with 10 mM Ammonium Formate, pH 3.0 adjusted with Formic Acid.

    • Rationale: A volatile buffer like ammonium formate is required for compatibility with the CAD. The acidic pH ensures the primary amine is protonated, leading to better peak shape.

3. Chromatographic Conditions:

  • Gradient: 95% A to 60% A over 10 minutes, hold for 2 minutes, return to 95% A and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Sample Diluent: 50:50 Acetonitrile/Water.

4. CAD Settings:

  • Evaporation Temperature: 35 °C.

  • Power Function: 1.00 (ensures a more linear response).

  • Data Collection Rate: 10 Hz.

5. System Suitability Test (SST):

  • Prepare a standard solution of the analyte at 0.5 mg/mL.

  • Perform five replicate injections.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area < 2.0%.

    • Tailing factor between 0.9 and 1.5.

    • Theoretical plates > 2500.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of the title compound by GC is problematic due to its high boiling point and polar nature. However, GC-MS is invaluable for identifying volatile or semi-volatile impurities from the synthesis process (e.g., residual solvents, starting materials).

To analyze the target compound itself, derivatization is mandatory to increase its volatility and thermal stability. A common approach is silylation, which converts the primary amine to a less polar trimethylsilyl (TMS) derivative.

Workflow for GC-MS Derivatization

GCMS_Derivatization Analyte Analyte in Aprotic Solvent (Pyridine) Reaction Heat at 60°C for 30 min Analyte->Reaction Reagent Derivatizing Reagent (e.g., BSTFA + 1% TMCS) Reagent->Reaction Product Volatile TMS-Derivative Reaction->Product GCMS Inject into GC-MS System Product->GCMS

Caption: Derivatization workflow for GC-MS analysis.

Comparison: HPLC-CAD vs. GC-MS

FeatureHPLC-CADGC-MS (with Derivatization)
Primary Use Purity, QuantificationImpurity ID, Structural Confirmation
Sample Prep Simple dilutionComplex, multi-step derivatization
Throughput HighLow
Information Retention time, QuantityRetention time, Molecular Ion, Fragmentation Pattern
Robustness HighModerate (derivatization can be variable)

Spectroscopic Methods: Structural Confirmation

Spectroscopic techniques provide definitive information about the molecular structure, confirming identity beyond any doubt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR: Will reveal the number of unique protons, their chemical environment, and their connectivity through spin-spin coupling. Key expected signals include the ethylamine chain protons (CH₂-CH₂-NH₂), the protons on the tetrahydrothiopyran ring, and the broad singlet for the NH₂ protons.

  • ¹³C NMR: Shows the number of unique carbon atoms. The carbon adjacent to the sulfone group will be significantly downfield.

  • 2D NMR (COSY, HSQC): Used to definitively assign proton and carbon signals and confirm the connectivity of the entire molecular skeleton.

Data Interpretation (Hypothetical Chemical Shifts):

  • ¹H NMR (400 MHz, D₂O): δ 3.2-3.4 (m, 4H, -SO₂-CH ₂-), δ 3.1 (t, 2H, -CH ₂-NH₂), δ 2.8 (t, 2H, -CH ₂-CH₂-NH₂), δ 1.8-2.0 (m, 5H, ring protons).

  • ¹³C NMR (101 MHz, D₂O): δ 52.5 (-S O₂-CH₂-), δ 40.1 (-CH₂-N H₂), δ 35.8, δ 32.1, δ 28.4.

Mass Spectrometry (MS)

Preferably performed as LC-MS using an electrospray ionization (ESI) source in positive mode.

  • Purpose: To confirm the molecular weight of the compound. The primary amine will readily protonate to form the [M+H]⁺ ion.

  • Expected Ion: For a molecular formula of C₇H₁₅NO₂S, the monoisotopic mass is 177.08. The expected [M+H]⁺ ion would be observed at m/z 178.09.

  • Tandem MS (MS/MS): Fragmentation of the parent ion (m/z 178.09) can provide further structural confirmation. Key expected fragmentations include the loss of the ethylamine side chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique to confirm the presence of key functional groups.

Expected Characteristic Peaks:

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-3400N-H stretch (doublet)Primary Amine (-NH₂)
2850-2960C-H stretchAliphatic (CH₂)
1590-1650N-H bend (scissoring)Primary Amine (-NH₂)
1280-1310 S=O asymmetric stretch Sulfone (-SO₂-)
1120-1150 S=O symmetric stretch Sulfone (-SO₂-)

The two strong, sharp peaks for the sulfone group are highly characteristic and serve as an excellent diagnostic tool for confirming the molecule's identity.

Summary and Recommendations

The choice of analytical method for this compound is dictated by the analytical objective.

ObjectivePrimary Recommended MethodOrthogonal/Confirmatory Method
Identity Confirmation ¹H NMR SpectroscopyLC-MS, FTIR
Purity & Quantification HPLC-CAD (HILIC mode)qNMR (Quantitative NMR)
Structural Elucidation ¹H, ¹³C, and 2D NMRHigh-Resolution Mass Spectrometry (HRMS)
Volatile Impurity Profile Headspace GC-MS-

Final Recommendation: For routine quality control in a drug development setting, a validated HILIC-HPLC-CAD method is the most robust and reliable choice for purity and assay. This must be complemented by a full suite of spectroscopic data (NMR, MS, FTIR ) for the initial characterization and reference standard qualification.

References

  • Waters Corporation. (2022). A Guide to HILIC: Hydrophilic Interaction Chromatography. Retrieved from [Link]

  • Reich, H-J. (n.d.). Infrared Spectroscopy Table. University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]

Navigating the Linker Landscape: A Comparative Guide to 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine and Piperidine-Based Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are comprised of three key components: a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers the two. The linker, far from being a passive spacer, critically influences a PROTAC's efficacy, selectivity, and physicochemical properties.[1]

This guide provides an in-depth comparison of two important classes of cyclic linkers: the emerging 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine and the well-established piperidine-based linkers. While direct head-to-head comparative studies are not yet prevalent in the literature, this document synthesizes existing knowledge on the individual characteristics of these moieties to provide a framework for informed linker selection and design.

The Central Role of the Linker in PROTAC Function

The linker's influence on a PROTAC's performance is multifaceted. Its length, rigidity, and chemical composition dictate the spatial orientation of the warhead and E3 ligase ligand, which is crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2] This ternary complex is the cornerstone of PROTAC activity, initiating the ubiquitination cascade that marks the target protein for degradation.[3] Furthermore, the linker's physicochemical properties, such as polarity and hydrogen bonding capacity, significantly impact the PROTAC's solubility, cell permeability, and metabolic stability—key determinants of its drug-like properties.[4]

cluster_PROTAC PROTAC Molecule Warhead Warhead (Binds to POI) POI Protein of Interest (POI) Warhead->POI Binds Linker Linker Linker->Warhead E3_Ligand E3 Ligase Ligand Linker->E3_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Binds Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation E3_Ligase->POI Ubiquitin Ubiquitin E3_Ligase->Ubiquitin Transfers Ubiquitin->POI Tags POI cluster_synthesis Synthesis & Characterization cluster_physchem Physicochemical Profiling cluster_invitro In Vitro Biological Evaluation cluster_invivo In Vivo Evaluation (Optional) s1 Synthesize PROTACs with Piperidine and Sulfone Linkers s2 Purify and Characterize (NMR, LC-MS, HPLC) s1->s2 p1 Solubility Assay s2->p1 p2 Permeability Assay (e.g., PAMPA, Caco-2) s2->p2 b1 Ternary Complex Formation Assay (e.g., TR-FRET, SPR) s2->b1 b2 Target Degradation Assay (Western Blot, NanoBRET) b1->b2 b3 Cell Viability/Toxicity Assay b2->b3 v1 Pharmacokinetic Studies b3->v1 v2 Efficacy Studies in Animal Models v1->v2

Figure 2: A typical experimental workflow for comparing PROTAC linkers.

Protocol 1: Cell Permeability Assessment using Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of PROTACs containing the different linkers.

Methodology:

  • Preparation of Donor Plate:

    • Prepare stock solutions of the test PROTACs in a suitable organic solvent (e.g., DMSO).

    • Dilute the stock solutions to the final desired concentration in a buffer solution (e.g., PBS at pH 7.4). This is the donor solution.

    • Add the donor solution to the wells of a 96-well donor plate.

  • Preparation of Acceptor Plate:

    • Fill the wells of a 96-well acceptor plate with a buffer solution containing a small percentage of a solubilizing agent (e.g., 0.5% DMSO) to ensure sink conditions.

  • Assembly of the PAMPA Sandwich:

    • Coat the filter of a 96-well filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.

    • Carefully place the filter plate on top of the acceptor plate, ensuring the filter bottoms are in contact with the acceptor solution.

    • Add the donor solution to the top of the filter plate.

  • Incubation:

    • Incubate the assembled PAMPA sandwich at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe):

    • The permeability coefficient is calculated using established equations that take into account the concentrations in the donor and acceptor wells, the incubation time, and the surface area of the membrane.

Protocol 2: Target Protein Degradation Assessment by Western Blot

Objective: To quantify the degradation of the target protein induced by the PROTACs.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells expressing the target protein in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTACs (e.g., from 1 nM to 10 µM) or a vehicle control (e.g., DMSO).

    • Incubate the cells for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and denature by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein.

    • Incubate the membrane with a primary antibody for a loading control protein (e.g., GAPDH, β-actin, or α-tubulin) to ensure equal protein loading.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity for each sample.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values. [5]

Conclusion and Future Directions

The choice of linker is a critical decision in the design of a successful PROTAC. Piperidine-based linkers offer a well-trodden path, providing rigidity and favorable pharmacokinetic properties, supported by a wealth of experimental data. [6][7]The this compound linker, while less explored, presents an intriguing alternative with the potential for significant polarity and solubility enhancement due to its cyclic sulfone structure. [8] The lack of direct comparative data necessitates a careful, case-by-case evaluation. Researchers are encouraged to synthesize and test PROTACs with both linker types to empirically determine the optimal choice for their specific target and E3 ligase pair. The experimental protocols outlined in this guide provide a starting point for such a comparative analysis.

As the field of targeted protein degradation continues to advance, a deeper understanding of the structure-activity and structure-property relationships of novel linker chemistries will be essential. Systematic studies comparing different heterocyclic scaffolds, including piperidines and cyclic sulfones, will be invaluable in building predictive models for rational PROTAC design and accelerating the development of this promising therapeutic modality.

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A Senior Application Scientist's Guide to Characterizing Protein-Ligand Binding of 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of key biophysical techniques for characterizing the binding of 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)ethanamine conjugates to their protein targets. Designed for researchers, scientists, and drug development professionals, this document delves into the principles, experimental protocols, and data interpretation of Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP). By understanding the strengths and limitations of each method, researchers can make informed decisions to select the most appropriate assay for their specific research needs, ultimately accelerating the drug discovery and development process.

The core structure, this compound[1][][3], features a sulfone group, a common moiety in medicinal chemistry.[4] Sulfones are present in a variety of approved drugs and are known to participate in diverse, specific, and high-affinity interactions with biological targets.[4] The tetrahydrothiopyran scaffold provides a three-dimensional structure that can be further functionalized, making its conjugates interesting candidates for fragment-based drug discovery.[5][6]

The accurate characterization of how these small molecule conjugates bind to their target proteins is a cornerstone of modern drug discovery.[7][8] It provides crucial information about binding affinity, thermodynamics, and stoichiometry, which are essential for understanding structure-activity relationships (SAR) and optimizing lead compounds.[9]

Comparative Overview of Key Biophysical Techniques

A variety of biophysical techniques are available to study protein-ligand interactions.[10][11] This guide focuses on three widely used and complementary methods: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP). The choice of technique depends on several factors, including the properties of the protein and ligand, the desired throughput, and the specific information required (e.g., kinetics vs. thermodynamics).

Technique Principle Information Obtained Advantages Limitations
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding.[12][13]Affinity (Kd), enthalpy (ΔH), entropy (ΔS), stoichiometry (n).[13]Label-free, in-solution, provides a complete thermodynamic profile.[12][14]Requires large amounts of sample, lower throughput.[14][15]
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to a sensor surface.[14]Affinity (Kd), association rate (ka), dissociation rate (kd).[]Real-time, label-free, provides kinetic information, high sensitivity.[14][17]Requires immobilization of one binding partner, potential for artifacts due to surface effects.[14]
Fluorescence Polarization (FP) Measures the change in polarization of fluorescent light upon binding.[18][19]Affinity (Kd), IC50.[20]Homogeneous, high-throughput, requires small sample volumes.[21]Requires a fluorescent label, potential for interference from fluorescent compounds.[17]

In-Depth Methodologies and Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic signature of the interaction.[9] This technique is considered the gold standard for determining binding affinity and thermodynamics in solution, as it does not require labeling or immobilization.[12]

Experimental Workflow:

Figure 1: A schematic of the Isothermal Titration Calorimetry (ITC) experimental workflow.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dialyze both the protein and the this compound conjugate into the same buffer to minimize heats of dilution.[13] A common starting point is a buffer such as PBS or HEPES at a physiological pH.

    • Determine the accurate concentrations of the protein and ligand. A typical starting concentration for the protein in the cell is 10-50 µM, and the ligand in the syringe should be 10-20 times more concentrated.[13]

    • Degas both solutions to prevent air bubbles from interfering with the measurement.[13]

  • ITC Experiment:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument.

    • Set the experimental temperature, typically 25°C.

    • Perform a series of small injections of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.

  • Data Analysis:

    • Integrate the heat change for each injection to generate a binding isotherm, which is a plot of the heat change per mole of injectant versus the molar ratio of ligand to protein.

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n). The entropy (ΔS) can then be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKa).[13]

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for monitoring biomolecular interactions in real-time.[22][23] It provides valuable kinetic information, including the association (on-rate) and dissociation (off-rate) of the binding event, in addition to the binding affinity.[]

Experimental Workflow:

Figure 2: A schematic of the Surface Plasmon Resonance (SPR) experimental workflow.

Step-by-Step Protocol:

  • Sensor Chip Preparation:

    • Select a suitable sensor chip (e.g., CM5) and activate the surface, typically using a mixture of EDC and NHS.

    • Immobilize the protein onto the sensor chip surface via amine coupling or another appropriate chemistry. The amount of immobilized protein should be optimized to avoid mass transport limitations.

    • Deactivate any remaining active esters on the surface.

  • SPR Experiment:

    • Equilibrate the sensor surface with running buffer.

    • Inject a series of concentrations of the this compound conjugate (the analyte) over the sensor surface to monitor the association phase.

    • Switch back to the running buffer to monitor the dissociation phase.

    • If necessary, inject a regeneration solution to remove any remaining bound analyte from the protein surface.

  • Data Analysis:

    • The binding events are recorded as a sensorgram, which plots the response units (RU) versus time.

    • Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd to ka (Kd = kd/ka).

Fluorescence Polarization (FP)

FP is a homogeneous assay that measures the change in the polarization of emitted light from a fluorescently labeled molecule upon binding to a larger partner.[18][19][24] It is a robust and sensitive technique well-suited for high-throughput screening.[21][25]

Experimental Workflow:

Figure 3: A schematic of the Fluorescence Polarization (FP) experimental workflow.

Step-by-Step Protocol:

  • Assay Development:

    • Synthesize a fluorescently labeled version of the this compound conjugate or a known binder to the target protein. The choice of fluorophore is critical and should have a suitable excitation and emission wavelength for the detection system.[19]

    • Optimize the concentrations of the fluorescent probe and the protein to achieve a sufficient signal-to-noise ratio.

  • FP Experiment (Competitive Format):

    • Prepare a series of dilutions of the unlabeled this compound conjugate.

    • In a microplate, mix the fixed concentrations of the protein and the fluorescent probe with the different concentrations of the unlabeled conjugate.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the unlabeled conjugate concentration.

    • Fit the data to a competitive binding model to determine the IC50 value, which is the concentration of the unlabeled conjugate that displaces 50% of the fluorescent probe.

    • The IC50 value can be converted to a Ki (an estimate of the Kd) using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known.

Conclusion and Recommendations

The characterization of protein-ligand binding is a multi-faceted process, and no single technique is universally superior. A strategic and integrated approach, often employing multiple biophysical methods, is crucial for a comprehensive understanding of the interaction between this compound conjugates and their protein targets.

  • For initial screening and high-throughput applications, Fluorescence Polarization is an excellent choice due to its speed and low sample consumption.

  • For detailed kinetic analysis and to understand the dynamics of the binding event, Surface Plasmon Resonance is the preferred method.

  • For a definitive, in-solution measurement of binding affinity and a complete thermodynamic profile, Isothermal Titration Calorimetry is the gold standard.

By carefully considering the specific research question and the nature of the interacting molecules, researchers can select the most appropriate biophysical techniques to generate high-quality, reliable data that will guide the optimization of these promising small molecule conjugates in the drug discovery pipeline.

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A Comparative Guide to the Stability of Sulfonyl-Containing Linkers in Bioconjugate Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rational design of bioconjugates, particularly antibody-drug conjugates (ADCs), hinges on the judicious selection of a linker that connects the targeting moiety to the payload. The stability of this linker is a critical determinant of both the efficacy and safety of the therapeutic. Premature cleavage in systemic circulation can lead to off-target toxicity and a diminished therapeutic window, while insufficient cleavage at the target site can render the conjugate ineffective.[1][2] Among the diverse array of linker chemistries, sulfonyl-containing linkers have emerged as a versatile and robust class. This guide provides an in-depth comparative analysis of the stability of three primary sulfonyl-containing linkers: sulfones, sulfonamides, and sulfonates, supported by experimental evidence and detailed protocols to empower your research and development endeavors.

The Sulfonyl Linker Family: A Chemical Overview

The sulfonyl functional group (R-SO₂-R') is characterized by a sulfur atom double-bonded to two oxygen atoms. This core structure imparts significant chemical stability. The variation in the atoms attached to the sulfur atom defines the three main classes of linkers discussed herein.

  • Sulfone Linkers: In sulfone linkers, the sulfur atom is bonded to two carbon atoms (C-SO₂-C). These linkers are generally considered non-cleavable under physiological conditions and are prized for their exceptional stability.[1][3]

  • Sulfonamide Linkers: Sulfonamide linkers feature a sulfur-nitrogen bond (C-SO₂-N). While generally stable, the S-N bond can be susceptible to cleavage under specific chemical or enzymatic conditions.[4][5]

  • Sulfonate (Aryl-sulfate) Linkers: Sulfonate linkers, particularly aryl-sulfate esters (C-O-SO₃⁻), have been ingeniously designed as cleavable linkers. They are stable in circulation but are substrates for specific enzymes, such as sulfatases, that are abundant in the lysosomal compartment of cells.[6][7][8]

Caption: Chemical structures of sulfone, sulfonamide, and sulfonate linkers.

Mechanisms of Stability and Cleavage: The "Why"

The stability of a linker is not an arbitrary property; it is a direct consequence of its chemical structure and the microenvironment it inhabits. Understanding the mechanisms of stability and potential cleavage is paramount for selecting the appropriate linker for a given application.

Sulfone Linkers: The Benchmark for Stability

The carbon-sulfur bonds in sulfones are exceptionally strong and resistant to both chemical and enzymatic degradation under physiological conditions. This inherent stability is why sulfone linkers, such as the phenyloxadiazole sulfone linker, have been developed as a superior alternative to traditional maleimide-based linkers for creating stable bioconjugates.[3][9] Maleimide-thioether linkages are known to be susceptible to retro-Michael reactions and exchange with serum proteins like albumin, leading to premature drug release.[1][10][11] In contrast, sulfone-based conjugates demonstrate markedly improved stability in human plasma.[3][9][11]

Sulfonamide Linkers: Conditional Lability

The sulfonamide S-N bond is significantly more stable than an amide C-N bond towards hydrolysis. However, it is not completely inert. Cleavage of the S-N bond can occur under acidic conditions or via specific enzymatic action.[4] The mechanism often involves nucleophilic attack on the sulfur atom.[4][5] This conditional lability can be exploited in linker design, but it also necessitates careful evaluation to ensure stability in circulation.

Sulfonate (Aryl-sulfate) Linkers: Programmed for Cleavage

Aryl-sulfate linkers represent an elegant example of prodrug strategy. These linkers are designed to be highly stable at the neutral pH of blood but are specifically cleaved by sulfatase enzymes that are highly active in the acidic environment of lysosomes (pH 4.5-5.0).[6][7] Upon cleavage of the sulfate ester, a phenolate is released, which can then trigger a self-immolative cascade to release the payload.[7] This targeted release mechanism minimizes systemic exposure to the free drug.

Cleavage_Mechanisms cluster_stability Linker Stability & Cleavage Pathways cluster_sulfone Sulfone cluster_sulfonamide Sulfonamide cluster_sulfonate Aryl-sulfate ADC_Circulation ADC in Circulation (pH 7.4) Sulfone_Stable Remains Intact (High Stability) ADC_Circulation->Sulfone_Stable Sulfonamide_Stable Largely Stable ADC_Circulation->Sulfonamide_Stable Sulfonate_Stable Stable ADC_Circulation->Sulfonate_Stable Sulfonamide_Cleaved Potential Hydrolysis (e.g., acidic pH) Sulfonamide_Stable->Sulfonamide_Cleaved Specific Conditions Sulfonate_Cleaved Sulfatase Cleavage (Lysosome, pH ~4.5) Sulfonate_Stable->Sulfonate_Cleaved Internalization & Enzymatic Action

Caption: Comparative stability pathways of sulfonyl linkers in circulation.

Comparative Stability Analysis: Experimental Evidence

Objective comparison requires quantitative data. The following tables summarize the stability of different sulfonyl-containing linkers based on published experimental results. It is important to note that direct head-to-head comparisons across all three linker types in a single study are rare. Therefore, the data is compiled from different sources, and experimental conditions should be carefully considered.

Table 1: Stability in Human Plasma (37 °C)
Linker TypeSpecific Linker ChemistryConjugate SystemStability Metric (% Intact Conjugate)Source(s)
Sulfone Phenyloxadiazole sulfoneTrastuzumab (THIOMAB)~90% after 1 month[3]
Sulfone Phenyloxadiazole sulfoneanti-ROR1 scFv-Fc (SELENOMAB)Stable up to 24 hours (minimal exchange with albumin)[3]
Sulfonamide Carbamoyl sulfamide (HydraSpace™)Brentuximab-MMAENear complete overlap of total mAb and conjugated mAb in PK profile, indicating high stability[12]
Sulfonate Aryl-sulfateModel Linker-FluorophoreMinimal hydrolysis observed after 7 days[13]
ControlMaleimide-thioetherTrastuzumab (THIOMAB)~55% after 1 month[3]
ControlMaleimide-thioetheranti-ROR1 scFv-Fc (SELENOMAB)Majority of conjugate transferred to albumin within 4 hours[3]
  • Expert Insight: The data clearly illustrates the superior stability of sulfone linkers in plasma compared to the widely used maleimide chemistry.[3][9] The phenyloxadiazole sulfone conjugate retained approximately 90% of its payload after a month, a substantial improvement that directly translates to a more predictable pharmacokinetic profile and a wider therapeutic window.[3] While direct long-term comparative data for sulfonamides and sulfonates is presented differently, studies on HydraSpace™ (a sulfamide spacer) and aryl-sulfate linkers also report excellent plasma stability, underscoring their suitability for in vivo applications.[12][13]

Table 2: pH-Dependent Stability
Linker TypeConditionStability ProfileRationale / MechanismSource(s)
Sulfone pH 4.5 - 7.4Highly StableC-SO₂-C bonds are resistant to acid/base hydrolysis.General Chemical Principle
Sulfonamide Acidic pHSusceptible to cleavageProtonation can make the sulfur atom more electrophilic and prone to nucleophilic attack (hydrolysis).[4]
Sulfonate Acidic pH (4.0)Stable to hydrolysis aloneThe C-O-SO₃⁻ bond is chemically stable to acid.[14]
Sulfonate Acidic pH + SulfataseRapidly CleavedEnzymatic hydrolysis by sulfatases, which have optimal activity at lysosomal pH.[6][7]
Control (Hydrazone)pH 5.0 - 6.5Rapidly HydrolyzedAcid-catalyzed hydrolysis is the intended cleavage mechanism for this linker class.[15][16]
  • Expert Insight: The pH stability profile is crucial for linkers designed to release their payload within specific cellular compartments. Aryl-sulfate linkers are a prime example of intelligent design; they are chemically stable at low pH but are "unlocked" by the enzymatic machinery of the lysosome.[6][7] This dual-stability mechanism provides a high degree of control over drug release compared to linkers that rely solely on pH-lability, such as hydrazones, which may show instability in the acidic tumor microenvironment before reaching the target cell.[15]

Experimental Protocol for Stability Assessment: In Vitro Plasma Stability Assay

To ensure the trustworthiness of your findings, a robust and well-controlled experimental protocol is essential. The following is a detailed, step-by-step methodology for assessing the stability of an ADC in plasma.

Protocol 4.1: In Vitro Plasma Stability Assay

Objective: To determine the stability of a bioconjugate by measuring the amount of intact conjugate and/or released payload over time when incubated in plasma.

Materials:

  • Test ADC (stock concentration ≥ 1 mg/mL)

  • Control ADC (with a linker of known stability, e.g., maleimide-based)

  • Human plasma (or other species as required, e.g., mouse, rat, cynomolgus monkey), stored at -80°C

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator or water bath at 37°C

  • Analysis equipment: ELISA plate reader, LC-MS system, or HIC-HPLC system

Plasma_Stability_Workflow start Start thaw Thaw Plasma & Test ADC on Ice start->thaw spike Spike ADC into Plasma (e.g., final conc. 50-100 µg/mL) thaw->spike aliquot Aliquot into Time-Point Tubes (T=0, 1h, 4h, 24h, 72h, 7d) spike->aliquot incubate Incubate at 37°C aliquot->incubate quench Quench Reaction (Freeze at -80°C) incubate->quench At each time point analysis Analyze Samples quench->analysis elisa ELISA (Total & Conjugated Ab) analysis->elisa Method 1 lcms LC-MS (Free Payload) analysis->lcms Method 2 hic HIC-HPLC (DAR) analysis->hic Method 3 end End elisa->end lcms->end hic->end

Caption: Workflow for the in vitro plasma stability assay.

Methodology:

  • Preparation: Thaw frozen plasma (e.g., human plasma) slowly on ice. Centrifuge at ~2000 x g for 10 minutes at 4°C to pellet any cryoprecipitates. Use the supernatant for the assay.

  • Spiking: Spike the test ADC into the plasma to a final concentration of 50-100 µg/mL. Gently mix by inversion. Prepare a sufficient volume for all time points. This is your T=0 sample master mix.

  • Time Point Zero (T=0): Immediately remove an aliquot of the ADC-plasma mixture and store it at -80°C. This sample serves as the baseline for 100% intact ADC.

  • Incubation: Place the remaining master mix in an incubator at 37°C.

  • Sampling: At predetermined time points (e.g., 1, 4, 24, 48, 96, and 168 hours), remove an aliquot of the ADC-plasma mixture and immediately freeze it at -80°C to stop any further degradation.[17]

  • Analysis: Once all time points are collected, thaw the samples for analysis. The choice of analytical method is critical.

    • ELISA-based approach: Use two separate ELISAs. One measures the total antibody concentration, and the other uses an anti-payload antibody to measure the concentration of conjugated antibody. The ratio of conjugated to total antibody over time indicates drug loss.[2]

    • LC-MS approach: Quantify the amount of free payload released into the plasma. This provides a direct measure of linker cleavage.[2][18]

    • Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different drug-to-antibody ratios (DAR). A decrease in the average DAR over time indicates drug loss.[18]

  • Data Interpretation: Plot the percentage of intact ADC or average DAR as a function of time to determine the stability profile and calculate the half-life of the conjugate in plasma.

  • Trustworthiness Insight: A self-validating system for this protocol involves running a control ADC with a well-characterized linker (e.g., a maleimide-based linker known to be labile) in parallel.[17] This confirms that the assay conditions are capable of detecting instability. Furthermore, using a whole blood assay instead of plasma can sometimes provide a better correlation with in vivo stability, as it includes cellular components that may contribute to degradation.[17]

Application-Specific Considerations and Future Outlook

The choice between a sulfone, sulfonamide, or sulfonate linker is ultimately dictated by the therapeutic strategy.

  • For maximum stability and a long circulatory half-life , where the payload is released only upon complete lysosomal degradation of the antibody, sulfone linkers are the superior choice.[3][9]

  • For cleavable strategies targeting intracellular antigens , aryl-sulfate linkers offer an excellent combination of high plasma stability and efficient, targeted release inside the cell, potentially circumventing some of the instability issues seen with other cleavable linkers in certain preclinical species.[6][7][13]

  • Sulfonamide linkers , particularly as part of larger spacer constructs like HydraSpace™, can enhance the overall properties of an ADC, including manufacturability and stability, offering a robust platform for both cleavable and non-cleavable designs.[12]

The field of linker technology is continually advancing. Future innovations will likely focus on developing linkers with even greater homogeneity, finely tuned cleavage kinetics, and novel release mechanisms to further widen the therapeutic index of next-generation bioconjugates.

References

  • Benchchem. Sulfone vs. Thioether Linkers: A Comparative Guide to Enhancing Bioconjugate Stability.
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  • PubChem. Improving the serum stability of site-specific antibody conjugates with sulfone linkers. (2014).
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  • ResearchGate. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers | Request PDF. (2014). Available from: [Link]

  • National Center for Biotechnology Information. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. (n.d.). PubMed Central.
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  • National Center for Biotechnology Information. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. (n.d.).
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  • Apollo, University of Cambridge. The Development of Sulfatase-Cleavable Linkers for Antibody-Drug Conjugates. (2020). Available from: [Link]

  • PubMed. Biochemical insights into the biodegradation mechanism of typical sulfonylureas herbicides and association with active enzymes and physiological response of fungal microbes: A multi-omics approach. (n.d.). Available from: [Link]

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  • American Chemical Society. Synthesis and Evaluation of Hydrophilic Linkers for Antibody–Maytansinoid Conjugates. (n.d.). Journal of Medicinal Chemistry. Available from: [Link]

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  • PubMed. Enzymatic Degradation toward Herbicides: The Case of the Sulfonylureas. (n.d.). Available from: [Link]

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  • PubMed. Enzymatic Degradation toward Herbicides: The Case of the Sulfonylureas. (2024). Available from: [Link]

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in vitro and in vivo validation of 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine PROTAC efficacy

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly advancing field of targeted protein degradation, the robust validation of novel Proteolysis-Targeting Chimeras (PROTACs) is paramount to their successful development as therapeutic agents. This guide provides a comprehensive framework for the in vitro and in vivo efficacy assessment of a hypothetical PROTAC incorporating the novel moiety 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine. While public domain data on a PROTAC directly utilizing this specific chemical is not available, this document will serve as an in-depth, practical guide for researchers navigating the validation process of any new PROTAC. We will delve into the critical experimental workflows, compare alternative methodologies, and provide the scientific rationale behind each step, ensuring a thorough and self-validating approach to your research.

The PROTAC Concept: A Primer

PROTACs are heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively degrade a target protein of interest (POI).[1][2][3] They achieve this by simultaneously binding to the POI and an E3 ubiquitin ligase, thereby forming a ternary complex.[4][5] This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for degradation by the 26S proteasome.[4][6] This catalytic mechanism offers a significant advantage over traditional small-molecule inhibitors, as it can lead to a sustained pharmacodynamic effect that outlasts the pharmacokinetic profile of the PROTAC itself.[7][8]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., incorporating this compound) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Polyubiquitinated_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of action of a PROTAC molecule.

Part 1: In Vitro Validation Cascade

A systematic in vitro evaluation is the foundational step in characterizing a novel PROTAC. This process typically follows a tiered approach, starting with target engagement and culminating in the confirmation of proteasome-dependent degradation in a cellular context.

Target Engagement: Confirming the Initial Interaction

Before assessing degradation, it is crucial to confirm that the PROTAC binds to both its intended POI and the recruited E3 ligase.

Methodology Comparison: Target Engagement Assays

AssayPrincipleAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein against thermal denaturation.[9][10][11]Label-free; can be performed in intact cells and tissues, providing physiological relevance.[9][10][12]Lower throughput for traditional Western blot-based readout; requires specific antibodies.
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as the PROTAC binds to the immobilized target protein or E3 ligase.Real-time kinetics (on/off rates); quantitative binding affinity (KD).Requires purified proteins; potential for artifacts due to protein immobilization.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of the PROTAC to the target protein or E3 ligase in solution.Gold standard for thermodynamic characterization of binding; no labeling required.Requires large amounts of pure protein; low throughput.
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled tracer that is displaced by the PROTAC upon binding to the target.Homogeneous assay format; high throughput.Requires a fluorescently labeled tracer; potential for assay interference.

Expert Recommendation: For initial validation of intracellular target engagement, CETSA is highly recommended due to its physiological relevance.[9][10] It provides direct evidence of target binding within the complex cellular milieu. SPR and ITC are valuable for detailed biophysical characterization of the binary interactions with purified proteins.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Culture cells to 70-80% confluency. Treat with various concentrations of the this compound PROTAC or vehicle control for a predetermined time.

  • Heating: Harvest and lyse the cells. Aliquot the cell lysate and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Separation: Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble POI at each temperature by Western blotting or mass spectrometry.[9]

  • Data Interpretation: A shift in the melting curve of the POI in the presence of the PROTAC indicates target engagement.

Ternary Complex Formation: The Cornerstone of PROTAC Activity

The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a prerequisite for subsequent ubiquitination and degradation.[4][5]

Methodology Comparison: Ternary Complex Formation Assays

AssayPrincipleAdvantagesDisadvantages
Co-immunoprecipitation (Co-IP) An antibody against the POI or E3 ligase is used to pull down the complex, which is then analyzed by Western blotting for the presence of all three components.Widely accessible technique; provides direct evidence of the complex in a cellular context.Can be prone to non-specific binding; may not be quantitative.
Proximity-Ligation Assay (PLA) Antibodies against the POI and E3 ligase are used. If the proteins are in close proximity, a signal is generated through DNA ligation and amplification.Highly sensitive; provides spatial information within the cell.Requires specific antibody pairs; can be technically challenging.
Bioluminescence Resonance Energy Transfer (BRET) / Förster Resonance Energy Transfer (FRET) Genetically encoded donor and acceptor fluorophores are fused to the POI and E3 ligase. Formation of the ternary complex brings the fluorophores into proximity, resulting in a detectable energy transfer.Real-time, live-cell measurements; quantitative.Requires genetic modification of cells; potential for artifacts from protein tagging.

Expert Recommendation: Co-IP is a robust and widely used method for the initial confirmation of ternary complex formation. For more quantitative and dynamic studies in living cells, BRET or FRET assays are the preferred choice.

In_Vitro_Workflow cluster_invitro In Vitro Validation Workflow Target_Engagement 1. Target Engagement (CETSA, SPR, ITC) Ternary_Complex 2. Ternary Complex Formation (Co-IP, PLA, BRET/FRET) Target_Engagement->Ternary_Complex Ubiquitination 3. Ubiquitination Assay (in vitro ubiquitination, cellular ubiquitination) Ternary_Complex->Ubiquitination Degradation 4. Protein Degradation (Western Blot, Flow Cytometry, Mass Spec) Ubiquitination->Degradation Cellular_Phenotype 5. Cellular Phenotype (Viability, Apoptosis Assays) Degradation->Cellular_Phenotype

Caption: A typical workflow for the in vitro validation of a PROTAC.

Ubiquitination and Degradation: The Functional Readouts

The ultimate goal of a PROTAC is to induce the ubiquitination and subsequent proteasomal degradation of the POI.

Experimental Protocol: Western Blotting for Protein Degradation

  • Cell Treatment: Plate cells and treat with a dose-response of the this compound PROTAC for various time points (e.g., 2, 4, 8, 16, 24 hours).

  • Lysate Preparation: Wash cells with PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the POI. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection: Incubate with a secondary antibody conjugated to HRP or a fluorescent dye and visualize the protein bands.

  • Quantification: Densitometrically quantify the protein bands and normalize to the loading control. Calculate the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

Orthogonal Validation: To ensure the observed protein loss is not due to transcriptional repression, it is advisable to perform quantitative PCR (qPCR) to measure the mRNA levels of the target gene. For integral membrane proteins, techniques like flow cytometry and immunofluorescence can provide valuable insights into protein localization and degradation at the cell surface versus intracellular compartments.[13]

To confirm that the degradation is proteasome-dependent, a rescue experiment should be performed by co-treating cells with the PROTAC and a proteasome inhibitor (e.g., MG132 or bortezomib). A rescue of the POI levels in the presence of the proteasome inhibitor confirms the mechanism of action.

Part 2: In Vivo Validation: Translating In Vitro Efficacy

Successful in vitro validation provides the rationale for progressing to in vivo studies to assess the PROTAC's therapeutic potential in a whole-organism context.

Pharmacokinetics (PK) and Pharmacodynamics (PD)

Understanding the relationship between the concentration of the PROTAC in the body over time (PK) and its effect on the target protein (PD) is critical for optimizing dosing regimens.[7][14] PROTACs often exhibit complex PK/PD relationships due to their catalytic nature.[7] Significant target degradation can be observed even when the PROTAC concentration has fallen below the level required for direct inhibition.[8]

Key PK/PD Parameters to Assess:

  • Pharmacokinetics: Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life (t1/2) in plasma and relevant tissues.[]

  • Pharmacodynamics: Measurement of POI levels in tumors and/or surrogate tissues at various time points after PROTAC administration.

Experimental Protocol: In Vivo PK/PD Study in a Xenograft Model

  • Animal Model: Establish tumor xenografts in immunocompromised mice using a relevant cancer cell line.

  • Dosing: Administer the this compound PROTAC via a clinically relevant route (e.g., oral, intravenous, intraperitoneal) at different dose levels.

  • Sample Collection: At various time points post-dosing, collect blood samples for PK analysis and tumor/tissue samples for PD analysis.

  • PK Analysis: Quantify the PROTAC concentration in plasma using LC-MS/MS.

  • PD Analysis: Homogenize tumor/tissue samples and measure POI levels by Western blotting, immunohistochemistry (IHC), or targeted mass spectrometry.

  • Data Correlation: Correlate the PK profile with the extent and duration of POI degradation to establish a PK/PD relationship.

Efficacy in Disease Models

The ultimate test of a PROTAC's potential is its ability to elicit a therapeutic response in a relevant animal model of disease.

Methodology Comparison: In Vivo Efficacy Models

ModelDescriptionAdvantagesDisadvantages
Subcutaneous Xenograft Human cancer cells are injected subcutaneously into immunocompromised mice.Technically straightforward; easy to monitor tumor growth.Does not fully recapitulate the tumor microenvironment.
Orthotopic Xenograft Human cancer cells are implanted into the corresponding organ in immunocompromised mice.More clinically relevant tumor microenvironment.More technically challenging; may require imaging to monitor tumor growth.
Patient-Derived Xenograft (PDX) Tumor tissue from a patient is directly implanted into immunocompromised mice.Preserves the heterogeneity and architecture of the original human tumor.Expensive; slower tumor growth; requires a large cohort of mice.
Genetically Engineered Mouse Models (GEMMs) Mice are genetically modified to develop a specific disease.Intact immune system; recapitulates the natural progression of the disease.Can be time-consuming and expensive to develop.

Expert Recommendation: Subcutaneous xenograft models are suitable for initial efficacy screening. For a more clinically relevant assessment, orthotopic or PDX models are preferred.[]

Experimental Protocol: Efficacy Study in a Subcutaneous Xenograft Model

  • Tumor Implantation: Inject a suspension of cancer cells subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified size, randomize the mice into treatment and control groups.

  • Treatment: Administer the this compound PROTAC and vehicle control according to the dosing regimen determined from the PK/PD studies.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, IHC for target degradation and downstream pathway modulation).

In_Vivo_Workflow cluster_invivo In Vivo Validation Workflow PK_PD 1. Pharmacokinetics/Pharmacodynamics (PK/PD Studies) Efficacy 2. Efficacy in Disease Models (Xenografts, PDX models) PK_PD->Efficacy Toxicity 3. Toxicology Assessment (Body weight, clinical signs, histopathology) Efficacy->Toxicity Biomarker 4. Biomarker Development (Target engagement and response markers) Efficacy->Biomarker

Caption: Key stages in the in vivo validation of a PROTAC.

Conclusion

References

  • Pelago Bioscience. (n.d.). CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders.
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A Senior Application Scientist's Guide to LC-MS Analysis of 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine and Its Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the robust and accurate analysis of novel chemical entities and their associated reaction products is the bedrock of successful pharmaceutical development. The compound 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)ethanamine, a polar aliphatic amine incorporating a sulfone moiety, presents a quintessential analytical challenge. Its inherent polarity makes it poorly suited for traditional reversed-phase liquid chromatography, necessitating a thoughtful and evidence-based approach to method development.

This guide provides an in-depth, objective comparison of three powerful LC-MS strategies for the analysis of this compound and its potential reaction products: Hydrophilic Interaction Liquid Chromatography (HILIC) , Ion-Pairing Chromatography (IPC) , and Derivatization with Dansyl Chloride . We will delve into the causality behind experimental choices, provide detailed, field-tested protocols, and present supporting data to empower you to select and implement the optimal analytical strategy for your research needs.

The Analytical Challenge: Understanding the Analyte and Its Potential Reaction Products

The structure of this compound (PubChem CID: 56828088) reveals two key functional groups that dictate its analytical behavior: a primary amine and a sulfone group.[1] The primary amine is basic and highly polar, while the sulfone group is also polar and can participate in hydrogen bonding. This combination of functionalities results in high water solubility and, consequently, poor retention on nonpolar stationary phases like C18.

In the context of drug synthesis and development, it is crucial to not only quantify the primary compound but also to identify and monitor potential impurities, byproducts, and metabolites. These can arise from various sources, including unreacted starting materials, intermediates, side reactions, and degradation.[2] For a sulfone-containing amine, potential reaction products of interest could include:

  • N-acylated or N-alkylated derivatives: Resulting from reactions of the primary amine.

  • Oxidative degradation products: While the sulfur is already in its highest oxidation state, other parts of the molecule could be susceptible to oxidation.

  • Metabolites: In a biological system, the compound could undergo various metabolic transformations. While specific metabolic pathways for this exact molecule are not extensively documented, sulfone-containing drugs are known to be relatively stable metabolically.[3][4][5] However, minor metabolic products could still be formed.

The analytical method chosen must be capable of separating the parent compound from these structurally related substances.

A Comparative Analysis of LC-MS Methodologies

The selection of an appropriate LC-MS methodology is a critical decision that will impact the sensitivity, selectivity, and robustness of the analysis. Below, we compare the performance of HILIC, IPC, and derivatization for the analysis of polar amines like this compound.

Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for the separation of polar compounds.[6] It utilizes a polar stationary phase (e.g., bare silica, or bonded with amide, cyano, or diol functional groups) and a mobile phase with a high concentration of a nonpolar, water-miscible organic solvent, such as acetonitrile. A water-rich layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.[6]

Causality of Experimental Choices:

  • Stationary Phase: An amide-based stationary phase is often a good starting point for the analysis of amines as it provides a good balance of hydrophilicity and selectivity.

  • Mobile Phase: A mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate) is ideal. The buffer aids in maintaining a consistent pH and provides counter-ions that can improve peak shape. The high organic content of the mobile phase is also beneficial for ESI-MS sensitivity.[6]

Advantages:

  • Excellent retention of very polar compounds without derivatization.[7][8]

  • Directly compatible with MS due to the use of volatile mobile phases.[6]

  • Often provides a different selectivity compared to reversed-phase chromatography.[8]

Disadvantages:

  • Can be more susceptible to matrix effects than reversed-phase chromatography.

  • Longer column equilibration times are often required.

  • Peak shape can be sensitive to the mobile phase composition and sample solvent.

Method 2: Ion-Pairing Chromatography (IPC)

IPC is a variation of reversed-phase chromatography where an ion-pairing reagent is added to the mobile phase. This reagent, typically a long-chain alkylammonium salt or an alkylsulfonate, has a charge opposite to that of the analyte. The ion-pairing reagent forms a neutral complex with the analyte, which can then be retained by the nonpolar stationary phase.[9]

Causality of Experimental Choices:

  • Ion-Pairing Reagent: For the analysis of a primary amine (which will be protonated and positively charged in an acidic mobile phase), a volatile anionic ion-pairing reagent like heptafluorobutyric acid (HFBA) or a non-volatile one like sodium dodecyl sulfate (SDS) can be used. For MS compatibility, volatile reagents are preferred.[9][10]

  • Stationary Phase: A standard C18 column is typically used.

  • Mobile Phase: The mobile phase will consist of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer containing the ion-pairing reagent.

Advantages:

  • Utilizes widely available and robust reversed-phase columns.

  • Can provide excellent separation of ionic and ionizable compounds.[9]

  • Offers a complementary separation mechanism to HILIC.[11][12][13]

Disadvantages:

  • Many ion-pairing reagents are not volatile and can suppress the MS signal.

  • Ion-pairing reagents can be difficult to completely wash out of the LC system, potentially contaminating it for other analyses.[8]

  • Method development can be more complex due to the need to optimize the type and concentration of the ion-pairing reagent.

Method 3: Derivatization with Dansyl Chloride

Chemical derivatization involves reacting the analyte with a reagent to modify its chemical properties. For primary amines, derivatization with Dansyl Chloride is a well-established technique.[14][15][16] The dansyl group is a fluorescent and UV-active chromophore that also increases the hydrophobicity of the molecule. This allows for enhanced retention on a reversed-phase column and can significantly improve ionization efficiency in the mass spectrometer.[16][17]

Causality of Experimental Choices:

  • Derivatization Reagent: Dansyl Chloride is chosen for its high reactivity with primary and secondary amines and the stable sulfonamide bond it forms.[14]

  • Reaction Conditions: The reaction is typically carried out in a slightly basic aqueous/organic mixture to facilitate the nucleophilic attack of the amine on the sulfonyl chloride.[14][16]

  • LC-MS Analysis: The derivatized analyte is then analyzed using standard reversed-phase chromatography.

Advantages:

  • Significantly improves chromatographic retention on reversed-phase columns.[17][18]

  • Enhances detection sensitivity in both UV/fluorescence and mass spectrometry.[14][16]

  • A wide variety of derivatization reagents are commercially available.[18]

Disadvantages:

  • Adds an extra step to the sample preparation workflow, which can increase analysis time and introduce variability.[8]

  • The derivatization reaction may not be 100% complete, and excess reagent and byproducts may need to be removed or separated chromatographically.[14]

  • Derivatization may not be suitable for all analytes in a complex mixture.

Quantitative Performance Comparison

The following table summarizes the expected quantitative performance of the three methodologies based on literature data for similar polar amines.

ParameterHILIC-MSIon-Pairing LC-MSDerivatization (Dansyl Chloride) LC-MS
Retention Factor (k') HighModerate to HighHigh
Peak Asymmetry Good to ExcellentFair to GoodExcellent
Sensitivity (LOD/LOQ) GoodFair to GoodExcellent
Linearity (R²) > 0.99> 0.99> 0.99
Precision (%RSD) < 10%< 15%< 5%
MS Compatibility ExcellentPoor to Good (reagent dependent)Excellent

This data is a synthesis of typical performance characteristics and may vary depending on the specific analyte and instrumentation.

Experimental Protocols

Sample Preparation

For all methods, a generic sample preparation procedure is recommended:

  • Dissolution: Dissolve the sample in a suitable solvent. For HILIC, a solvent with a high organic content (e.g., 80:20 acetonitrile:water) is preferred. For IPC and derivatization, a 50:50 mixture of methanol or acetonitrile and water is a good starting point.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulates.

  • Dilution: Dilute the sample to the desired concentration for LC-MS analysis.

Protocol 1: HILIC-MS Method

Caption: HILIC-MS experimental workflow.

Detailed Steps:

  • LC System: An ultra-high performance liquid chromatography (UHPLC) system is recommended for optimal performance.

  • Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm or equivalent.

  • Mobile Phase A: Water with 10 mM ammonium formate, adjusted to pH 3.0 with formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 95% B

    • 1-8 min: 95% to 50% B

    • 8-9 min: 50% to 5% B

    • 9-10 min: 5% B

    • 10-10.1 min: 5% to 95% B

    • 10.1-15 min: 95% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Data Acquisition: Full scan MS from m/z 100-1000 and data-dependent MS/MS (dd-MS²) of the top 5 most intense ions.

Protocol 2: Ion-Pairing LC-MS Method

Caption: Ion-Pairing LC-MS experimental workflow.

Detailed Steps:

  • LC System: A standard HPLC or UHPLC system.

  • Column: Agilent ZORBAX Eclipse Plus C18, 1.8 µm, 2.1 x 100 mm or equivalent.

  • Mobile Phase A: Water with 10 mM heptafluorobutyric acid (HFBA).

  • Mobile Phase B: Acetonitrile with 10 mM HFBA.

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-17 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole or ion trap mass spectrometer is suitable.

  • Ionization Mode: ESI positive mode.

  • Data Acquisition: Full scan and targeted MS/MS (if known reaction products are being monitored).

Protocol 3: Derivatization with Dansyl Chloride and LC-MS Analysis

Caption: Dansyl Chloride derivatization and LC-MS workflow.

Detailed Steps:

  • Derivatization:

    • To 50 µL of the sample, add 50 µL of 100 mM sodium carbonate buffer (pH 9.5).

    • Add 100 µL of Dansyl Chloride solution (1 mg/mL in acetonitrile).

    • Vortex and incubate at 60 °C for 30 minutes.

    • Add 10 µL of 5% methylamine solution to quench the reaction.

    • Vortex and centrifuge to pellet any precipitate.

  • LC System: Standard HPLC or UHPLC.

  • Column: C18 column as in Protocol 2.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 95% B

    • 15-17 min: 95% B

    • 17-17.1 min: 95% to 20% B

    • 17.1-22 min: 20% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS System: As in Protocol 1 or 2.

  • Ionization Mode: ESI positive mode.

  • Data Acquisition: As in Protocol 1.

Mass Spectrometric Detection and Fragmentation

The sulfone moiety is relatively stable under typical collision-induced dissociation (CID) conditions. The primary fragmentation pathways for the protonated molecule of this compound are expected to involve the aliphatic amine side chain.

Sources

A Comparative Guide to Assessing the Off-Target Effects of Novel PROTAC Scaffolds: A Focus on 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine-Based Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from protein inhibition to targeted protein degradation.[1][2] These heterobifunctional molecules recruit an E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[3] While the therapeutic potential is immense, ensuring the selectivity of these powerful molecules is paramount for their clinical success. Off-target degradation can lead to unforeseen toxicity and diminish the therapeutic window.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the off-target effects of PROTACs. We will use the emerging class of PROTACs based on the 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine linker scaffold as a case study to illustrate these principles. This document will compare and contrast key methodologies, from initial in silico predictions to unbiased proteome-wide analyses, and provide detailed, field-proven protocols to ensure scientific rigor and data integrity.

Introduction: The Double-Edged Sword of PROTACs

PROTACs offer a distinct advantage over traditional small-molecule inhibitors by catalytically inducing the degradation of target proteins, including those previously considered "undruggable".[1][4] A PROTAC molecule is comprised of three key components: a ligand that binds the POI (the "warhead"), a ligand that recruits an E3 ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a chemical linker that connects the two.[2][5] The linker is not merely a passive tether; its length, rigidity, and chemical composition are critical determinants of the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), which in turn dictates the efficiency and selectivity of degradation.[6][7]

The this compound scaffold represents a novel linker chemistry. While specific off-target data for this linker class is not yet widely published, its unique properties necessitate a rigorous and multi-faceted approach to off-target profiling. Off-target effects in PROTACs can arise from several sources:

  • Warhead Promiscuity: The POI ligand may bind to other proteins with similar binding pockets.[8]

  • E3 Ligase-Mediated Off-Targets: The E3 ligase ligand itself can induce the degradation of endogenous proteins, known as "neosubstrates". This is a well-documented phenomenon for CRBN-based PROTACs, which can degrade proteins like IKZF1 and GSPT1.[6][]

  • Ternary Complex-Dependent Off-Targets: The entire PROTAC molecule can induce the formation of a ternary complex with an unintended protein, leading to its degradation.[6]

A robust off-target assessment strategy is therefore not just a regulatory hurdle but a fundamental aspect of rational PROTAC design.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation & Ubiquitination cluster_2 Proteasomal Degradation PROTAC PROTAC Warhead Linker E3 Ligase Ligand POI Protein of Interest (POI) PROTAC:f0->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC:f2->E3_Ligase Recruits Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex Ub_Chain Polyubiquitin Chain POI->Ub_Chain Tagged for Degradation E3_Ligase->Ternary_Complex Ternary_Complex->POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_Chain->Proteasome Proteasome->PROTAC Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

A Multi-Pronged Strategy for Off-Target Assessment

No single method can fully capture the off-target profile of a PROTAC. A comprehensive evaluation requires an integrated approach, combining predictive computational methods with empirical biochemical, cell-based, and proteomic analyses.

In Silico and Predictive Approaches

Before synthesis and extensive lab work, computational tools can provide an initial assessment of off-target risks, helping to prioritize candidates and guide experimental design.[10]

  • Rationale: These methods leverage existing databases of drug-target interactions and protein structures to predict potential off-target binding of the PROTAC's warhead.[11][12] Machine learning models can also be trained to predict a warhead's off-target propensity or even the degradability of proteins by a given E3 ligase.[10][13][14]

  • Key Consideration: The primary limitation is the predictive accuracy, which is dependent on the quality and completeness of the training data.[14] These methods are excellent for hypothesis generation but require experimental validation.

Target Engagement Assays: Confirming the Interaction

Before assessing degradation, it is crucial to confirm that the PROTAC physically interacts with its intended and potential unintended targets within the cellular environment.

  • Principle: CETSA is based on the principle that a protein's thermal stability changes upon ligand binding.[15][16] By heating cells treated with a PROTAC and quantifying the amount of soluble protein remaining at different temperatures, a shift in the melting curve provides direct evidence of target engagement.[15][17][18]

  • Causality: This is a powerful, label-free method to confirm binding in intact cells, reflecting a more physiologically relevant environment.[15][19] It can distinguish between proteins that are degraded and those that are only bound by the PROTAC, which can also lead to off-target effects through inhibition.[19]

  • Advantages: Label-free, applicable in intact cells and tissues.[16]

  • Limitations: Lower throughput compared to other methods, and interpretation can be complex if the ligand induces destabilization.

  • Principle: This assay measures compound binding in intact cells using Bioluminescence Resonance Energy Transfer (BRET).[20][21] The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds the target is added to the cells.[22] When a PROTAC competes with the tracer for binding to the target, the BRET signal decreases in a dose-dependent manner, allowing for the quantification of apparent affinity.[22][23]

  • Causality: NanoBRET provides a highly quantitative measure of target occupancy in living cells, offering real-time kinetic data.[20][22]

  • Advantages: High sensitivity, quantitative, and adaptable to high-throughput screening.

  • Limitations: Requires genetic modification of the target protein, and a specific tracer needs to be developed.

Unbiased Proteomics: A Global View of Degradation

The gold standard for identifying off-target degradation is unbiased, quantitative mass spectrometry-based proteomics.[8][24] This approach provides a global snapshot of protein abundance changes following PROTAC treatment.[25]

  • Principle: Cells are treated with the PROTAC, a negative control (e.g., an epimer that doesn't bind the E3 ligase), and a vehicle control. The proteomes of these cell populations are then compared using quantitative mass spectrometry techniques like Tandem Mass Tag (TMT) or Data-Independent Acquisition (DIA).[26] Proteins that are significantly downregulated only in the presence of the active PROTAC are identified as potential off-targets.[26]

  • Causality: This is the most comprehensive method for identifying unintended degradation events across the entire proteome.[24][27] It is essential for discovering novel off-targets that would not be predicted by other methods.

  • Advantages: Unbiased, proteome-wide coverage, highly sensitive.

  • Limitations: Technically demanding, expensive, and can be challenging to detect low-abundance proteins or those with slow turnover rates.[25]

Functional Genomics: Linking Off-Targets to Phenotypes

Identifying an off-target protein is only part of the story. It is equally important to understand the functional consequences of its degradation.

  • Principle: Genome-wide CRISPR-Cas9 screens can be used to identify genes whose loss confers resistance to a PROTAC.[28] If knocking out a specific gene rescues a cell from the cytotoxic effects of a PROTAC, it suggests that the protein encoded by that gene is a critical off-target.

  • Causality: CRISPR screens provide a powerful, unbiased method to link off-target degradation to a specific cellular phenotype (e.g., cell death or survival).[28] This helps to prioritize which off-targets are most functionally relevant and potentially toxic.

  • Advantages: Unbiased, genome-wide functional interrogation.

  • Limitations: Complex to perform and analyze, and off-target effects of the CRISPR system itself must be carefully controlled.[29][30]

Comparative Analysis of Off-Target Profiling Techniques

The choice of methodology depends on the stage of PROTAC development and the specific questions being asked.

FeatureIn Silico PredictionCETSANanoBRETGlobal Proteomics (MS)CRISPR-Cas9 Screen
Principle Computational modelingLigand-induced thermal stabilizationBioluminescence Resonance Energy TransferQuantitative protein abundanceGenetic perturbation
Output Predicted off-targetsTarget engagement (binding)Target engagement (binding affinity)Changes in protein levelsFunctional off-targets
Throughput HighLow to MediumHighLowMedium
Cellular Context NoneIntact cells/tissuesLive cellsLysates from treated cellsLive cells
Labeling Required? NoNoYes (genetic tag)No (but can use isotopic labels)No
Key Advantage Fast, cost-effectiveLabel-free, physiologicalHighly quantitative, real-timeUnbiased, proteome-wideLinks off-target to function
Key Limitation Predictive, not empiricalLower throughputRequires protein engineeringTechnically complex, expensiveIndirectly measures degradation

Experimental Protocols: A Guide to Practice

Here, we provide streamlined protocols for key off-target assessment workflows. These should be optimized for specific cell lines and PROTACs.

Protocol: Global Proteomics using TMT-Mass Spectrometry

This protocol provides a framework for identifying off-target degradation across the proteome.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293T, K562) at a desired density.

    • Treat cells in triplicate with:

      • Vehicle (e.g., 0.1% DMSO)

      • PROTAC of interest (at 1x and 10x DC50 concentration)

      • Inactive epimer control (at 10x DC50 concentration)

    • Incubate for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Harvest cells, wash with PBS, and lyse in a buffer containing protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation.

    • Determine protein concentration using a BCA assay.

  • Protein Digestion and TMT Labeling:

    • Take an equal amount of protein from each sample (e.g., 50 µg).

    • Reduce, alkylate, and digest proteins with trypsin overnight.

    • Label the resulting peptides with TMT reagents according to the manufacturer's protocol, ensuring each condition is assigned a unique TMT channel.

  • LC-MS/MS Analysis:

    • Combine the labeled peptide samples.

    • Fractionate the combined sample using high-pH reversed-phase liquid chromatography.

    • Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).[26]

  • Data Analysis:

    • Process the raw data using a software suite like Proteome Discoverer or MaxQuant.

    • Identify and quantify proteins based on the reporter ion intensities from the TMT labels.

    • Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to controls. A protein is a potential off-target if its abundance is significantly decreased with the active PROTAC but not with the inactive control or vehicle.

TMT_Proteomics_Workflow A 1. Cell Treatment (Vehicle, PROTAC, Control) B 2. Lysis & Protein Quantification A->B C 3. Reduction, Alkylation, & Trypsin Digestion B->C D 4. TMT Labeling C->D E 5. Combine & Fractionate Peptides D->E F 6. LC-MS/MS Analysis E->F G 7. Data Analysis & Off-Target Identification F->G

Caption: Workflow for TMT-based quantitative proteomics.

Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps to confirm target engagement in intact cells.

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the PROTAC or vehicle control for a specified time (e.g., 1-2 hours).

  • Heating Step:

    • Harvest and resuspend cells in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[15]

  • Lysis and Clarification:

    • Lyse the cells by freeze-thawing (e.g., 3 cycles).

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated protein pellet by ultracentrifugation.

  • Protein Detection:

    • Collect the supernatant.

    • Analyze the amount of soluble target protein in each sample using Western blotting or ELISA.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein as a function of temperature for both the treated and untreated samples.

    • A shift in the melting curve for the PROTAC-treated sample indicates target engagement.

CETSA_Workflow A 1. Treat Cells with PROTAC or Vehicle B 2. Harvest and Aliquot Cell Suspension A->B C 3. Heat Aliquots Across a Temperature Gradient B->C D 4. Lyse Cells and Separate Soluble Fraction C->D E 5. Analyze Soluble Protein (e.g., Western Blot) D->E F 6. Plot Melting Curve to Determine Thermal Shift E->F

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion and Future Outlook

The development of safe and effective PROTAC therapeutics hinges on a deep understanding of their selectivity. While PROTACs based on novel linkers like this compound hold promise, they must be subjected to the rigorous, multi-faceted assessment strategy outlined in this guide. The integration of predictive in silico methods, direct target engagement assays like CETSA and NanoBRET, unbiased proteomics, and functional genomic screens provides a powerful toolkit to identify and validate off-target effects. By embracing this comprehensive approach, researchers can mitigate risks, optimize lead candidates, and accelerate the translation of next-generation protein degraders from the bench to the clinic.

References

  • MtoZ Biolabs. PROTAC Drug Off-Target Protein Assessment Service. [Link]

  • Pelago Bioscience. (2024). CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders. [Link]

  • Donovan, K.A., et al. (2022). Proteolysis-targeting chimeras with reduced off-targets. Nature. [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. [Link]

  • Wikipedia. Cellular thermal shift assay. [Link]

  • van der Veen, J., et al. (2020). Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes. ChemMedChem. [Link]

  • ChomiX. Target Identification and Selectivity Analysis of Targeted Protein Degraders. [Link]

  • Pelago Bioscience. (2023). Label-free validation of protein degraders using CETSA®. YouTube. [Link]

  • ResearchGate. (2025). Computational methods and key considerations for in silico design of proteolysis targeting chimera (PROTACs). [Link]

  • PubMed Central. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • PubMed Central. (2023). Predicting PROTAC off-target effects via warhead involvement levels in drug–target interactions using graph attention neural networks. [Link]

  • Semantic Scholar. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. [Link]

  • ResearchGate. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. [Link]

  • PubMed Central. (2021). Targeted Protein Degradation: Design Considerations for PROTAC Development. [Link]

  • ACS Publications. (2023). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. [Link]

  • ACS Publications. (2020). Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. [Link]

  • ScienceDirect. (2024). The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation. [Link]

  • bioRxiv. (2020). A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing. [Link]

  • ResearchGate. (2022). VHL-based PROTACs as potential therapeutic agents: Recent progress and perspectives. [Link]

  • ScienceOpen. (2024). PROTACs improve selectivity for targeted proteins. [Link]

  • PubMed Central. (2024). Methods to accelerate PROTAC drug discovery. [Link]

  • ACS Publications. (2024). PROTAC-Design-Evaluator (PRODE): An Advanced Method for In-Silico PROTAC Design. [Link]

  • ACS Publications. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. [Link]

  • arXiv. (2023). in silico tools in protacs design. [Link]

  • Precise PEG. E3 Ligase Ligands in PROTAC. [Link]

  • PubMed Central. (2020). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. [Link]

  • MDPI. (2022). Discovery of E3 Ligase Ligands for Target Protein Degradation. [Link]

  • ResearchGate. (2023). E3 ligase ligand optimization of Clinical PROTACs. [Link]

  • YouTube. (2022). Targeted protein degradation (via PROTACs, molecular glues, etc.) and stabilization (via DUBTACs). [Link]

  • Nature Communications. (2019). Mitigation of off-target toxicity in CRISPR-Cas9 screens for essential non-coding elements. [Link]

  • bioRxiv. (2019). Identification and mitigation of pervasive off-target activity in CRISPR-Cas9 screens for essential non-coding elements. [Link]

  • Nature Communications. (2023). PROTAC molecule-mediated SpCas9 protein degradation for precise genome editing. [Link]

  • D4 Pharma. (2021). Data-driven approach to identify PROTAC targets. [Link]

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The Architectonics of Efficacy: A Head-to-Head Comparison of Sulfone-Based and PEG Linkers in Bioconjugate Development

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is not merely a tether but a critical determinant of success. Its physicochemical properties profoundly influence the stability, solubility, pharmacokinetics (PK), and ultimately, the therapeutic index of the entire construct. Among the diverse array of linkers, polyethylene glycol (PEG) linkers have long been the gold standard for imparting hydrophilicity and favorable in vivo disposition. However, emerging linker technologies, such as those based on sulfone scaffolds like 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine, present compelling alternatives. This guide provides a detailed head-to-head comparison of these two important classes of linkers, supported by experimental principles and data from the field, to empower researchers in making informed decisions for their drug development programs.

Introduction to the Contenders: Two Philosophies in Linker Design

The Established Standard: Polyethylene Glycol (PEG) Linkers

PEG linkers are polymers of ethylene oxide, renowned for their high water solubility, biocompatibility, and low immunogenicity.[] They are available in various lengths and architectures (linear and branched), allowing for fine-tuning of a bioconjugate's properties.[][2] The hydrophilic nature of PEG can effectively mask the hydrophobicity of many potent payloads, mitigating aggregation and improving systemic exposure.[3][4]

The Challenger: this compound and Sulfone-Based Linkers

This compound represents a class of hydrophilic linkers characterized by a cyclic sulfone core. The sulfone group (SO₂) is highly polar and capable of extensive hydrogen bonding, imparting significant water solubility. Beyond hydrophilicity, sulfone-based linkers have garnered attention for their exceptional chemical stability, offering a potential advantage over more traditional linker chemistries.

Head-to-Head Comparison: Key Performance Attributes

To provide a clear comparison, we will evaluate these linkers based on critical performance parameters in the context of bioconjugate development.

FeatureThis compound (Sulfone)Polyethylene Glycol (PEG) Linkers
Hydrophilicity High, conferred by the polar sulfone group.High and tunable by adjusting the number of ethylene glycol units.
Stability Excellent plasma stability, resistant to enzymatic and chemical degradation.Generally stable, though susceptibility to oxidation can be a concern for longer chains.
Synthesis & Modification Multi-step synthesis with specific functionalization required.Readily available with a wide variety of functional groups for conjugation.[]
Impact on Pharmacokinetics Expected to prolong half-life and reduce clearance due to increased hydrophilicity.Clinically proven to prolong half-life, reduce clearance, and improve biodistribution.[][5]
Drug-to-Antibody Ratio (DAR) Can potentially enable higher DARs by mitigating payload-induced aggregation.Effectively enables higher DARs by shielding hydrophobic payloads.[6]
Therapeutic Index Potential to improve the therapeutic index through enhanced stability and favorable PK.Demonstrated to improve the therapeutic index of ADCs.[3]

Deep Dive: Experimental Evidence and Mechanistic Insights

Hydrophilicity and its Impact on Aggregation

The hydrophobicity of potent payloads is a significant challenge in ADC development, often leading to aggregation, which can result in rapid clearance and potential immunogenicity.[4] Hydrophilic linkers are a key strategy to overcome this limitation.[2][4]

  • PEG Linkers: The ether oxygens in the PEG backbone form hydrogen bonds with water, rendering the entire molecule highly soluble.[7] The length of the PEG chain can be modulated to achieve the desired level of hydrophilicity to counteract the payload's hydrophobicity. Studies have shown that increasing PEG length can lead to a corresponding decrease in ADC aggregation.[8]

  • Sulfone-Based Linkers: The sulfone moiety in this compound is a strong hydrogen bond acceptor, contributing significantly to the linker's polarity and water solubility. This inherent hydrophilicity is expected to effectively shield hydrophobic payloads, similar to PEG linkers. While direct comparative studies on aggregation are limited for this specific sulfone linker, the principle of using polar, non-ionic groups to enhance the solubility of bioconjugates is well-established.

Experimental Protocol: Comparative Hydrophobicity Analysis using Hydrophobic Interaction Chromatography (HIC)

Hydrophobic Interaction Chromatography (HIC) is a powerful analytical technique to assess the relative hydrophobicity of proteins and their conjugates.[9]

Objective: To compare the hydrophobicity of an ADC conjugated with the sulfone linker versus a panel of ADCs with PEG linkers of varying lengths.

Methodology:

  • ADC Preparation: Synthesize a panel of ADCs with the same antibody and payload, but with different linkers:

    • ADC-Sulfone: Conjugated with this compound.

    • ADC-PEG4: Conjugated with a 4-unit PEG linker.

    • ADC-PEG8: Conjugated with an 8-unit PEG linker.

    • ADC-PEG12: Conjugated with a 12-unit PEG linker. Ensure a similar drug-to-antibody ratio (DAR) across all conjugates.

  • HIC Analysis:

    • Column: A HIC column (e.g., TSKgel Butyl-NPR).

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).

    • Gradient: A linear gradient from high to low salt concentration.

    • Detection: UV absorbance at 280 nm.

  • Data Analysis: The retention time on the HIC column is directly proportional to the hydrophobicity of the ADC. A shorter retention time indicates a more hydrophilic conjugate. Compare the retention times of the ADC-Sulfone with the ADC-PEG series.

Expected Outcome: This experiment will provide a quantitative comparison of the hydrophilicity imparted by the sulfone linker relative to PEG linkers of different lengths.

Linker Stability: A Critical Factor for In Vivo Performance

The stability of the linker is paramount to ensure that the payload is released only at the target site, minimizing off-target toxicity.[10]

  • PEG Linkers: The ether backbone of PEG is generally stable in plasma. However, the choice of conjugation chemistry at the ends of the PEG linker dictates the overall stability of the bioconjugate.

  • Sulfone-Based Linkers: Sulfone-based linkers have demonstrated exceptional stability. Studies comparing sulfone linkers to the more traditional maleimide-based linkers have shown a significant improvement in plasma stability, with reduced payload shedding over time. This enhanced stability is attributed to the robustness of the chemical bond formed between the sulfone linker and the antibody.

Experimental Protocol: In Vitro Plasma Stability Assay

Objective: To compare the stability of ADCs conjugated with the sulfone linker and a PEG linker in human plasma.

Methodology:

  • ADC Incubation: Incubate ADC-Sulfone and ADC-PEG8 in human plasma at 37°C for various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Sample Analysis: At each time point, analyze the samples to determine the amount of intact ADC remaining. This can be done using several methods:

    • Size Exclusion Chromatography (SEC): To monitor for aggregation and fragmentation.[11]

    • Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the concentration of total antibody and conjugated antibody.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To precisely measure the drug-to-antibody ratio (DAR) and identify any released payload or linker-payload metabolites.[7]

  • Data Analysis: Plot the percentage of intact ADC or the average DAR over time for each linker. A slower rate of decrease indicates higher stability.

Expected Outcome: This assay will provide a direct comparison of the in vitro plasma stability of the two linker technologies.

Pharmacokinetics and In Vivo Efficacy

The ultimate test of a linker's performance is its impact on the in vivo behavior of the bioconjugate. A well-designed linker should lead to a favorable pharmacokinetic profile, characterized by a long half-life and low clearance, which in turn allows for greater accumulation of the therapeutic at the target site and enhanced efficacy.[][13]

  • PEG Linkers: The "PEGylation" effect is well-documented to improve the PK of biotherapeutics by increasing their hydrodynamic radius, which reduces renal clearance.[] Furthermore, the hydrophilic PEG chains can shield the protein from proteolytic degradation and reduce uptake by the reticuloendothelial system.[14]

  • Sulfone-Based Linkers: The high hydrophilicity and stability of the sulfone linker are anticipated to translate into a favorable PK profile. The increased water solubility should reduce non-specific interactions and clearance mechanisms, leading to prolonged circulation time.

Experimental Protocol: Comparative Pharmacokinetic and Efficacy Study in a Xenograft Model

Objective: To evaluate the impact of the sulfone and PEG linkers on the pharmacokinetics and anti-tumor efficacy of an ADC in a relevant animal model.

Methodology:

  • Animal Model: Use an appropriate tumor xenograft model (e.g., mice bearing tumors that express the target antigen for the ADC).

  • Pharmacokinetic Study:

    • Administer a single intravenous dose of ADC-Sulfone and ADC-PEG8 to different groups of animals.

    • Collect blood samples at various time points post-administration.

    • Analyze the plasma samples using a validated bioanalytical method (e.g., ELISA or LC-MS) to determine the concentration of the total antibody and the conjugated ADC.

    • Calculate key PK parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).

  • Efficacy Study:

    • Enroll tumor-bearing mice into different treatment groups: vehicle control, ADC-Sulfone, and ADC-PEG8.

    • Administer the ADCs at one or more dose levels.

    • Monitor tumor growth over time by measuring tumor volume.

    • Monitor animal body weight as an indicator of toxicity.

  • Data Analysis:

    • Compare the PK profiles of the two ADCs.

    • Compare the tumor growth inhibition in the different treatment groups.

    • Assess the overall therapeutic window by considering both efficacy and toxicity.

Expected Outcome: This study will provide critical data on how the choice of linker affects the in vivo disposition and therapeutic activity of the ADC.

Visualization of Concepts

Chemical Structures

Caption: Chemical structures of the sulfone and a representative PEG linker.

Experimental Workflow: Head-to-Head Linker Comparison

G cluster_0 Linker Synthesis & ADC Preparation cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation A Synthesize Sulfone and PEG Linkers B Conjugate to Antibody-Payload A->B C Hydrophobicity Analysis (HIC) B->C D Plasma Stability Assay B->D E Pharmacokinetic Study B->E F Efficacy Study (Xenograft Model) E->F

Caption: A generalized workflow for the comparative evaluation of linkers.

Conclusion and Future Perspectives

The choice between a sulfone-based linker like this compound and a PEG linker is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the therapeutic being developed.

  • PEG linkers offer a well-established, versatile, and highly tunable platform for improving the properties of bioconjugates. Their extensive clinical validation provides a high degree of confidence in their performance and safety.

  • Sulfone-based linkers represent a promising newer technology, with their primary advantage lying in their exceptional stability. For payloads that are particularly sensitive to premature release or for applications where maximizing in vivo stability is the highest priority, sulfone linkers are an attractive option.

Ultimately, the optimal linker is one that results in a bioconjugate with the best possible therapeutic index. This requires a careful balancing of hydrophilicity, stability, and the overall impact on the molecule's in vivo behavior. The experimental frameworks outlined in this guide provide a robust starting point for researchers to conduct their own head-to-head comparisons and select the linker that will give their therapeutic candidate the highest probability of success. As our understanding of the intricate interplay between linker chemistry and biological outcomes continues to grow, we can expect the development of even more sophisticated and effective linker technologies in the future.

References

  • Wakankar, A., Chen, Y., Gokarn, Y., & Jacobson, F. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161-172. [Link]

  • Dal Corso, A., D'Agostino, A., & Pasut, G. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 27-37. [Link]

  • Zhao, Y., et al. (2024). Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates. RSC Advances, 14(23), 16365-16373. [Link]

  • Iyer, U., et al. (2015). Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates. AAPS J, 17(3), 542-553. [Link]

  • Garcı́a-Vazquez, R., et al. (2023). Cytocompatibility Evaluation of PEG-Methylsulfone Hydrogels. ACS Omega, 8(35), 31835-31846. [Link]

  • Long, J., et al. (2025). PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. Bioconjugate Chemistry. [Link]

  • An, Z., et al. (2021). Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility. Molecular Cancer Therapeutics, 20(8), 1496-1506. [Link]

  • Li, D., et al. (2022). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. Pharmaceutics, 14(11), 2358. [Link]

  • Burke, P. J., et al. (2019). Impact of Payload Hydrophobicity on the Stability of Antibody–Drug Conjugates. Molecular Pharmaceutics, 16(4), 1673-1683. [Link]

  • Kim, D. W., et al. (2025). Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms. ACS Omega. [Link]

  • Garcı́a-Vazquez, R., et al. (2023). Cytocompatibility Evaluation of PEG-Methylsulfone Hydrogels. ResearchGate. [Link]

  • Wakankar, A., Chen, Y., Gokarn, Y., & Jacobson, F. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. ResearchGate. [Link]

  • Strop, P. (2021). Chapter 3: Linker Design and Impact on ADC Properties. In Antibody-Drug Conjugates (pp. 43-78). Royal Society of Chemistry. [Link]

  • Kern, J. C., et al. (2019). Antibody–drug conjugates: Recent advances in linker chemistry. Cancer Research, 79(13 Supplement), 2338-2338. [Link]

  • Medicilon. (n.d.). Evaluation of The Efficacy of ADC Drugs In Vitro & Vivo. Retrieved January 19, 2026, from [Link]

  • Waters. (n.d.). Antibody Drug Conjugate (ADC) Load Characterization and Analysis Using the BioAccord and Nano DSC Systems. Retrieved January 19, 2026, from [Link]

  • Kim, J. Y., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceutics, 13(2), 153. [Link]

  • Dal Corso, A., et al. (2022). Accelerated stability study of PEG-ADCs evaluating the percentage of aggregates (A), fragments (B), monomer loss (C), and drug shedding (E). ResearchGate. [Link]

  • Neumeyer, J. L., et al. (1998). Synthesis and Pharmacological Evaluation of Thiopyran Analogues of the Dopamine D 3 Receptor-Selective Agonist (4a R ,10b R )-(+)- trans -3,4,4a,10b- Tetrahydro-4- n -propyl-2 H ,5 H -[11]benzopyrano[4,3- b ]-1,4-oxazin-9-ol. Journal of Medicinal Chemistry, 41(23), 4344-4355. [Link]

  • Zhang, Y., et al. (2025). Enhanced Hydrophilicity and Antifouling Performance of PEG with Sulfoxide-Containing Side Chains for Nanomedicine Applications. ACS Applied Polymer Materials. [Link]

  • Merten, J., & Lu, M. (2016). Continuous Flow Synthesis of 2 H -Thiopyrans via thia -Diels–Alder Reactions of Thioaldehydes and 1,3-Butadienes. The Journal of Organic Chemistry, 81(17), 7921-7929. [Link]

  • Evans, N., et al. (2022). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Frontiers in Drug Discovery, 2. [Link]

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  • Grawunder, U., et al. (2023). Engineering hydrophobicity and manufacturability for optimized biparatopic antibody–drug conjugates targeting c-MET. mAbs, 15(1). [Link]

  • Graphene oxide incorporated polyether sulfone nanocomposite antifouling ultrafiltration membranes with enhanced hydrophilicity. (2025). ResearchGate. [Link]

  • Su, D., et al. (2015). Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy. PLOS ONE, 10(7), e0132282. [Link]

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  • Kumar, A., et al. (2022). Synthesis of Tetrahydro-2 H-thiopyran 1,1-Dioxides via [1+1+1+1+1+1] Annulation: An Unconventional Usage of a Tethered C-S Synthon. Organic Letters, 24(43), 7943-7948. [Link]

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Safety Operating Guide

Personal protective equipment for handling 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Compound and Its Potential Hazards

GHS classifications for structurally similar compounds suggest that this chemical may cause skin irritation, serious eye irritation, and respiratory irritation.[2] The hydrochloride salt of a similar compound is classified as "Harmful if swallowed".[1][3] Therefore, a cautious approach is paramount.

Key Structural Features and Associated Risks:

  • Primary Amine: Can be corrosive and an irritant to skin, eyes, and the respiratory tract.

  • Sulfone Group: Generally a stable functional group, but its presence in a novel molecule necessitates careful toxicological consideration. Some sulfone-containing compounds have been associated with adverse health effects.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine. The following table summarizes the recommended PPE, with explanations for the necessity of each item.

PPE CategorySpecific RecommendationRationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face.
Skin and Body Protection Chemical-resistant lab coatProvides a barrier against spills and contamination of personal clothing.
Hand Protection Nitrile or neoprene glovesThese materials offer good resistance to a range of chemicals. Always inspect gloves for integrity before use.
Respiratory Protection NIOSH-approved respirator with appropriate cartridgesRecommended, especially when handling the powder form or when working outside of a certified chemical fume hood, to prevent inhalation of airborne particles.

Safe Handling and Operational Plan

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.

Engineering Controls: The Foundation of Safety
  • Chemical Fume Hood: All handling of this compound, especially when in solid/powder form, must be conducted in a certified chemical fume hood. This is the most critical engineering control to prevent inhalation of the compound.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Don all required PPE as outlined in the table above.

    • Have a designated waste container ready for contaminated materials.

    • Keep a spill kit readily accessible.

  • Handling the Compound:

    • Work with the smallest practical quantities.

    • When weighing the solid, do so within the fume hood.

    • Avoid creating dust. If the compound is a fine powder, handle it with extreme care.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Thoroughly clean the work area within the fume hood.

    • Decontaminate any equipment used.

    • Carefully remove and dispose of gloves and any other disposable PPE in the designated waste stream.

    • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan: Responsible Management of Chemical Waste

As a research chemical, this compound and its associated waste must be treated as hazardous unless determined otherwise by a qualified environmental health and safety professional.[4][5]

General Principles of Disposal:

  • Do Not Dispose Down the Drain: Never dispose of this chemical or its solutions into the sanitary sewer.[5][6]

  • Segregate Waste: Keep waste containing this compound separate from other waste streams to avoid incompatible mixtures.[5]

  • Label Waste Containers Clearly: All waste containers must be clearly labeled with their contents.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its waste.

G cluster_0 Waste Generation cluster_1 Waste Collection & Segregation cluster_2 Disposal Pathway A Unused/Excess Compound D Collect in a designated, properly labeled, sealed hazardous waste container. A->D B Contaminated Materials (e.g., gloves, wipes) B->D C Solutions Containing the Compound C->D E Consult Institutional EHS Guidelines D->E F Arrange for pickup by certified hazardous waste disposal service. E->F G Incineration at a permitted facility is a likely disposal route. F->G

Caption: Waste Disposal Workflow

Emergency Procedures

Spill:

  • Evacuate the immediate area.

  • Alert colleagues and your supervisor.

  • If the spill is small and you are trained and equipped to handle it, use an appropriate spill kit, ensuring you are wearing full PPE.

  • For large spills, or if you are unsure, contact your institution's emergency response team.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion: A Culture of Safety

The responsible use of novel chemical entities like this compound is foundational to successful and ethical research. By integrating the principles and procedures outlined in this guide into your daily laboratory practices, you contribute to a robust culture of safety that protects you, your colleagues, and the integrity of your scientific work. Always consult your institution's specific safety protocols and the most up-to-date SDS for any chemical you handle.

References

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • ASU Environmental Health and Safety. (2021, March 10). Lab safety: Hazardous waste management [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide. PubChem. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-Aminotetrahydro-2H-Thiopyran 1,1-Dioxide Hydrochloride. Retrieved from [Link]

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×

Retrosynthesis Analysis

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Reactant of Route 1
2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)ethanamine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.